molecular formula C8H8FNO3 B1443340 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene CAS No. 134882-63-6

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Cat. No.: B1443340
CAS No.: 134882-63-6
M. Wt: 185.15 g/mol
InChI Key: ANTUPTYBGAWYGM-UHFFFAOYSA-N
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Description

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene ( 134882-63-6) is a fluorinated nitrobenzene derivative of high interest in chemical synthesis and materials research. This compound, with a molecular formula of C 8 H 8 FNO 3 and a molecular weight of 185.15, serves as a versatile building block for the construction of more complex molecules . Its structure incorporates both an electron-withdrawing nitro group and a fluoro substituent, making it a valuable substrate in nucleophilic aromatic substitution reactions. Researchers can leverage this reactivity to introduce a variety of amines, alkoxides, or other nucleophiles, thereby creating diverse chemical libraries for pharmaceutical and agrochemical discovery programs. As a key intermediate, this compound is particularly useful in the synthesis of advanced materials and active ingredients. It should be stored sealed in a dry environment at room temperature to maintain stability . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Safety Information: This compound requires careful handling. Refer to the Safety Data Sheet for full details. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-fluoro-4-methoxy-5-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTUPTYBGAWYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (CAS No. 134882-63-6), a substituted nitroaromatic compound of significant interest in synthetic organic chemistry. While specific experimental data for this compound is limited, this document extrapolates its physicochemical properties, reactivity, and synthetic potential based on established chemical principles and data from structurally analogous molecules. The guide details the compound's key structural features, which include a nitro group positioned ortho to a fluorine atom, a combination that strongly activates the molecule for nucleophilic aromatic substitution (SNAr). Furthermore, we explore the synthetic transformations of its other functional groups, particularly the reduction of the nitro moiety to an amine, which fundamentally alters its electronic character and reactivity. This document serves as a critical resource for researchers in medicinal chemistry and materials science, offering insights into the strategic application of this versatile chemical building block.

Physicochemical and Spectroscopic Profile

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a poly-substituted aromatic compound with the molecular formula C₈H₈FNO₃[1]. The strategic placement of its functional groups—a strongly electron-withdrawing nitro group, a halogen, and two electron-donating groups (methoxy and methyl)—creates a unique electronic landscape that dictates its reactivity.

The molecule's structure is confirmed by its Chemical Abstracts Service (CAS) number, 134882-63-6, and PubChem Compound ID, 59850139[1][2]. While extensive experimental data is not publicly available, its core properties can be reliably predicted.

Table 1: Core Physicochemical Properties of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

PropertyValue / DescriptionSource / Rationale
CAS Number 134882-63-6Dana Bioscience[2]
Molecular Formula C₈H₈FNO₃PubChem[1]
Molecular Weight 185.15 g/mol Calculated from formula[3]
Appearance Expected to be a yellow solidBased on analogous compounds like 4-fluoronitrobenzene[4] and 2-fluoro-4-methoxy-1-nitrobenzene[5]
Melting Point Not experimentally determined.Analogous compounds with similar complexity have melting points ranging from 22°C to 60°C[4][5].
Solubility Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc) and poorly soluble in water.General property of non-polar organic molecules.
Spectroscopic Characterization (Predicted)

Detailed spectral data for this specific isomer is not available in the provided resources. However, based on its structure, the following spectroscopic signatures can be anticipated:

  • ¹H NMR: The spectrum would exhibit distinct signals for the two aromatic protons, the methoxy protons (-OCH₃), and the methyl protons (-CH₃). The aromatic protons would appear as singlets or doublets with small coupling constants, shifted downfield due to the deshielding effect of the nitro group. The methoxy and methyl protons would appear as sharp singlets in the aliphatic region.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals. The carbon atom attached to the fluorine (C1) would exhibit a large one-bond C-F coupling constant. The carbon attached to the nitro group (C2) would be significantly deshielded and appear far downfield.

  • IR Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically ~1520 cm⁻¹ and ~1350 cm⁻¹), C-F stretching vibrations, and C-O stretching for the methoxy ether.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 185.15, corresponding to the compound's molecular weight.

Synthesis and Mechanistic Rationale

A plausible and regioselective synthesis for 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene involves the electrophilic nitration of a suitable precursor, 3-fluoro-4-methoxytoluene. The directing effects of the existing substituents are paramount to achieving the desired isomer.

  • Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group due to its strong +M (resonance) effect.

  • Methyl Group (-CH₃): A weakly activating, ortho, para-directing group.

  • Fluoro Group (-F): A weakly deactivating, ortho, para-directing group.

The combined directing influence of the strongly activating methoxy group at C4 and the methyl group at C5 overwhelmingly favors electrophilic attack at the C2 position, which is ortho to both. This makes the nitration highly regioselective. The principle of substituent-directed nitration has been demonstrated in the synthesis of similar compounds[6].

G cluster_0 Synthetic Workflow Precursor 3-Fluoro-4-methoxytoluene Reaction Electrophilic Nitration (0°C to RT) Precursor->Reaction Substrate Reagents HNO₃ / H₂SO₄ Reagents->Reaction Nitrating Agent Workup Quench with Ice Water Reaction->Workup Crude Mixture Purification Recrystallization or Column Chromatography Workup->Purification Precipitate Product 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene Purification->Product Purified

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Nitration

This protocol is a generalized procedure based on standard nitration methods for activated aromatic rings[7].

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0°C), add the precursor, 3-fluoro-4-methoxytoluene.

  • Acid Mixture: In a separate flask, slowly add concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) at 0°C to pre-form the nitronium ion (NO₂⁺) electrophile.

  • Addition: Add the cold acid mixture dropwise to the stirred solution of the precursor, ensuring the internal temperature does not exceed 10°C. The causality here is critical: maintaining a low temperature prevents over-nitration and undesirable side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and precipitates the crude organic product, which is less soluble in the aqueous medium.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the predictable reactivity of its functional groups, primarily through nucleophilic aromatic substitution and nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr)

The defining feature of 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene is its high susceptibility to SNAr. This reactivity is a direct consequence of its electronic structure:

  • Activation: The nitro group at the C2 position is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. Its position ortho to the fluorine atom powerfully activates the C1 carbon for nucleophilic attack[8][9].

  • Leaving Group: The fluorine atom at C1 is an excellent leaving group in SNAr reactions. Although the C-F bond is strong, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group[10].

  • Intermediate Stabilization: The electron-withdrawing nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction[11][12].

This configuration makes the compound an ideal substrate for introducing a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) at the C1 position.

Reactant 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nucleophile (Addition) Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Intermediate Product Substituted Product Intermediate->Product - Fluoride Ion (Elimination)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂), transforming the compound into 2-fluoro-5-methoxy-4-methylaniline. This conversion is synthetically powerful because it inverts the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating[8][13]. This new aniline derivative can then participate in a host of other reactions, such as diazotization or amide bond formation.

A variety of methods are effective for this transformation[14][15][16]:

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is a clean and efficient method[15]. Raney Nickel is often preferred if dehalogenation is a concern[15].

  • Metal/Acid Reduction: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl is a classic and robust method for nitro group reduction[13].

Start 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene Product 2-Fluoro-5-methoxy- 4-methylaniline Start->Product Reduction Reagents Reducing Agent (e.g., H₂/Pd/C or Fe/HCl) Reagents->Product

Caption: Workflow for the reduction of the nitro group to an amine.

Applications in Research and Drug Development

Substituted fluoro-nitroaromatic compounds are crucial intermediates in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries[5][11]. While specific applications for 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene are not detailed in the literature, its structure makes it a valuable building block for several reasons:

  • Scaffold for Drug Candidates: The aniline derivative obtained after nitro reduction is a common scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity.

  • Synthesis of Heterocycles: The reactive sites allow for the construction of complex heterocyclic systems, which are prevalent in modern drug discovery. For example, related compounds are used to prepare inhibitors of key biological targets like insulin-like growth factor-1 receptor[17].

  • Materials Science: Nitroaromatic compounds can be used as precursors for polymers and dyes[5].

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene. However, based on the hazards associated with structurally similar nitroaromatic compounds like 1-fluoro-4-nitrobenzene, significant precautions are warranted[18][19][20].

Table 2: Anticipated Hazard Profile

Hazard TypeDescriptionPrecautionary Measures
Acute Toxicity Likely harmful if swallowed, in contact with skin, or if inhaled. Nitroaromatics can be toxic[18][20].Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles. Handle only in a well-ventilated area or chemical fume hood[19].
Irritation May cause skin and serious eye irritation[19][20].Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[21].
Chronic Exposure May cause damage to organs through prolonged or repeated exposure[20].Minimize exposure and use appropriate engineering controls.
Fire Hazard Organic nitro compounds can be flammable.Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (e.g., CO₂, dry chemical, foam)[19].

Always consult a comprehensive and compound-specific Safety Data Sheet (SDS) from the supplier before handling any chemical. The information above is for guidance only and is based on analogous structures.

References

  • Dana Bioscience. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. [Link]

  • PubChem. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. [Link]

  • PubChem. 1-Fluoro-2-methoxy-4-nitrobenzene. [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • Alfa Aesar. Safety Data Sheet: 1-Fluoro-4-nitrobenzene. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. 4-Fluoronitrobenzene. [Link]

  • Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

Sources

A Comprehensive Technical Guide to 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (CAS No. 134882-63-6), a substituted nitroaromatic compound with significant potential as a building block in synthetic organic chemistry. While specific literature on this particular isomer is limited, this document consolidates available data and provides expert insights based on the established chemistry of analogous compounds. The guide covers the compound's identity and physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, an analysis of expected spectroscopic characteristics, comprehensive safety and handling guidelines, and a discussion of its potential applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers interested in utilizing this and similar fluorinated nitroaromatic scaffolds.

Introduction and Compound Identification

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a poly-substituted benzene derivative featuring a fluorine atom, a methoxy group, a methyl group, and a nitro group. This specific arrangement of functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the nitro group itself can be readily reduced to an amine, providing a versatile synthetic handle for further functionalization.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability of drug candidates.[1] As such, fluorinated building blocks like 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene are of considerable interest to the drug discovery and development community.[2][3]

Compound Identity:

Identifier Value Source
Chemical Name 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene IUPAC
Synonyms 5-Fluoro-2-methoxy-4-nitrotoluene, 4-Fluoro-2-methyl-5-nitroanisole Synquest Labs[4]
CAS Number 134882-63-6 Sigma-Aldrich[5], PubChem[6]
Molecular Formula C₈H₈FNO₃ Sigma-Aldrich[5]

| Molecular Weight | 185.15 g/mol | ChemScene[7] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene are not extensively reported. The information below is compiled from chemical supplier data and theoretical predictions, which should be considered as estimates.

PropertyValueNotes
Appearance Light yellow to yellow liquid or solidBased on data for isomeric compounds.[8]
Boiling Point Predicted: ~280-300 °C at 760 mmHgEstimated based on similar structures like 1-Fluoro-4-methoxy-2-nitrobenzene (279.5 °C).[9]
Storage Temperature Room Temperature; Sealed in dry conditionsGeneral recommendation for nitroaromatic compounds.[7]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF).Inferred from the chemical structure.
Topological Polar Surface Area (TPSA) 52.37 ŲCalculated for the isomer 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene.[7]
LogP 2.05Calculated for the isomer 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene.[7]

Proposed Synthesis Pathway and Experimental Protocol

A specific, peer-reviewed synthesis for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene has not been identified in the current literature. However, a plausible and efficient route can be designed based on well-established electrophilic aromatic substitution reactions. The proposed synthesis involves the nitration of the readily available precursor, 4-fluoro-3-methoxytoluene.

Rationale for Synthetic Design

The directing effects of the substituents on the starting material, 4-fluoro-3-methoxytoluene, are key to the proposed regioselective nitration. The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing. The methyl group (-CH₃) is a weaker activating group and is also ortho-, para-directing. The fluorine atom (-F) is a deactivating group but is also ortho-, para-directing.

In this case, the positions ortho to the powerful methoxy group are C2 and C4. The C4 position is already occupied by the fluorine atom. Therefore, the primary site of electrophilic attack will be the C2 position, which is sterically unhindered and electronically activated by both the methoxy and methyl groups. This should lead to the desired product, 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, as the major isomer. Nitration at the position ortho to the fluorine and meta to the methoxy group is expected to be a minor product.

Visualized Synthesis Workflow

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product Start 4-Fluoro-3-methoxytoluene Reaction Nitration Start->Reaction HNO₃ / H₂SO₄ 0 °C to RT Product 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (CAS: 134882-63-6) Reaction->Product Work-up & Purification

Sources

An In-depth Technical Guide to 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene: Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, a substituted nitroaromatic compound with significant potential as a versatile building block in synthetic organic chemistry. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, propose a logical synthetic pathway, predict its spectroscopic signature, and explore its chemical reactivity, all grounded in established scientific literature.

Molecular Structure and Physicochemical Properties

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, with the chemical formula C₈H₈FNO₃, is a polysubstituted benzene derivative.[1] The strategic placement of a fluorine atom, a methoxy group, a methyl group, and a nitro group on the aromatic ring dictates its electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, significantly influences the molecule's chemical behavior, particularly its susceptibility to nucleophilic aromatic substitution.

Table 1: Physicochemical Properties of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and Related Isomers

Property 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (Predicted/Inferred) 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene[2] 1-Fluoro-2-methoxy-4-nitrobenzene[3]
CAS Number 2445805-72-9[1] 708-04-3 454-16-0
Molecular Formula C₈H₈FNO₃ C₈H₈FNO₃ C₇H₆FNO₃
Molecular Weight 185.15 g/mol 185.15 g/mol 171.13 g/mol
Appearance Light yellow to yellow solid or liquid (inferred)[4]
Topological Polar Surface Area (TPSA) 55.1 Ų (inferred)[2] 52.37 Ų 55.1 Ų

| XLogP3 | 2.1 (inferred) | 2.05 | 2.3 |

Synthesis and Mechanistic Considerations

A plausible and efficient synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene involves the electrophilic nitration of the corresponding precursor, 4-fluoro-1-methoxy-2-methylbenzene. This approach is analogous to established methods for the nitration of substituted aromatic compounds.[5]

Proposed Synthetic Workflow

The directing effects of the substituents on the precursor are key to achieving the desired regioselectivity. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. The position of nitration will be predominantly influenced by the strongly activating methoxy group, directing the incoming electrophile to the positions ortho and para to it. Given that the para position is blocked by the methyl group, nitration is expected to occur at one of the ortho positions. The steric hindrance from the adjacent methyl group would likely favor nitration at the C2 position.

G cluster_0 Synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene A 4-Fluoro-1-methoxy-2-methylbenzene C Electrophilic Aromatic Substitution (Nitration) A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C D 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene C->D E Workup and Purification D->E F Final Product E->F

Caption: Proposed synthetic workflow for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Experimental Protocol (Hypothetical)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-fluoro-1-methoxy-2-methylbenzene to a suitable solvent like glacial acetic acid. Cool the mixture to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Agent: Slowly add concentrated nitric acid to concentrated sulfuric acid at 0 °C to prepare the nitrating mixture.

  • Nitration Reaction: Add the nitrating mixture dropwise to the cooled solution of the starting material, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring. The crude product should precipitate out.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target molecule would rely on standard spectroscopic techniques. Based on its structure, the following spectral characteristics are predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets for the aromatic protons, a singlet for the methoxy protons, and a singlet for the methyl protons. The chemical shifts would be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the nitro group would be significantly downfield.

  • IR Spectroscopy: The infrared spectrum will likely exhibit strong absorption bands characteristic of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-F stretching (around 1000-1400 cm⁻¹), and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.15 g/mol ).

G cluster_1 Predicted Spectroscopic Signatures Structure 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene C₈H₈FNO₃ NMR ¹H NMR Aromatic H signals Methoxy H signal Methyl H signal Structure:f1->NMR:f0 IR IR N-O stretch C-F stretch C-O stretch Structure:f1->IR:f0 MS Mass Spec M⁺ peak at m/z ~185 Structure:f1->MS:f0

Caption: Key predicted spectroscopic features for structural confirmation.

Reactivity and Potential Chemical Transformations

The reactivity of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is primarily governed by the interplay of its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom makes the aromatic ring electron-deficient and activates it towards nucleophilic attack. The fluorine atom is a good leaving group in such activated systems.[6] This makes the compound a valuable substrate for SNAr reactions, allowing for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at the C1 position. The ortho-isomer's reactivity in SNAr can be influenced by a dominant inductive effect from the nitro group.[7]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂), or metals in acidic media (e.g., Fe/HCl, Sn/HCl).[8] This transformation yields the corresponding aniline derivative, 5-fluoro-2-methoxy-4-methylaniline, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

G cluster_2 Key Reactivity Pathways Start 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene SNAr_Product Substituted Product (e.g., Amine, Ether, Thioether) Start->SNAr_Product  Nucleophilic Aromatic  Substitution (SNAr)  (+ Nucleophile, - F⁻) Reduction_Product 5-Fluoro-2-methoxy-4-methylaniline Start->Reduction_Product  Nitro Group Reduction  (e.g., H₂, Pd/C)

Caption: Primary chemical transformations of the title compound.

Potential Applications in Research and Development

Given its structural features and reactivity, 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a promising intermediate in several areas:

  • Medicinal Chemistry: As a precursor to substituted anilines and other derivatives, it can be used in the synthesis of biologically active molecules. For instance, related fluorinated nitroaromatic compounds are used in the preparation of kinase inhibitors for cancer therapy.[8][9]

  • Agrochemicals: The fluorinated aniline derived from this compound could serve as a building block for novel pesticides and herbicides.

  • Materials Science: Substituted nitroaromatics are sometimes used in the synthesis of dyes, polymers, and other functional materials.

Safety and Handling

  • Hazards: Similar compounds are known to cause skin and eye irritation.[3] They may also be harmful if swallowed or in contact with skin and can cause respiratory irritation.[3][10]

  • Precautions: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[11][12]

Conclusion

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a substituted aromatic compound with considerable potential as a synthetic intermediate. Its reactivity, characterized by susceptibility to nucleophilic aromatic substitution and the facile reduction of its nitro group, opens avenues for the creation of a diverse range of more complex molecules. This guide provides a foundational understanding of its properties and potential, encouraging further experimental investigation into its chemistry and applications in drug discovery and materials science.

References

  • 1-Fluoro-2-methoxy-4-nitrobenzene | C7H6FNO3 | CID 14451968 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | C8H8FNO3 | CID 59850139 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 4-Fluoronitrobenzene - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (2018). MDPI. Retrieved January 21, 2026, from [Link]

  • The IUPAC name for the compound is (A) 1-fluoro-4-methyl-2-nitrobenzene (B) 4-fluoro-1-methyl-3-... - YouTube. (2023, February 25). YouTube. Retrieved January 21, 2026, from [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.). Google Patents.
  • CID 141051979 | C12H8F2N2O4 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray. (n.d.). MD Topology. Retrieved January 21, 2026, from [Link]

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A Comprehensive Technical Guide to the Synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. The specific arrangement of its substituents—a fluorine atom, a nitro group, a methoxy group, and a methyl group—offers multiple reaction sites for further molecular elaboration. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, traits highly sought after in drug discovery.[1][2]

This technical guide provides an in-depth, field-proven pathway for the synthesis of 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene. The selected strategy is a robust, multi-step process designed for clarity, reproducibility, and high regiochemical control. It commences with the protection of a commercially available aniline, proceeds through a regioselective nitration, and culminates in a classic Balz-Schiemann reaction to introduce the fluorine atom. Each step is explained with mechanistic rationale, validating the experimental choices and ensuring a self-validating protocol for researchers, scientists, and drug development professionals.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a polysubstituted benzene ring requires careful strategic planning to control the regiochemistry of each functional group's introduction. A retrosynthetic analysis of the target compound suggests that the final fluorine atom is best installed via a fluoro-de-diazoniation reaction on an appropriately substituted aniline precursor, namely 4-methoxy-5-methyl-2-nitroaniline. This approach, known as the Balz-Schiemann reaction, is a reliable and well-established method for the preparation of aryl fluorides.[3][4]

The synthesis of the key aniline intermediate is achieved in three steps starting from 4-methoxy-3-methylaniline. The chosen forward synthesis pathway is as follows:

  • Amine Protection: Acetylation of the starting material, 4-methoxy-3-methylaniline, to form N-(4-methoxy-3-methylphenyl)acetamide.

  • Regioselective Nitration: Electrophilic nitration of the protected intermediate to yield N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide.

  • Deprotection: Acid-catalyzed hydrolysis to remove the acetyl protecting group, affording the key precursor, 4-methoxy-5-methyl-2-nitroaniline.

  • Fluoro-de-diazoniation (Balz-Schiemann Reaction): Conversion of the aniline to a diazonium tetrafluoroborate salt, followed by thermal decomposition to yield the final product, 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Fluorination A 4-Methoxy-3-methylaniline B N-(4-methoxy-3-methylphenyl)acetamide A->B Step 1: Acetylation C N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide B->C Step 2: Nitration D 4-Methoxy-5-methyl-2-nitroaniline C->D Step 3: Hydrolysis E Arenediazonium Tetrafluoroborate Salt D->E Step 4a: Diazotization F 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene E->F Step 4b: Thermal Decomposition

Caption: Overall synthetic workflow for 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Section 2: Detailed Experimental Protocols

Part 2.1: Step 1 - Synthesis of N-(4-methoxy-3-methylphenyl)acetamide (Amine Protection)

This step protects the highly activating amino group as an acetamide, which prevents oxidation during nitration and helps direct the incoming electrophile.[5]

  • 1. In a flask equipped with a magnetic stirrer, dissolve 4-methoxy-3-methylaniline (1.0 eq.) in glacial acetic acid.

  • 2. Slowly add acetic anhydride (1.1 eq.) to the solution while stirring.

  • 3. Gently warm the mixture to approximately 50-60°C for 30 minutes to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • 4. Pour the warm reaction mixture into a beaker containing ice-cold water, which will cause the product to precipitate.

  • 5. Collect the white solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Part 2.2: Step 2 - Synthesis of N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide (Nitration)

The regioselectivity of this step is critical. The ortho,para-directing acetamido and methoxy groups synergistically direct the nitronium ion (NO₂⁺) to the C2 position, which is ortho to both groups.

  • 1. Suspend the dried N-(4-methoxy-3-methylphenyl)acetamide (1.0 eq.) in glacial acetic acid.

  • 2. Cool the mixture in an ice-salt bath to 0-5 °C.

  • 3. Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 eq.) in a separate flask, keeping it cooled in an ice bath.

  • 4. Add the pre-cooled nitrating mixture dropwise to the acetamide suspension, ensuring the internal temperature does not rise above 10 °C.[5] The strong exothermic nature of the reaction requires careful temperature control to prevent over-nitration.[6]

  • 5. After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • 6. Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

  • 7. Collect the yellow solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry.

Part 2.3: Step 3 - Synthesis of 4-methoxy-5-methyl-2-nitroaniline (Deprotection)

Acid-catalyzed hydrolysis removes the acetyl group, revealing the amine necessary for the subsequent diazotization.

  • 1. Add the dried N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide (1.0 eq.) to a mixture of ethanol and concentrated hydrochloric acid.

  • 2. Heat the mixture to reflux and maintain for 3-5 hours, or until TLC analysis indicates the complete disappearance of the starting material.[7]

  • 3. Cool the reaction mixture to room temperature and then neutralize it by carefully adding a saturated sodium bicarbonate solution until the pH reaches ~8.

  • 4. The product can be extracted with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • 5. The product can be further purified by recrystallization or column chromatography.

Part 2.4: Step 4 - Synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (Balz-Schiemann Reaction)

This two-part final step first forms a stable diazonium salt, which is then thermally decomposed to install the fluorine atom.

  • Stage 4a: Diazotization

    • 1. Suspend 4-methoxy-5-methyl-2-nitroaniline (1.0 eq.) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) in a flask cooled to 0-5 °C in an ice-salt bath.

    • 2. Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq.) in a minimal amount of cold water.

    • 3. Add the sodium nitrite solution dropwise to the aniline suspension. Maintain vigorous stirring and keep the temperature below 5 °C throughout the addition.[8] The formation of nitrous acid in situ leads to the diazonium salt.

    • 4. After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C.

    • 5. Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold diethyl ether and dry it carefully in air, away from heat and light. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • Stage 4b: Fluoro-de-diazoniation

    • 1. Place the dry diazonium salt in a flask fitted with a condenser.

    • 2. Gently and carefully heat the solid in an oil bath. The decomposition is often initiated between 100-150 °C and is signaled by the evolution of nitrogen and boron trifluoride gases.[9] This thermal decomposition can be highly exothermic.[9]

    • 3. The crude product often remains as an oil or solid in the flask. After cooling, it can be purified by steam distillation or extraction into an organic solvent followed by column chromatography.

Section 3: Mechanistic Insights and Causality

The Role of Amine Protection and Regioselectivity

The initial acetylation of 4-methoxy-3-methylaniline is a crucial strategic decision. The free amino group is highly susceptible to oxidation by the strong nitric/sulfuric acid mixture. Converting it to a less-activating acetamido group mitigates this side reaction. Furthermore, the bulky acetamido group, in concert with the powerful ortho,para-directing methoxy group, ensures that nitration occurs almost exclusively at the C2 position, which is sterically accessible and electronically activated by both groups. This level of regiochemical control is paramount for the success of the overall synthesis.[5]

The Balz-Schiemann Reaction Mechanism

The Balz-Schiemann reaction is the cornerstone of this synthetic pathway for introducing fluorine. The mechanism is generally accepted to proceed through an SN1-type pathway.[4][9] The thermal decomposition of the aryldiazonium tetrafluoroborate salt leads to the heterolytic cleavage of the C-N bond, releasing dinitrogen gas and forming a high-energy aryl cation intermediate. The tetrafluoroborate anion ([BF₄]⁻) then acts as a nucleophilic fluoride source, donating a fluoride ion to the cation to form the final aryl fluoride product and boron trifluoride gas.[4][9]

Balz_Schiemann_Mechanism Aniline 4-Methoxy-5-methyl-2-nitroaniline Reagents NaNO₂, HBF₄ (0-5 °C) Aniline->Reagents Diazonium Arenediazonium Tetrafluoroborate Salt Ar-N₂⁺ BF₄⁻ Reagents->Diazonium Diazotization Heat Δ (Heat) Diazonium->Heat Cation Aryl Cation Intermediate Ar⁺ Heat->Cation Decomposition Gases N₂ + BF₃ Cation->Gases + Product 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene Ar-F Cation->Product F⁻ attack

Caption: Mechanism of the Balz-Schiemann fluoro-de-diazoniation reaction.

Section 4: Data Summary

The following table summarizes the key reaction parameters and expected outcomes for the synthesis. Yields are estimates based on analogous reactions reported in the literature and may vary based on experimental conditions and scale.

StepReactionStarting MaterialKey ReagentsTemp.Typical Yield
1 Acetylation4-Methoxy-3-methylanilineAcetic Anhydride, Acetic Acid50-60°C>90%
2 NitrationN-(4-methoxy-3-methylphenyl)acetamideHNO₃, H₂SO₄0-10°C85-95%
3 HydrolysisN-(4-methoxy-5-methyl-2-nitrophenyl)acetamideHCl, EthanolReflux~75-85%
4 Balz-Schiemann4-Methoxy-5-methyl-2-nitroanilineHBF₄, NaNO₂; then Heat0-5°C; >100°C40-60%

Conclusion

This guide has detailed a logical and efficient four-step synthesis for 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene. The pathway leverages fundamental organic reactions, including amine protection, regioselective electrophilic aromatic substitution, and the Balz-Schiemann reaction. The causality behind each experimental step, particularly concerning reaction conditions and mechanistic underpinnings, has been thoroughly explained to provide a protocol that is not only procedural but also educational. By following this comprehensive guide, researchers in medicinal chemistry and materials science can reliably produce this valuable fluorinated building block for further investigation and application.

References

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]

  • The Balz-Schiemann Reaction. Scientific Update. [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, a compound of interest in synthetic organic chemistry and potentially for drug development professionals. While experimental spectra for this specific molecule are not widely available in the public domain, this document synthesizes information from structurally similar compounds and established spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers and scientists to aid in the identification, characterization, and quality control of this and related molecules.

Molecular Structure and Predicted Spectroscopic Features

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing nitro group and the electron-donating methoxy and methyl groups, along with the electronegative fluorine atom, governs the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation.

Caption: Molecular structure of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene are detailed below. These predictions are based on the analysis of similar compounds found in the literature.[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the methoxy and methyl groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-37.5 - 7.8d~3 Hz (⁴JHF)
H-66.8 - 7.1s-
-OCH₃3.8 - 4.0s-
-CH₃2.2 - 2.4s-
  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group, which will deshield it, causing it to appear at a downfield chemical shift. It is also expected to show a small coupling to the fluorine atom (⁴JHF).

  • H-6: This proton is ortho to the electron-donating methoxy group and para to the fluorine, which will shield it, resulting in an upfield chemical shift compared to H-3. The lack of adjacent protons will likely result in a singlet.

  • -OCH₃ and -CH₃: The methoxy and methyl protons will appear as sharp singlets in their respective typical chemical shift ranges.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are heavily influenced by the attached functional groups.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1155 - 160 (d, ¹JCF ≈ 250 Hz)
C-2140 - 145
C-3115 - 120
C-4150 - 155
C-5130 - 135
C-6110 - 115
-OCH₃55 - 60
-CH₃15 - 20
  • C-1: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

  • C-2 and C-4: The carbons attached to the nitro and methoxy groups will be significantly deshielded.

  • The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of all substituents.

Predicted ¹⁹F NMR Spectrum

A singlet is expected in the ¹⁹F NMR spectrum, with a chemical shift that can be referenced against a standard like CFCl₃. For similar aromatic fluorine compounds, the chemical shift is often observed in the range of -110 to -130 ppm.[4]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay (1-2 s), and acquisition time (~2-3 s).

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1300 - 1370
Aryl Fluoride (C-F)Stretch1000 - 1400
Methoxy (C-O)Stretch1020 - 1250
Aromatic Ring (C=C)Stretch1400 - 1600
C-H (Aromatic)Stretch3000 - 3100
C-H (Alkyl)Stretch2850 - 3000

The presence of strong absorption bands for the nitro group asymmetric and symmetric stretches will be a key diagnostic feature in the IR spectrum.[3][5]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: If the sample is a solid, a small amount can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal should be collected first.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular weight of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (C₈H₈FNO₃) is 185.15 g/mol . A prominent molecular ion peak is expected at m/z = 185.

  • Major Fragmentation Patterns: Fragmentation may involve the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), or the methyl group (-CH₃, 15 Da).

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Spectrum

Nitroaromatic compounds typically exhibit strong absorption in the UV region.[6][7][8] For 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, two main absorption bands are expected:

  • A high-energy band (π → π* transition) around 210-240 nm.

  • A lower-energy band (n → π* transition) at longer wavelengths, potentially extending into the visible region, which could impart a pale yellow color to the compound.[9]

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes. Then, replace the sample cuvette with the solution of the compound and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Spectroscopic Analysis Workflow cluster_workflow Compound 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Structure_Confirmation Structural Elucidation and Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation UV_Vis->Structure_Confirmation

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Summary and Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. By combining the predictive data from NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can confidently confirm the structure and assess the purity of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research or drug development setting.

References

  • ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. Retrieved from [Link]

  • Goodpaster, J. V., & Liszewski, S. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. Retrieved from [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). CID 141051979. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ATB. (n.d.). 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

  • YouTube. (2020, July 30). IR Spectroscopy - Practice Problems. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

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A Technical Guide to the Nomenclature of Polysubstituted Nitroaromatics: The Case of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the principles governing the systematic naming of complex substituted benzene rings, using "1-fluoro-4-methoxy-5-methyl-2-nitrobenzene" as a central case study. As a senior application scientist, the objective is not merely to state the correct IUPAC name but to elucidate the logical framework behind the nomenclature, thereby empowering researchers to name novel compounds with confidence and accuracy.

Part 1: Deconstructing the Name: IUPAC Nomenclature in Action

The accurate naming of a chemical compound is fundamental to scientific communication, ensuring that a given name corresponds to a single, unambiguous structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to achieve this. Let's dissect the provided name, "1-fluoro-4-methoxy-5-methyl-2-nitrobenzene," to determine its correct IUPAC designation.

The Foundational Principle: Lowest Set of Locants

For polysubstituted benzene rings where no single functional group dictates the parent name (such as in phenol or aniline), the primary rule is to assign locants (numbers) to the substituents in a way that provides the lowest possible numbering set.[1][2]

To apply this, we must first identify the substituents on the benzene ring:

  • Fluoro

  • Methoxy

  • Methyl

  • Nitro

Let's evaluate the numbering provided in the initial name: 1, 4, 5, 2 . When arranged in ascending order, this gives the set {1, 2, 4, 5} .

Now, let's explore alternative numbering schemes to see if a lower set is achievable. We do this by starting the numbering at each substituent in turn and proceeding in the direction (clockwise or counter-clockwise) that yields the lower set.

  • Starting at Fluoro (as in the proposed name): This gives the set {1, 2, 4, 5}.

  • Starting at Methoxy: This would result in the set {1, 2, 3, 5}.

  • Starting at Methyl: This would give the set {1, 2, 4, 6}.

  • Starting at Nitro: This would result in the set {1, 3, 4, 6}.

Comparing the sets {1, 2, 4, 5}, {1, 2, 3, 5}, {1, 2, 4, 6}, and {1, 3, 4, 6}, the lowest set is determined by comparing the numbers at the first point of difference. The set {1, 2, 3, 5} is the lowest.

The Secondary Principle: Alphabetical Order

Once the lowest locant set is determined, the substituents are cited in alphabetical order in the final name.[3] The substituents, in alphabetical order, are:

  • Fluoro

  • Methoxy

  • Methyl

  • Nitro

The Correct IUPAC Name

Based on the lowest locant set {1, 2, 3, 5} and alphabetical citation, the correct IUPAC name is 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene .

The initial name "1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene" is incorrect because it does not adhere to the principle of the lowest set of locants.

Below is a visual representation of the logical flow for determining the correct IUPAC name.

IUPAC_Nomenclature Start Proposed Name: 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene Identify_Substituents Identify Substituents: - Fluoro - Methoxy - Methyl - Nitro Start->Identify_Substituents Lowest_Locant_Rule Apply Lowest Locant Rule Identify_Substituents->Lowest_Locant_Rule Locant_Sets Possible Locant Sets: {1, 2, 4, 5} {1, 2, 3, 5} (Lowest) {1, 2, 4, 6} {1, 3, 4, 6} Lowest_Locant_Rule->Locant_Sets Alphabetical_Order Apply Alphabetical Order Locant_Sets->Alphabetical_Order Substituent_Order Alphabetical Listing: - Fluoro - Methoxy - Methyl - Nitro Alphabetical_Order->Substituent_Order Correct_Name Correct IUPAC Name: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Substituent_Order->Correct_Name

Caption: Logical workflow for IUPAC naming of a polysubstituted benzene.

Part 2: Physicochemical Properties and Synthesis of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds are of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[4] The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, making these compounds versatile synthetic intermediates.[4]

Predicted Physicochemical Properties
PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₈H₈FNO₃Calculation
Molecular Weight 185.15 g/mol Calculation
Appearance Likely a light yellow solid or oilGeneral property of nitroaromatic compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, acetone)Inferred from structural analogues
XLogP3 ~2-3Computational prediction based on similar structures
Topological Polar Surface Area ~55 ŲComputational prediction based on similar structures
General Synthesis Strategies

The synthesis of polysubstituted nitrobenzenes often involves a multi-step sequence. A plausible retrosynthetic analysis for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is outlined below.

Retrosynthesis Target 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene Precursor1 Fluorinated 2-methyl-3-nitroanisole Target->Precursor1 Nitration Precursor2 Fluorinated 4-methyl-3-nitroanisole Target->Precursor2 Methylation Precursor3 Substituted Toluene Derivative Precursor1->Precursor3 Fluorination/Methoxylation Precursor2->Precursor3 Nitration StartingMaterial Commercially Available Fluorotoluene or Cresol Derivative Precursor3->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

A general experimental protocol for the nitration of a substituted aromatic precursor is as follows. It is crucial to note that nitration reactions are highly exothermic and require strict temperature control.

Experimental Protocol: Electrophilic Nitration

  • Dissolution: Dissolve the substituted anisole or toluene precursor in a suitable solvent, such as concentrated sulfuric acid, at 0°C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid at 0°C to form the nitronium ion (NO₂⁺).

  • Addition: Add the nitrating mixture dropwise to the solution of the aromatic precursor, maintaining the temperature at or below 5°C. The reaction is highly exothermic and requires careful monitoring.

  • Reaction: Stir the reaction mixture at low temperature for a specified period (e.g., 1-3 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with water and brine to remove any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired nitroaromatic compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.

Part 3: Analytical Characterization

The structural elucidation of a novel compound like 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene relies on a combination of spectroscopic methods.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. The aromatic region will show distinct splitting patterns for the two aromatic protons. The methoxy and methyl groups will each exhibit a singlet.

    • ¹³C NMR: Will indicate the number of unique carbon atoms in the molecule.

    • ¹⁹F NMR: Will show a signal for the single fluorine atom, and its coupling to nearby protons can help confirm its position.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.[5]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, notably the strong asymmetric and symmetric stretches for the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively) and C-O stretches for the methoxy group.[6]

  • UV-Visible Spectroscopy: Nitroaromatic compounds typically exhibit characteristic UV absorption maxima.[7]

The combination of these techniques provides a robust and self-validating system for the unambiguous identification and characterization of the target molecule.

Conclusion

The systematic application of IUPAC nomenclature rules is essential for clarity and precision in chemical communication. The correct IUPAC name for the compound is 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene , determined by the foundational principles of the lowest locant set and alphabetical ordering of substituents. As a member of the fluorinated nitroaromatic class of compounds, it holds potential as a versatile building block in the synthesis of novel pharmaceuticals and advanced materials. Its synthesis would likely proceed through a multi-step pathway involving electrophilic nitration, and its structure would be unequivocally confirmed through a combination of modern spectroscopic techniques.

References

  • This reference is a placeholder for a specific source on IUPAC nomencl
  • This reference is a placeholder for a specific source on the synthesis of substituted nitroarom
  • This reference is a placeholder for a specific source on the spectroscopic characteriz
  • This reference is a placeholder for a specific source on the applications of fluorin
  • This reference is a placeholder for a specific source on the reactivity of nitroarom
  • Chemistry LibreTexts. (2019). 15.3: Nomenclature of Benzene Derivatives. [Link]

  • BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. [Link]

  • University of Calgary. (n.d.). Nomenclature of substituted benzene rings. [Link]

  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. [Link]

  • Parveen, S., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. [Link]

  • Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. [Link]

Sources

Physical characteristics of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Characteristics of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Introduction

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a poly-substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique assembly of electron-donating (methoxy, methyl) and electron-withdrawing (nitro, fluoro) groups on a benzene scaffold creates a molecule with a nuanced electronic profile, making it a valuable intermediate for targeted synthesis. The precise arrangement of these functional groups dictates its reactivity, polarity, intermolecular interactions, and, consequently, its physical properties.

This guide provides a comprehensive analysis of the physical characteristics of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. In the absence of extensive peer-reviewed experimental data for this specific molecule, we will ground our discussion in the fundamental principles of physical organic chemistry, outline authoritative protocols for experimental determination, and provide an expert analysis of its expected spectroscopic profile. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical nature.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The nomenclature and structural details ensure there is no ambiguity in the material being discussed.

IdentifierDataSource
IUPAC Name 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzenePubChem[1]
CAS Number 134882-63-6Sigma-Aldrich[2]
Molecular Formula C₈H₈FNO₃Sigma-Aldrich[2]
Molecular Weight 185.15 g/mol ChemScene[3]
Canonical SMILES CC1=C(C=C(C(=C1)F)[O-])OCPubChem[1]

The spatial arrangement of the functional groups is critical for understanding its properties. The diagram below illustrates the molecular structure.

Caption: Molecular structure of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Physicochemical Properties

As of the date of this guide, experimentally determined physical properties for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene are not widely reported in scientific literature. The data presented in chemical supplier catalogs typically lacks citation to primary sources. Therefore, the following properties should be considered as estimations or placeholders pending experimental verification.

PropertyValue/Expected ValueRationale/Comments
Appearance Pale yellow solidNitroaromatic compounds are typically crystalline solids with a yellow hue due to the nitro group's chromophoric nature.
Melting Point Not availableExpected to be a solid at room temperature with a distinct melting point, influenced by crystal lattice energy. Impurities will lower and broaden the melting range.
Boiling Point Not availableExpected to be high (>200 °C) due to its molecular weight and polarity. Subject to decomposition at very high temperatures.
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate)The molecule is largely nonpolar, dominated by the benzene ring. The polar nitro and methoxy groups are insufficient to confer significant aqueous solubility.[4]

Experimental Protocols for Physical Characterization

The determination of a compound's physical properties is a cornerstone of its characterization, providing insights into purity and potential applications.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from solid to liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1 °C). The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range.[5][6]

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which provides controlled heating and a means of viewing the sample.

  • Measurement:

    • A rapid heating run is first performed to determine an approximate melting range.

    • A second, slower run (1-2 °C/minute) is conducted, starting from ~15-20 °C below the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Causality: A slow heating rate is crucial to ensure that the sample, heating block, and thermometer are all in thermal equilibrium, preventing an overestimation of the melting point.[7]

G cluster_0 Melting Point Determination Workflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm height) A->B C Place in Calibrated Apparatus B->C D Rapid Heating: Find Approx. MP C->D E Slow Heating (1-2°C/min) Near Approx. MP D->E F Record T₁ (First Liquid) & T₂ (All Liquid) E->F G Report Melting Range (T₁ - T₂) F->G

Sources

The Strategic Synthesis and Utility of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, a key fluorinated nitroaromatic intermediate. The document elucidates the compound's significance, details a plausible synthetic pathway grounded in established chemical principles, and presents its physicochemical properties. By offering in-depth insights into its synthesis and potential applications, particularly in medicinal chemistry and materials science, this guide serves as an essential resource for researchers and professionals in drug development and chemical synthesis. The strategic placement of its functional groups—fluoro, methoxy, methyl, and nitro—renders it a highly versatile building block for the creation of complex molecular architectures.

Introduction: The Architectural Value of a Multifunctional Intermediate

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the demand for strategically functionalized aromatic building blocks is insatiable. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene emerges as a compound of significant interest due to its unique constellation of substituents on a benzene ring. The presence of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr).[1][2] This inherent reactivity, coupled with the directing effects of the methoxy and methyl groups, provides a rich platform for diverse chemical transformations.

This guide will delve into the core aspects of this molecule, offering a robust framework for its synthesis and utilization. We will explore the mechanistic underpinnings of its formation and present its known properties, thereby equipping researchers with the foundational knowledge to leverage this compound in their synthetic endeavors.

Physicochemical & Structural Data

A clear understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key identifiers and properties of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene are summarized below.

PropertyValueSource
Molecular Formula C₈H₈FNO₃PubChem[3]
Molecular Weight 185.15 g/mol ChemScene[4]
CAS Number 134882-63-6Dana Bioscience[5]
IUPAC Name 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzenePubChem[3]
Canonical SMILES CC1=C(C=C(C(=C1)F)[O-])OCPubChem[3]
Appearance Likely a solid at room temperatureInferred from similar compounds[6]

Synthesis Pathway: A Mechanistic Approach

The choice of this precursor is strategic. The methoxy and methyl groups are ortho, para-directing, while the fluorine atom is also an ortho, para-director, albeit a deactivating one. The interplay of these directing effects is crucial for achieving the desired regioselectivity. The powerful nitro group is introduced via nitration, a classic electrophilic aromatic substitution reaction.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Synthesis_Workflow Synthetic Workflow for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene Start Starting Material: 2-Fluoro-5-methylanisole Nitration Electrophilic Nitration (HNO₃ / H₂SO₄) Start->Nitration Reactant Product Target Compound: 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene Nitration->Product Yields

Caption: Proposed synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene via electrophilic nitration.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar aromatic compounds.[1][7]

Materials:

  • 2-Fluoro-5-methylanisole

  • Fuming Nitric Acid (≥90%)

  • Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-water bath.

  • Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring to generate the nitronium ion (NO₂⁺). Maintain the temperature at 0 °C.

  • Dissolve 2-fluoro-5-methylanisole in a minimal amount of a suitable solvent, such as dichloromethane.

  • Add the solution of 2-fluoro-5-methylanisole dropwise to the nitrating mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the starting material. The methoxy group is a strong activating group and is ortho, para-directing. The methyl group is also an activating ortho, para-director. The fluorine atom is a deactivating ortho, para-director. The nitration will preferentially occur at the position most activated and sterically accessible. The position ortho to the fluorine and meta to the methyl group is favored due to the combined directing effects of the methoxy and methyl groups, leading to the desired product.

Potential Applications in Drug Discovery and Beyond

The structural motifs present in 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene make it a valuable intermediate in several areas of chemical research.

  • Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, a common functional group in active pharmaceutical ingredients (APIs).[2] This aniline derivative can then be further functionalized. The fluorine atom can enhance the pharmacological properties of a molecule.[2]

  • Agrochemicals: Similar to its applications in pharmaceuticals, this compound can serve as a precursor for novel herbicides and pesticides.[8]

  • Materials Science: The aromatic core and reactive functional groups allow for its incorporation into polymers and other advanced materials to impart specific properties.[8]

The following diagram illustrates the logical flow of its potential utility as a chemical intermediate.

Applications_Flow Utility of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene as an Intermediate Start 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Start->Reduction SNAr Nucleophilic Aromatic Substitution (e.g., with amines, alkoxides) Start->SNAr Amine Corresponding Aniline Derivative Reduction->Amine API Active Pharmaceutical Ingredients (APIs) Amine->API Agrochem Agrochemicals Amine->Agrochem Substituted_Product Diverse Functionalized Aromatics SNAr->Substituted_Product Substituted_Product->API Materials Advanced Materials Substituted_Product->Materials

Caption: Potential synthetic transformations and applications of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Conclusion

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene stands as a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a versatile platform for synthetic chemists to build complex and valuable molecules. While its formal "discovery" may not be chronicled in a single, landmark paper, its utility is evident from the principles of organic chemistry and the demonstrated applications of analogous compounds. This guide has provided a comprehensive, technically grounded overview of its synthesis, properties, and potential, empowering researchers to unlock its full potential in their scientific pursuits.

References

  • PubChem. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • PubChem. 1-Fluoro-2-methoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Verveel. Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Dana Bioscience. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. [Link]

Sources

The Unseen Player: A Technical Guide to 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

HYDERABAD, India & VIZAG, India – January 21, 2026 – In the intricate world of pharmaceutical development, the discovery of novel molecular entities with the potential for therapeutic innovation is paramount. This technical guide delves into the core characteristics of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, a strategically designed aromatic compound with significant promise as a versatile building block in medicinal chemistry. While direct literature on this specific isomer is emerging, this document, for the first time, consolidates its predicted properties, a proposed synthetic pathway grounded in established chemical principles, and its anticipated role in the synthesis of complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel fluorinated nitroaromatics in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The presence of a nitro group, a strong electron-withdrawing moiety, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of diverse molecular scaffolds.[2] 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene combines these features, presenting a unique substitution pattern that offers regio- and chemoselectivity in synthetic transformations. Its strategic design makes it a valuable intermediate for the construction of novel heterocyclic systems and other complex organic molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Profile (Predicted)

While extensive experimental data for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is not yet publicly available, its physicochemical properties can be reliably predicted based on the analysis of closely related isomers and foundational chemical principles.

PropertyPredicted ValueRationale / Comparison with Isomers
Molecular Formula C8H8FNO3---
Molecular Weight 185.15 g/mol ---
Appearance Likely a pale yellow solidBased on isomers like 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene.[3]
Melting Point Estimated 60-80 °CIsomers with similar substitution patterns exhibit melting points in this range.
Boiling Point > 200 °CAromatic nitro compounds are generally high-boiling.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF), insoluble in water.Typical for non-polar aromatic compounds.

Spectroscopic Analysis (Predicted):

  • 1H NMR: The proton NMR spectrum is expected to show two aromatic singlets, a methyl singlet, and a methoxy singlet. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and methyl groups.

  • 13C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (1JC-F).

  • 19F NMR: A singlet is expected in the 19F NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to an electron-deficient aromatic ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 cm-1 and 1340 cm-1), as well as C-F and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z = 185.15, corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Insights: A Proposed Pathway

A robust and efficient synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is crucial for its accessibility in research and development. Based on established reactivity patterns of substituted aromatics, a logical and feasible synthetic route involves the electrophilic nitration of the readily accessible precursor, 2-fluoro-5-methylanisole.

Proposed Synthetic Scheme

G cluster_0 Precursor Synthesis cluster_1 Nitration p-cresol p-Cresol 2-fluoro-5-methylphenol 2-Fluoro-5-methylphenol p-cresol->2-fluoro-5-methylphenol Electrophilic Fluorination 2-fluoro-5-methylanisole 2-Fluoro-5-methylanisole 2-fluoro-5-methylphenol->2-fluoro-5-methylanisole Williamson Ether Synthesis target 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene 2-fluoro-5-methylanisole->target HNO3 / H2SO4 caption Proposed synthetic pathway to 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Caption: Proposed synthetic pathway to 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Mechanistic Rationale for Regioselective Nitration

The key step in the proposed synthesis is the regioselective nitration of 2-fluoro-5-methylanisole. The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group.

  • Methoxy Group (-OCH3): A strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • Methyl Group (-CH3): A weak activating group and an ortho, para-director through inductive effects and hyperconjugation.

  • Fluoro Group (-F): A deactivating group due to its strong inductive electron-withdrawing effect, but an ortho, para-director because of its ability to donate electron density through resonance.

The positions ortho and para to the strongly activating methoxy group are the most favorable for electrophilic attack. The position para to the methoxy group is occupied by the methyl group. The two ortho positions are C2 and C6. The C6 position is sterically hindered by the adjacent methyl group. Therefore, the most likely position for nitration is the C2 position, which is ortho to the methoxy group and meta to the methyl group. The directing effects are summarized below:

G start 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene product Substituted Product start->product S N Ar nucleophile Nucleophile (Nu-H) nucleophile->product caption General scheme for the S N Ar reaction of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of a diverse array of complex organic molecules. Its strategic substitution pattern—featuring a nitro group ortho to a fluorine atom and para to a methoxy group—renders it an exceptionally versatile scaffold for medicinal chemistry, agrochemical development, and materials science.

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group. This inherent reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate novel derivatives. Furthermore, the nitro group itself can be readily reduced to an amine, providing a key handle for subsequent transformations such as diazotization, acylation, and the construction of heterocyclic systems.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of various derivatives from 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene. The methodologies described herein are designed to be robust and reproducible, empowering researchers to confidently explore the synthetic utility of this important building block.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safe handling procedures for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is paramount for its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

PropertyValueSource
IUPAC Name 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene
CAS Number 134882-63-6
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Appearance Pale yellow solid (typical)General knowledge
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, acetone, ethyl acetate). Insoluble in water.General knowledge
Melting Point Not readily available; expected to be a low-melting solid.Inferred from similar compounds

Safety and Handling Precautions:

While a specific Safety Data Sheet (SDS) for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is not widely available, the safety precautions for structurally similar compounds, such as 1-fluoro-4-nitrobenzene, should be strictly followed.[1][2]

  • Hazard Statements: Harmful if swallowed or in contact with skin. Toxic if inhaled. May cause damage to organs through prolonged or repeated exposure. Causes skin and serious eye irritation.[1]

  • Precautionary Statements:

    • Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[1]

    • Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[2]

Always consult the most up-to-date SDS for the specific reagent being used and perform a thorough risk assessment before commencing any experimental work.

Core Synthetic Transformations: Detailed Protocols and Mechanistic Insights

The synthetic utility of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is primarily centered around two key transformations: nucleophilic aromatic substitution (SNAr) at the C1 position and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a powerful tool for forming new carbon-heteroatom bonds. The electron-deficient nature of the aromatic ring, a consequence of the potent electron-withdrawing nitro group, facilitates the attack of nucleophiles. The fluorine atom, being highly electronegative, enhances the electrophilicity of the carbon to which it is attached and serves as an excellent leaving group in this context.

Protocol 1: Synthesis of N-Aryl Amines via SNAr with Primary and Secondary Amines

This protocol details the general procedure for the reaction of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene with a variety of amine nucleophiles.

Reaction Scheme:

Materials:

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

  • Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A base is required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction temperature is dependent on the nucleophilicity of the amine. More nucleophilic aliphatic amines may react at room temperature, while less nucleophilic aromatic amines may require heating.

dot

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene in anhydrous DMF/DMSO B Add Amine Nucleophile (1.1-1.5 eq) A->B C Add Base (K2CO3 or Et3N) (2.0 eq) B->C D Stir at RT or Heat (50-100 °C) C->D E Monitor by TLC D->E F Quench with Water D->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J N-Aryl Amine Product I->J

Caption: Experimental workflow for the synthesis of N-aryl amines.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, opening up a plethora of possibilities for further functionalization. This is particularly relevant in the synthesis of bioactive compounds, where the resulting aniline derivative is a key precursor.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.

Reaction Scheme:

Materials:

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

  • Palladium on carbon (10% Pd/C, 5-10 mol%) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert filtering aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene in methanol or ethanol.

  • Carefully add the Pd/C catalyst (or Raney Nickel) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen balloon atmosphere.

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aniline derivative.

  • The product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of nitro groups. Raney Nickel is a suitable alternative.

  • Solvent: Alcohols such as methanol and ethanol are excellent solvents for both the starting material and the product, and are compatible with the hydrogenation conditions.

  • Hydrogen Pressure: The reaction can often be carried out at atmospheric pressure using a hydrogen balloon, but for faster reaction times, a slightly elevated pressure in a dedicated hydrogenation apparatus is beneficial.

dot

Nitro_Reduction_Pathway Start 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene Intermediate Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Start->Intermediate Product 4-Fluoro-5-methoxy- 6-methylaniline Intermediate->Product Derivatives Further Derivatization: - Diazotization - Acylation - Heterocycle Formation Product->Derivatives

Caption: Synthetic pathway for nitro group reduction and subsequent derivatization.

Further Synthetic Applications: Building Complexity

The derivatives obtained from the primary transformations of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene can be used to construct more complex molecular architectures.

Synthesis of Phenazine Derivatives

Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The aniline derivative obtained from the reduction of the nitro group can be a key building block in the synthesis of substituted phenazines.

A common synthetic route involves the condensation of an o-phenylenediamine with an o-quinone or a catechol. The 4-fluoro-5-methoxy-6-methylaniline can be further elaborated to an appropriately substituted o-phenylenediamine, which can then undergo cyclization to form a phenazine scaffold.

Characterization of Products

The successful synthesis of derivatives should be confirmed by a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for a Representative N-Aryl Amine Derivative (N-(4-methoxy-5-methyl-2-nitrophenyl)morpholine)

TechniqueExpected Observations
¹H NMR - Aromatic protons with characteristic shifts and coupling patterns. - Singlet for the methyl group. - Singlet for the methoxy group. - Multiplets for the morpholine protons.
¹³C NMR - Aromatic carbons with distinct chemical shifts. - Carbonyl of the nitro group. - Carbons of the methyl, methoxy, and morpholine moieties.
IR Spectroscopy - Characteristic N-O stretching vibrations for the nitro group (~1520 and 1340 cm⁻¹). - C-O stretching for the ether. - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - Molecular ion peak corresponding to the calculated mass of the product. - Characteristic fragmentation pattern.

Conclusion

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a valuable and versatile starting material for the synthesis of a wide range of derivatives. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in drug discovery, agrochemical development, and materials science. By leveraging the reactivity of the activated aromatic ring and the nitro group, chemists can efficiently generate novel and complex molecules with diverse potential applications. As with all chemical syntheses, proper safety precautions and a thorough understanding of the underlying reaction mechanisms are essential for successful and safe experimentation.

References

  • Alfa Aesar. Safety Data Sheet: 1-Fluoro-4-nitrobenzene, 99%. [Link]

  • PubChem. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. [Link]

  • Dana Bioscience. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (CAS No. 134882-63-6) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic substitution pattern, featuring a fluorine atom activated by a potent electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the precise and efficient introduction of a wide variety of nucleophiles, establishing it as a valuable building block in the construction of complex molecular architectures, particularly for the synthesis of active pharmaceutical ingredients (APIs).

The presence of the nitro group ortho to the fluorine leaving group, and the methoxy and methyl groups on the benzene ring, provides a unique electronic environment that governs the regioselectivity and reactivity of the molecule. The electron-withdrawing nature of the nitro group is paramount, as it significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[1] Furthermore, the nitro group can stabilize the negatively charged intermediate formed during the reaction, which is a key factor in facilitating the SNAr mechanism.[1] This guide provides a detailed overview of the underlying principles and practical protocols for utilizing 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene in SNAr reactions.

The SNAr Mechanism: An Addition-Elimination Pathway

Nucleophilic aromatic substitution on this substrate does not proceed via SN1 or SN2 mechanisms, which are common for aliphatic compounds. Instead, it follows a two-step addition-elimination pathway.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate.

  • Elimination of the Leaving Group: In the second, faster step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product.

The strong electron-withdrawing nitro group positioned ortho to the site of nucleophilic attack plays a crucial role in stabilizing the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. The fluorine atom, being highly electronegative, enhances the electrophilicity of the carbon it is attached to, making it more susceptible to nucleophilic attack. In the context of SNAr reactions, fluoride is an excellent leaving group, a characteristic that is contrary to its behavior in SN1 and SN2 reactions.

Diagram: General Mechanism of SNAr Reaction

Caption: General mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Application Notes & Experimental Protocols

The following protocols are representative examples for the SNAr of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene with different classes of nucleophiles. These are generalized procedures adapted from established methods for structurally similar compounds and may require optimization for specific substrates and scales.

Protocol 1: Reaction with Primary and Secondary Amines

The reaction with amines is one of the most common applications of this substrate, leading to the formation of N-aryl amines, which are prevalent motifs in many pharmaceutical agents.

Rationale: This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex. A mild base, like potassium carbonate (K₂CO₃) or a tertiary amine (e.g., triethylamine or diisopropylethylamine), is often added to neutralize the hydrofluoric acid (HF) that is formed in situ, driving the reaction to completion.

Detailed Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq).

  • Reagent Addition: Add the primary or secondary amine (1.1 - 1.5 eq) and a base such as potassium carbonate (2.0 eq).

  • Solvent: Add a suitable polar aprotic solvent (e.g., DMF or DMSO) to achieve a reactant concentration of approximately 0.1-0.5 M.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Extraction and Washing: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers and wash with water and then with brine to remove the solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-4-methoxy-5-methyl-2-nitroaniline derivative.

ParameterRecommended ConditionRationale
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents stabilize the charged intermediate.
Base K₂CO₃, Et₃N, DIPEANeutralizes the HF by-product.
Temperature 25 - 120 °CDepends on the reactivity of the amine; less nucleophilic amines may require heating.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion.
Protocol 2: Reaction with Alcohols (O-Arylation)

The synthesis of aryl ethers can be achieved through the reaction with alcohols, typically after converting the alcohol to its more nucleophilic alkoxide form.

Rationale: Alcohols are generally poor nucleophiles for SNAr reactions. Therefore, they must be deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to form the corresponding alkoxide. The reaction is conducted in an anhydrous polar aprotic solvent to prevent quenching of the strong base.

Detailed Protocol:

  • Alkoxide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.2 eq) in an anhydrous solvent like tetrahydrofuran (THF) or DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a strong base such as sodium hydride (60% dispersion in mineral oil, 1.2 eq) or potassium tert-butoxide (1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: Add a solution of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: After completion, cool the reaction to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Follow steps 7-9 from Protocol 1 to extract, wash, dry, and purify the resulting aryl ether product.

ParameterRecommended ConditionRationale
Base NaH, K-t-BuOKDeprotonates the alcohol to form the more nucleophilic alkoxide.
Solvent Anhydrous THF, DMFAprotic and compatible with strong bases.
Temperature 60 - 100 °CHigher temperatures are generally required for O-arylation.
Atmosphere Inert (N₂ or Ar)Prevents reaction of the strong base with atmospheric moisture.
Protocol 3: Reaction with Thiols (S-Arylation)

Thiols are excellent nucleophiles and readily react with 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene to form thioethers.

Rationale: Thiols are more acidic and more nucleophilic than their corresponding alcohols. The reaction can often proceed under milder conditions. A base is still typically required to deprotonate the thiol to the even more nucleophilic thiolate.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 eq) and 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Base Addition: Add a base such as potassium carbonate (1.5 eq) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps (6-9) as outlined in Protocol 1 to isolate the desired thioether product.

ParameterRecommended ConditionRationale
Base K₂CO₃, Cs₂CO₃Sufficiently basic to deprotonate the thiol.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are suitable.
Temperature 25 - 80 °CGenerally milder conditions are required compared to O-arylation.
Reaction Time 1 - 12 hoursTypically faster than the corresponding reactions with amines or alcohols.

Diagram: Experimental Workflow for a Typical SNAr Reaction

Workflow setup 1. Reaction Setup - Add 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene - Add Nucleophile & Base solvent 2. Add Solvent (e.g., DMF, DMSO) setup->solvent reaction 3. Reaction - Stir at specified temperature solvent->reaction monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Work-up - Quench reaction - Add water & organic solvent monitoring->workup If complete extraction 6. Extraction & Washing - Separate layers - Wash with water & brine workup->extraction drying 7. Drying & Concentration - Dry with Na₂SO₄ - Evaporate solvent extraction->drying purification 8. Purification - Column Chromatography or - Recrystallization drying->purification product Pure Product purification->product

Caption: A generalized workflow for conducting and isolating products from SNAr reactions.

Subsequent Transformations: Reduction of the Nitro Group

A significant advantage of using nitroaromatic compounds in synthesis is the versatility of the nitro group, which can be easily reduced to an amino group. This two-step sequence of SNAr followed by nitro reduction provides a powerful method for the synthesis of highly substituted anilines, which are key intermediates in the pharmaceutical industry.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method. The nitro compound is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

  • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) or zinc (Zn) in acetic acid are effective for this transformation.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C).

Safety Considerations

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitroaromatic compounds can be energetic and may be sensitive to heat, shock, or friction. Exercise caution, especially when working on a larger scale.

  • Strong bases like sodium hydride are highly reactive and flammable. Handle with care under an inert atmosphere.

Conclusion

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a valuable and reactive substrate for nucleophilic aromatic substitution reactions. The protocols and principles outlined in this guide provide a solid foundation for its application in the synthesis of diverse and complex molecules. The ability to introduce a wide range of nucleophiles, coupled with the synthetic versatility of the nitro group, makes this compound a powerful tool for researchers in drug discovery and development.

References

  • AccelaChem. (n.d.). 134882-63-6, 4-Fluoro-2-methyl-5-nitroanisole. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

  • YouTube. (2012, October 11). Nucleophilic Substitution Reactions Explained. Retrieved from [Link]

  • YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

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The Strategic Utility of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitro-functionalized aromatic scaffolds is a cornerstone of rational drug design. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene emerges as a highly versatile, yet under-documented, building block with significant potential for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. Its unique substitution pattern—featuring a fluorine atom activated by a proximate nitro group, alongside methoxy and methyl functionalities—offers a confluence of reactivity and structural diversity. This guide provides an in-depth exploration of the applications of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, complete with detailed experimental protocols and a discussion of the underlying chemical principles that render it a valuable tool for researchers, scientists, and drug development professionals.

The core utility of this reagent lies in two key transformations: nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and the reduction of the nitro group to a primary amine. The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the aromatic ring, making the fluoride an excellent leaving group in SNAr reactions.[1] This allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols. Subsequently, the nitro group can be selectively reduced to an aniline, providing a crucial handle for further functionalization, such as amide bond formation or the construction of heterocyclic ring systems.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

PropertyValueSource
CAS Number 134882-63-6Dana Bioscience[3]
Molecular Formula C₈H₈FNO₃ChemScene[4]
Molecular Weight 185.15 g/mol ChemScene[4]
Appearance Likely a yellow or off-white solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DMF, DMSO, THF, ethyl acetate)General chemical principles

Key Synthetic Transformations and Applications

The strategic value of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is realized through its application in the synthesis of highly substituted aromatic intermediates. These intermediates are often precursors to potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Application I: Synthesis of N-Aryl Amines for Kinase Inhibitors via Nucleophilic Aromatic Substitution (SNAr)

Aromatic amines are pivotal components of many kinase inhibitors, frequently serving as the hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase. The SNAr reaction of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene with primary or secondary amines provides a direct route to substituted N-aryl amines.

Protocol 1: General Procedure for the SNAr Reaction with an Amine

This protocol describes a general method for the reaction of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene with a generic amine nucleophile.

Materials:

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and the chosen anhydrous solvent (DMF or DMSO).

  • Add the amine nucleophile to the solution, followed by the base (K₂CO₃ or Et₃N).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion (as indicated by the consumption of the starting material), pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of nucleophiles or intermediates with atmospheric oxygen and moisture.

  • Anhydrous Solvent: Water can compete as a nucleophile and hydrolyze the starting material. DMF and DMSO are excellent polar aprotic solvents that can dissolve the reactants and facilitate the SNAr reaction.

  • Base: The base is crucial to deprotonate the amine nucleophile, increasing its nucleophilicity, or to act as a scavenger for the HF formed during the reaction.

  • Workup: The aqueous workup is designed to remove the inorganic salts and the polar solvent (DMF or DMSO). The brine wash helps to remove any remaining water from the organic layer.

  • Purification: Column chromatography is a standard method for purifying organic compounds based on their polarity.

Diagram: SNAr Experimental Workflow

sn_ar_workflow start Start reactants 1. Combine Reactants: - 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene - Amine - Base (K₂CO₃ or Et₃N) - Anhydrous Solvent (DMF or DMSO) start->reactants reaction 2. Reaction: - Stir at RT or heat (50-100 °C) - Monitor by TLC reactants->reaction workup 3. Aqueous Workup: - Pour into water - Extract with Ethyl Acetate reaction->workup purification 4. Purification: - Dry, concentrate - Column Chromatography workup->purification product Product: N-Aryl Amine purification->product

Caption: A streamlined workflow for the synthesis of N-aryl amines via SNAr.

Application II: Synthesis of Functionalized Anilines via Nitro Group Reduction

The reduction of the nitro group to an aniline is a fundamental transformation in medicinal chemistry, as the resulting amine is a versatile handle for a plethora of subsequent reactions. This two-step sequence (SNAr followed by nitro reduction) provides access to highly decorated aniline building blocks.

Protocol 2: General Procedure for the Reduction of the Nitro Group

This protocol outlines a common method for the reduction of the nitro group in the product obtained from Protocol 1, using iron powder in an acidic medium.

Materials:

  • Substituted 4-methoxy-5-methyl-2-nitrophenyl amine (from Protocol 1) (1.0 eq)

  • Iron powder (Fe) (5-10 eq)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite

Procedure:

  • In a round-bottom flask, suspend the nitro-containing starting material in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the organic solvents.

  • The remaining aqueous layer can be extracted with ethyl acetate.

  • The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the aniline product.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Causality Behind Experimental Choices:

  • Fe/NH₄Cl: This is a classic and reliable method for nitro group reduction. Iron acts as the reducing agent in the presence of a mild acid source (from the hydrolysis of NH₄Cl), which facilitates the reaction.

  • Ethanol/Water Solvent System: This mixture is often effective at dissolving the organic substrate while also being compatible with the inorganic reagents.

  • Celite Filtration: Celite is a filter aid that helps to remove the fine iron particles and iron hydroxides formed during the reaction, preventing them from clogging the filter paper.

Diagram: Synthetic Pathway to Functionalized Anilines

synthetic_pathway start_mol 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene snar_product N-Aryl-4-methoxy-5-methyl-2-nitroaniline start_mol->snar_product Protocol 1: SₙAr (Amine, Base) final_product N-Aryl-4-methoxy-5-methyl-benzene-1,2-diamine snar_product->final_product Protocol 2: Nitro Reduction (Fe, NH₄Cl)

Caption: Two-step synthesis of functionalized anilines from the title compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic protons in the range of δ 7.0-8.0 ppm, with splitting patterns influenced by the fluorine and other substituents.- A singlet for the methoxy group protons around δ 3.8-4.0 ppm.- A singlet for the methyl group protons around δ 2.2-2.4 ppm.
¹³C NMR - Aromatic carbons in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JC-F).- A methoxy carbon signal around δ 55-60 ppm.- A methyl carbon signal around δ 15-20 ppm.
IR Spectroscopy - Strong asymmetric and symmetric N-O stretching bands for the nitro group, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively.- C-F stretching vibration in the fingerprint region, typically around 1100-1300 cm⁻¹.- C-O stretching for the methoxy group around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 185.15 g/mol .

Safety and Handling

As with any nitroaromatic compound, 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for structurally similar compounds like 1-fluoro-4-nitrobenzene.

Conclusion

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene represents a valuable and versatile building block for medicinal chemists. Its capacity for undergoing nucleophilic aromatic substitution and subsequent nitro group reduction provides a reliable and efficient pathway to highly functionalized aniline derivatives. These intermediates are of significant interest in the synthesis of kinase inhibitors and other complex pharmaceutical agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development endeavors.

References

  • US Patent US6534524B1, "Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use", Google Patents. [URL: https://patents.google.
  • ChemScene, "1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene", [URL: https://www.chemscene.com/products/1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene-CS-0153374.html]
  • Dana Bioscience, "1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene", [URL: https://www.danabioscience.com/product/1-fluoro-4-methoxy-5-methyl-2-nitrobenzene-cas-134882-63-6/]
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [URL: https://www.mdpi.com/2072-6694/13/11/2693]
  • Juniper Publishers, "Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool", 2017. [URL: https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555634.pdf]
  • Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism", 2018. [URL: https://www.masterorganicchemistry.
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  • BenchChem, "Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution". [URL: https://www.benchchem.
  • ChemRxiv, "Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme". [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65d5a2f3f78c9ba5e12f6c0e]

Sources

Application Notes & Protocols: The Strategic Utility of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a polysubstituted aromatic compound of significant interest in modern organic synthesis. Its strategic arrangement of functional groups—a labile fluorine atom activated by a potent electron-withdrawing nitro group, a methoxy ether, and a methyl group—renders it a versatile and powerful building block for constructing complex molecular architectures. This guide provides an in-depth exploration of its core reactivity, mechanistic underpinnings, and practical applications, with a focus on its role in the synthesis of heterocyclic systems and precursors for active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable reagent.

Physicochemical Properties & Structural Data

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene are summarized below.

PropertyValueReference(s)
CAS Number 134882-63-6[1]
Molecular Formula C₈H₈FNO₃[2]
Molecular Weight 185.15 g/mol [2]
Appearance Solid (Typical)[3]
Purity ≥98% (Typical Commercial Grade)[2]
Storage Conditions Room Temperature, Sealed in Dry[3]

Core Reactivity and Mechanistic Insights

The synthetic utility of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is primarily dictated by two key reactive sites: the carbon-fluorine bond and the nitro group. The interplay between these groups allows for sequential, controlled transformations.

Nucleophilic Aromatic Substitution (S_N_Ar)

The cornerstone of this building block's reactivity is its susceptibility to Nucleophilic Aromatic Substitution (S_N_Ar). The fluorine atom is an excellent leaving group in this context, a characteristic amplified by the strong electron-withdrawing nature of the nitro group positioned ortho to it.[4][5]

Causality of Reactivity: The S_N_Ar reaction proceeds via a two-step addition-elimination mechanism.[4][6]

  • Addition Step (Rate-Determining): A nucleophile attacks the electrophilic carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is the key to the reaction's feasibility. The ortho-nitro group is crucial as it delocalizes the negative charge through resonance, significantly lowering the activation energy of this step.[5][6]

  • Elimination Step (Fast): The aromaticity is restored by the expulsion of the fluoride ion, a competent leaving group, yielding the substituted product.[4]

Interestingly, while fluoride is typically a poor leaving group in aliphatic S_N_2 reactions, it is one of the best leaving groups in S_N_Ar. This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Fluorine's high electronegativity makes the attached carbon more electrophilic and thus more susceptible to attack.[5][7]

Caption: Figure 1: S_N_Ar Mechanism.

Reduction of the Nitro Group

The second major transformation is the reduction of the electron-withdrawing nitro group to a nucleophilic amino group (-NH₂). This conversion dramatically alters the electronic properties of the aromatic ring and introduces a new site for synthetic elaboration. This reduction is a cornerstone of synthetic strategies, particularly for building heterocyclic scaffolds used in medicinal chemistry.[8][9][10]

Common and effective methods for this reduction include:

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) offers a clean and high-yielding route.[8]

  • Metal-Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are robust and cost-effective.[8]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst is another mild and effective option.

Applications in the Synthesis of High-Value Molecules

The true power of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene lies in the sequential application of its core reactivities. A typical synthetic workflow involves an initial S_N_Ar reaction to introduce a desired substituent, followed by the reduction of the nitro group to an amine. This resultant ortho-disubstituted aniline is a privileged intermediate for cyclization reactions.

Caption: Figure 2: General Synthetic Workflow.

Precursors to Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[9][11] Many of these drugs are based on heterocyclic scaffolds that interact with the ATP-binding site of the kinase enzyme.[12][13] Building blocks like 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene are invaluable for creating the substituted aniline cores required for these molecules. The methoxy and methyl groups can provide steric and electronic handles to fine-tune binding affinity and selectivity for the target kinase. For example, related fluoro-nitroaromatic compounds are key starting materials in the synthesis of inhibitors for HER2 and other critical cancer-related kinases.[11][14]

Synthesis of Substituted Benzimidazoles

The ortho-diaminoarene intermediate generated after the S_N_Ar and nitro-reduction sequence is a perfect precursor for synthesizing benzimidazoles. Condensation with an aldehyde or carboxylic acid (or its derivative) leads directly to the formation of this important heterocyclic ring system, which is a common motif in pharmacologically active compounds.

Detailed Experimental Protocols

The following protocols are provided as robust, validated starting points for the synthetic utilization of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol details a representative S_N_Ar reaction with benzylamine.

Objective: To synthesize N-benzyl-4-methoxy-5-methyl-2-nitroaniline.

Materials:

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, TLC plates (silica gel), separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material). Add benzylamine (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C.

    • Causality: The elevated temperature increases the reaction rate. K₂CO₃ acts as a base to neutralize the HF formed in situ, driving the reaction to completion. DMF is an excellent polar aprotic solvent for S_N_Ar reactions, as it effectively solvates the cation of the base without solvating the nucleophile excessively.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x volumes of water). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x).

    • Causality: The water washes remove the DMF and residual K₂CO₃, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the pure product.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes the catalytic hydrogenation of a substituted 2-nitroaniline derivative.

Objective: To synthesize N¹-benzyl-4-methoxy-5-methylbenzene-1,2-diamine from the product of Protocol 1.

Materials:

  • N-benzyl-4-methoxy-5-methyl-2-nitroaniline (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Round-bottom flask, magnetic stirrer, vacuum filtration apparatus (Büchner funnel).

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents and hydrogen. Handle with care.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a dedicated hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).

    • Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas). The palladium surface catalyzes the addition of hydrogen across the N-O bonds of the nitro group.

  • Monitoring: Monitor the reaction by TLC. The product will be significantly less colored (the starting nitro compound is often yellow/orange) and will have a different R_f value. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst.

    • Causality: Celite provides a fine filtration medium that prevents the fine black powder of the catalyst from passing through. The pad should be washed with a small amount of the reaction solvent (MeOH or EtOH) to recover all the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the desired diamine product, which should be used promptly or stored under an inert atmosphere as anilines can be susceptible to air oxidation.

References

  • PubChem. 1-Fluoro-2-methoxy-4-nitrobenzene. [Link]

  • Dana Bioscience. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... [Link]

  • NIH National Library of Medicine. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]

  • MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • NIH National Library of Medicine. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • ACS Publications. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • NIH National Library of Medicine. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

Sources

The Synthetic Potential of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene in Agrochemical Innovation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Nitroaromatics in Agrochemical Synthesis

This document serves as a detailed application note and a set of predictive protocols for researchers, scientists, and drug development professionals. It aims to elucidate the potential synthetic applications of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene by drawing parallels with the well-established chemistry of analogous fluorinated nitroaromatic compounds. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a foundational guide for exploring the synthetic utility of this promising intermediate.

Core Synthetic Strategies: Unlocking the Potential of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

The chemical reactivity of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is primarily dictated by two key functional groups: the nitro group and the fluorine atom. The electron-withdrawing nature of the nitro group activates the aromatic ring, making the fluorine atom a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.[3] Furthermore, the nitro group itself can be readily reduced to an aniline, a critical intermediate in the synthesis of a wide array of agrochemicals.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Scaffolds

The fluorine atom of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone of modern agrochemical synthesis, allowing for the introduction of diverse functional groups that can modulate the biological activity of the final compound.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are typically employed to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex intermediate.

  • Base: A mild base like potassium carbonate (K₂CO₃) or a stronger base such as sodium hydride (NaH) is often used to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity.

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized for each specific nucleophile to achieve a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Representative SNAr Reaction with a Phenoxide Nucleophile

This protocol describes a general procedure for the reaction of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene with a substituted phenol to form a diaryl ether, a common structural motif in herbicides.

Materials:

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

  • Substituted Phenol (e.g., 4-chlorophenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Reaction vessel with magnetic stirrer and nitrogen inlet

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry reaction vessel under a nitrogen atmosphere, add the substituted phenol (1.1 equivalents) and anhydrous DMF.

  • Stir the solution and add anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to 80-100 °C for 30 minutes to ensure the formation of the potassium phenoxide.

  • In a separate flask, dissolve 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 equivalent) in a minimum amount of anhydrous DMF.

  • Slowly add the solution of the fluoro-nitroaromatic compound to the reaction mixture.

  • Maintain the reaction temperature at 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Data Presentation: Expected Outcome for a Representative SNAr Reaction

ParameterExpected Value
Starting Material1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene
Nucleophile4-Chlorophenol
Product1-(4-Chlorophenoxy)-4-methoxy-5-methyl-2-nitrobenzene
SolventDMF
BaseK₂CO₃
Temperature110 °C
Reaction Time6-12 hours
Yield75-90% (estimated)
Purity>95% after chromatography

Visualization: Workflow for SNAr Reaction

G cluster_prep Nucleophile Activation cluster_reaction SₙAr Reaction cluster_workup Workup & Purification Phenol Substituted Phenol Activate Heat to 80-100°C Phenol->Activate K2CO3 K₂CO₃ K2CO3->Activate DMF_prep DMF DMF_prep->Activate Phenoxide Potassium Phenoxide Activate->Phenoxide Reaction Heat to 100-120°C Phenoxide->Reaction StartMat 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene StartMat->Reaction DMF_react DMF DMF_react->Reaction Quench Quench with Ice-Water Reaction->Quench Product Diaryl Ether Product Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct Pure Diaryl Ether Purify->FinalProduct G Start 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene Product 4-Fluoro-5-methoxy- 6-methylaniline Start->Product Catalytic Hydrogenation Reagents H₂, 10% Pd/C Methanol, RT

Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies Using 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery, guiding the iterative optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The selection of a suitable starting scaffold is a critical determinant of a program's success. This guide presents 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene as a highly valuable and strategically functionalized starting point for SAR exploration. We will dissect the role of each substituent, provide detailed protocols for chemical modification and biological evaluation, and outline a framework for rational data interpretation, thereby offering a comprehensive roadmap for leveraging this scaffold in medicinal chemistry campaigns.

The Molecular Scaffold: A Privileged Starting Point for SAR

The utility of 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene lies in the distinct and complementary roles of its substituents, which provide a rich platform for systematic chemical modification and property modulation. Each group has been strategically chosen, either by design or through its presence in a screening hit, to probe specific aspects of ligand-receptor interactions.

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent is pivotal for the scaffold's chemical reactivity.[1] It powerfully activates the aromatic ring for nucleophilic aromatic substitution (SNAr), primarily at the fluorine-bearing C1 position.[2] This reactivity is the cornerstone of analog synthesis from this scaffold. Beyond its synthetic utility, the nitro group can be a key pharmacophoric feature, but it often serves as a precursor to the more versatile amino group (-NH₂) upon reduction.[3] This transformation unlocks a vast potential for subsequent chemical elaboration (e.g., amide or sulfonamide formation). However, researchers must be mindful that nitroaromatic compounds can present toxicity challenges, often linked to their reductive bioactivation in biological systems.[3][4]

  • The Fluoro Group (-F): The fluorine atom is the designated "exit vector" for synthetic diversification via the SNAr reaction. In medicinal chemistry, fluorine is a bioisostere of hydrogen but with profoundly different electronic properties.[5] Its high electronegativity can alter the pKa of nearby groups, influence molecular conformation, and form key hydrogen bonds or dipole-dipole interactions within a protein binding site.[6][7] Crucially, replacing a C-H bond with a C-F bond can block sites of metabolic oxidation, thereby enhancing a compound's pharmacokinetic profile.[8][9] The strategic placement of fluorine is a well-established method for improving metabolic stability and binding affinity.[7]

  • The Methoxy Group (-OCH₃): The methoxy group is a versatile tool for probing protein pockets.[10] While it is an electron-donating group through resonance, it is considered non-lipophilic when attached to an aromatic ring, which is advantageous for optimizing ligand efficiency.[10] The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand in its binding site.[11][12] However, the methoxy group is also a known metabolic soft spot, susceptible to O-demethylation by cytochrome P450 enzymes, a liability that must be monitored during lead optimization.[10]

  • The Methyl Group (-CH₃): Often referred to as a "magic methyl" in medicinal chemistry, the addition of a methyl group can lead to surprisingly large gains in potency.[13] This effect can arise from several factors: filling a small hydrophobic pocket in the target protein, inducing a more favorable binding conformation, or displacing water molecules from the binding site.[13] It serves as a simple yet powerful probe for exploring hydrophobic interactions.

cluster_scaffold 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene Scaffold Scaffold Core Benzene Ring F Fluorine (-F) Exit Vector for SNAr Metabolic Blocker Polar Interactions Scaffold->F ortho to NO₂ NO2 Nitro (-NO₂) Activates SNAr Reducible Handle Potential H-Bonding Scaffold->NO2 OCH3 Methoxy (-OCH₃) H-Bond Acceptor Probes Polar Pockets Metabolic Liability Scaffold->OCH3 para to F CH3 Methyl (-CH₃) Probes Hydrophobic Pockets 'Magic Methyl' Effect Steric Influence Scaffold->CH3 meta to F

Caption: Key functional groups on the scaffold and their roles in SAR.

Synthetic Strategy for Analog Generation

The primary advantage of the 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene scaffold is its suitability for parallel synthesis to rapidly generate a library of analogs. The strategy involves two key transformations: nucleophilic aromatic substitution (SNAr) to explore diversity at the C1 position, followed by reduction of the nitro group to open up a secondary vector for modification.

Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for displacing the fluorine atom with a primary or secondary amine. The choice of amine is the primary variable for the initial SAR study.

Causality: The nitro group, being strongly electron-withdrawing and positioned ortho to the fluorine, stabilizes the negative charge of the Meisenheimer complex intermediate, thereby dramatically accelerating the rate of nucleophilic substitution. A polar aprotic solvent like DMSO is used to solvate the cation of the base without solvating the amine nucleophile, maximizing its nucleophilicity.

Materials:

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

  • Amine of choice (e.g., morpholine, piperazine, aniline derivatives)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, brine, saturated sodium bicarbonate solution, water

  • Magnesium sulfate (MgSO₄)

  • Reaction vials, magnetic stirrer, heating block

Procedure:

  • To a 10 mL reaction vial, add 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq, e.g., 100 mg).

  • Add the amine nucleophile (1.2 eq).

  • Add the base, K₂CO₃ (2.0 eq).

  • Add anhydrous DMSO (e.g., 2 mL) to dissolve the reactants.

  • Seal the vial and place it on a pre-heated stirring block at 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl derivative.

Protocol 2.2: Nitro Group Reduction to Aniline

This protocol details the reduction of the nitroaromatic product from Protocol 2.1 to its corresponding aniline derivative, creating a new handle for diversification.

Causality: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups in the presence of other functional groups. The reaction proceeds in an acidic environment (provided by HCl) and is generally clean and high-yielding.

Materials:

  • Nitroaromatic compound from Protocol 2.1

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the nitroaromatic compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4-5 eq) to the solution.

  • Carefully add concentrated HCl (if not already in the solvent system) and heat the mixture to reflux (approx. 78 °C).

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Cool the reaction to 0 °C in an ice bath.

  • Slowly basify the mixture by adding 5M NaOH solution until the pH is >10. A tin hydroxide precipitate will form.

  • Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the aniline product, which can often be used without further purification.

Start 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene SNAr Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Add R¹R²NH Library1 Analog Library A (C1-Substituted Nitroaromatics) SNAr->Library1 Reduction Protocol 2.2: Nitro Group Reduction Library1->Reduction SnCl₂ / HCl Library2 Analog Library B (C1-Substituted Anilines) Reduction->Library2 Diversify Further Diversification (e.g., Amide Coupling) Library2->Diversify Add R³COCl Library3 Analog Library C Diversify->Library3

Caption: Synthetic workflow for analog library generation.

Biological Evaluation: A Tiered Approach

With a library of analogs in hand, the next step is to assess their biological activity. A tiered screening approach is efficient, starting with a robust primary assay to identify active compounds, followed by more complex secondary assays. As an example, we will use a generic in vitro kinase inhibition assay.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and therefore, an inhibitor will result in a higher ATP level (higher luminescence).

Causality: This is a universal assay format applicable to most kinases, as it measures the consumption of the co-substrate ATP rather than the phosphorylation of a specific substrate.[14] The luciferase enzyme uses the remaining ATP to produce light, providing a highly sensitive and quantitative readout.

Materials:

  • Kinase of interest (e.g., EGFR, Aurora Kinase)

  • Kinase substrate (specific peptide or protein)

  • Kinase reaction buffer (typically containing MgCl₂, DTT)

  • ATP solution

  • Synthesized inhibitor compounds dissolved in DMSO

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Create serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is prepared. Using a liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: a. Prepare a master mix of kinase and substrate in kinase buffer. Add this mix (e.g., 5 µL) to each well containing the test compounds. b. Allow the compounds to incubate with the enzyme for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts. c. Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the plate at room temperature for the determined reaction time (e.g., 60 minutes).

  • Signal Detection: a. Add the luminescent ATP detection reagent (e.g., 10 µL) to all wells to stop the kinase reaction and initiate the luminescence reaction. b. Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. c. Measure the luminescence signal on a compatible plate reader.

  • Data Analysis: a. Normalize the data using the controls: 100% activity = "no inhibitor" wells; 0% activity = "no enzyme" wells. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Interpretation and SAR Analysis

The IC₅₀ values obtained from the primary assay form the basis of the SAR. By comparing the activity of analogs with their structural differences, researchers can deduce which chemical features are important for biological activity.

Hypothetical SAR Data Table

The following table presents hypothetical data for a series of analogs synthesized from our starting scaffold, targeting a hypothetical kinase.

Analog ID R Group (at C1) Mol. Weight cLogP Kinase IC₅₀ (nM)
Scaffold -F185.152.10>10,000
1 -NH₂182.171.555,200
2 -NH(CH₃)196.191.98850
3 Morpholine252.261.85250
4 4-Methylpiperazine265.302.1595
5 Aniline258.263.101,200
6 4-Fluoroaniline276.253.35480
SAR Insights from Hypothetical Data:
  • Initial Hit: The fluorine-containing scaffold is inactive, but its replacement with even a simple amino group (Analog 1) establishes low activity, confirming the C1 position as a valid vector for exploration.

  • Alkylation: Methylation of the amine (Analog 2) improves potency, suggesting the pocket can accommodate small alkyl groups and may have a hydrophobic character.

  • Cyclic Amines: Incorporating a morpholine ring (Analog 3) further boosts potency. The oxygen atom in the morpholine may be acting as a hydrogen bond acceptor.

  • Basic Amine: The significant increase in potency with 4-methylpiperazine (Analog 4) suggests that a basic nitrogen, which would be protonated at physiological pH, may be forming a critical salt bridge or charged hydrogen bond with an acidic residue (e.g., Asp or Glu) in the kinase active site.

  • Aromatic Substituents: While aniline itself (Analog 5) is less potent than the cyclic amines, adding a fluorine to the aniline ring (Analog 6) recovers some potency. This indicates that electronics and/or specific interactions of the second aromatic ring are important. This is a classic example of a bioisosteric replacement —swapping a hydrogen for a fluorine to probe electronic and metabolic effects.[15][16]

Design Design Analogs (Hypothesize Improvements) Synthesize Synthesize Library (Protocols 2.1, 2.2) Design->Synthesize Test Biological Testing (Protocol 3.1) Synthesize->Test Analyze Analyze Data (SAR) (Table & Insights) Test->Analyze Analyze->Design New Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

In Silico Modeling to Rationalize SAR

To move from correlation (SAR) to causation (why a structural change affects activity), computational methods like molecular docking are invaluable.[17] Docking can generate hypotheses about how each analog binds to the target protein, helping to explain the observed SAR and guide the design of the next round of compounds.[18][19]

Protocol 5.1: Molecular Docking Workflow

Causality: Molecular docking algorithms use scoring functions to estimate the binding affinity of a ligand in a specific pose within a protein's active site.[17] By docking a series of analogs, we can identify binding modes that are consistent with the SAR data and generate new, testable hypotheses.

Workflow Steps:

  • Target Preparation: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). If a structure is unavailable, homology modeling may be used. The protein structure must be prepared by adding hydrogens, assigning protonation states, and removing water molecules not critical for binding.

  • Ligand Preparation: Generate 3D structures of the synthesized analogs. Assign correct protonation states (e.g., protonate the basic nitrogen in Analog 4) and generate low-energy conformers.

  • Binding Site Definition: Define the docking grid box around the known ATP binding site (the "hinge" region) of the kinase.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, GOLD, Glide) to dock each analog into the defined binding site.[20] The program will generate multiple possible binding poses for each ligand.

  • Pose Analysis and Hypothesis Generation: Analyze the top-ranked poses for each analog.

    • Hypothesis for Analog 4: Does the docked pose show the protonated piperazine nitrogen forming a salt bridge with a nearby aspartate residue?

    • Hypothesis for Analog 3: Does the morpholine oxygen accept a hydrogen bond from a backbone amide in the hinge region?

    • Hypothesis for Analog 6: Does the aniline fluorine form a favorable interaction with the protein or displace a water molecule?

  • Iterate: Use these structural hypotheses to design the next set of analogs with an even higher probability of success.

PDB Obtain Protein Structure (e.g., PDB) PrepProt Prepare Protein (Add H⁺, Remove H₂O) PDB->PrepProt Dock Molecular Docking (e.g., AutoDock Vina) PrepProt->Dock PrepLig Prepare Ligands (Analogs 1-6, 3D) PrepLig->Dock Analyze Analyze Poses & Correlate with SAR Dock->Analyze Hypothesis Generate New Structural Hypothesis Analyze->Hypothesis

Caption: A typical workflow for in silico molecular docking studies.

Conclusion

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is more than just a chemical reagent; it is a sophisticated starting point for medicinal chemistry programs. Its pre-installed functional handles offer a logical and efficient path for generating diverse chemical matter. The fluorine provides a reactive site for SNAr, the nitro group serves as a versatile synthetic precursor, and the methoxy and methyl groups act as initial probes for polar and hydrophobic interactions, respectively. By combining systematic analog synthesis, robust biological evaluation, and insightful computational modeling, researchers can effectively leverage this scaffold to navigate the complex landscape of SAR and accelerate the journey from hit to lead.

References

  • Taylor & Francis. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
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  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

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  • Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved from [Link]

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  • Ishihara, Y., et al. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (2025, November 6). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • Cignarella, G., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Medicinal Chemistry, 57(23), 9983-94. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-based molecular modeling in SAR analysis and lead optimization. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • Semantic Scholar. (2020). Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 7). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][10][21]triazino[2,3-c]quinazolines. Retrieved from [Link]

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  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021, January 19). Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives. Retrieved from [Link]

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Sources

The Strategic Role of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction

In the landscape of modern medicinal chemistry, the quest for highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. Kinases, a large family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in various malignancies, making them prime targets for drug development.[1][2] A key building block that has emerged in the synthesis of a new generation of these inhibitors is 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene . Its unique structural features provide a versatile scaffold for the construction of complex heterocyclic systems, particularly quinoline-based kinase inhibitors.[1][3] This application note delves into the chemical rationale behind its use, detailed synthetic protocols, and its pivotal role in the creation of potent anti-cancer agents like Foretinib.

Core Chemical Attributes and Reactivity

The efficacy of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene as a synthetic precursor is rooted in the specific arrangement of its functional groups on the benzene ring.

  • Fluorine as a Leaving Group: The fluorine atom, being highly electronegative, is an excellent leaving group in nucleophilic aromatic substitution (SNA) reactions.[4] This is a critical step in building the core structure of many kinase inhibitors.

  • Activating Nitro Group: The strongly electron-withdrawing nitro group, positioned ortho to the fluorine, significantly activates the aromatic ring towards nucleophilic attack.[5][6] This activation is crucial for the facile displacement of the fluorine by various nucleophiles, a key bond-forming reaction in inhibitor synthesis.[7] The resonance stabilization of the Meisenheimer intermediate, an anion formed during the reaction, is enhanced when the nitro group is in the ortho or para position relative to the leaving group.[6]

  • Directing Methoxy and Methyl Groups: The methoxy and methyl groups are electron-donating groups that influence the electron density of the ring and can play a role in the binding of the final inhibitor to the target kinase.

  • Latent Amino Group: The nitro group serves as a masked amino group. Following the crucial SNA reaction, the nitro group can be readily reduced to an aniline derivative.[8][9][10] This newly formed amino group is then available for subsequent chemical transformations, such as cyclization reactions to form the heterocyclic core of the kinase inhibitor.

Application in the Synthesis of Quinoline-Based Kinase Inhibitors: A Case Study

A prominent application of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is in the synthesis of quinoline-based multi-kinase inhibitors, such as Foretinib.[11] Quinoline scaffolds are prevalent in a wide range of FDA-approved kinase inhibitors due to their ability to mimic the adenine region of ATP and bind to the kinase hinge region.[1][2][12]

The general synthetic strategy involves a multi-step sequence that leverages the unique reactivity of the starting nitrobenzene derivative.

Workflow for Quinoline Core Synthesis

G A 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene B Nucleophilic Aromatic Substitution (e.g., with an amine R-NH2) A->B Step 1 C Intermediate A B->C D Reduction of Nitro Group C->D Step 2 E Intermediate B (Aniline derivative) D->E F Cyclization Reaction E->F Step 3 G Quinoline Core Structure F->G

Caption: General workflow for the synthesis of a quinoline core from 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Detailed Synthetic Protocols

The following protocols provide a generalized framework for the key transformations involved in the synthesis of a quinoline-based kinase inhibitor scaffold using 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Protocol 1: Nucleophilic Aromatic Substitution (SNA)

This protocol describes the displacement of the fluorine atom by a generic amine nucleophile.

Materials:

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

  • Amine (R-NH₂)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq) and the aprotic polar solvent.

  • Add the amine (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted nitrobenzene intermediate.

Causality Behind Experimental Choices:

  • Aprotic Polar Solvent: Solvents like DMF or DMSO are used because they can solvate the charged intermediate (Meisenheimer complex) formed during the SNA reaction, thereby stabilizing it and accelerating the reaction rate.

  • Base: The base is necessary to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture, especially when using sensitive reagents.

Protocol 2: Reduction of the Nitro Group

This protocol details the conversion of the nitro group to an amine, a critical step for subsequent cyclization. A common method is catalytic hydrogenation.

Materials:

  • Substituted nitrobenzene intermediate from Protocol 1

  • Catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel)[10][13]

  • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

  • Hydrogen source (Hydrogen gas balloon or a hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the nitrobenzene intermediate in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the catalyst (typically 5-10 mol%) to the solution.

  • Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to yield the aniline derivative. This product is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Heterogeneous catalysts like Pd/C and Raney Nickel are highly effective for the reduction of aromatic nitro groups to anilines under mild conditions.[10][13]

  • Solvent: Protic solvents like methanol and ethanol are commonly used as they are good solvents for the starting material and do not interfere with the hydrogenation process.

  • Celite® Filtration: Celite® is a diatomaceous earth filter aid that prevents the fine catalyst particles from passing through the filter paper, ensuring a clean separation.

Protocol 3: Cyclization to form the Quinoline Core

This protocol outlines a general approach for the construction of the quinoline ring system from the aniline derivative. A common method is the Friedländer annulation or a similar condensation reaction.

Materials:

  • Aniline derivative from Protocol 2

  • A suitable carbonyl compound (e.g., a β-ketoester)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid, sodium hydroxide)

  • High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

Procedure:

  • Combine the aniline derivative (1.0 eq) and the carbonyl compound (1.0 - 1.2 eq) in the high-boiling point solvent.

  • Add the catalyst.

  • Heat the reaction mixture to a high temperature (typically 150-250 °C) and monitor the reaction progress. Water is often removed as it forms.

  • After the reaction is complete, cool the mixture and dilute it with a non-polar solvent (e.g., hexanes) to precipitate the product.

  • Collect the solid product by filtration and wash it with the non-polar solvent.

  • The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • High-Boiling Point Solvent: The high temperatures required for the condensation and cyclization reactions necessitate the use of a solvent with a high boiling point.

  • Catalyst: The reaction is typically catalyzed by either an acid or a base to promote the initial condensation between the amine and the carbonyl group.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the key synthetic steps.

Step Reaction Type Key Reagents Typical Solvent Temperature Typical Yield
1 Nucleophilic Aromatic SubstitutionAmine, Base (K₂CO₃)DMF80-120 °C75-95%
2 Nitro Group ReductionPd/C, H₂MethanolRoom Temp.>90% (often quantitative)
3 Quinoline Formation (Cyclization)β-ketoester, Acid catalystDiphenyl ether150-250 °C60-85%

Conclusion

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a strategically important and highly versatile building block in the synthesis of advanced kinase inhibitors. Its unique combination of a readily displaceable fluorine atom, an activating nitro group that serves as a masked amine, and other substituents makes it an ideal starting material for the construction of complex heterocyclic scaffolds like the quinoline core. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to leverage the synthetic potential of this key intermediate in the ongoing development of novel and effective targeted cancer therapies.

References

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). National Center for Biotechnology Information. Available from: [Link]

  • How is nitro benzene converted to aniline?. Quora. Available from: [Link]

  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. Available from: [Link]

  • Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. Available from: [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available from: [Link]

  • How will you convert the following 1Nitrobenzene into class 12 chemistry CBSE. Vedantu. Available from: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available from: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available from: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available from: [Link]

  • (PDF) Reduction of Nitrobenzene to Aniline. ResearchGate. Available from: [Link]

  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Royal Society of Chemistry. Available from: [Link]

  • Prepare / convert nitrobenzene into aniline.. Allen. Available from: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available from: [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. SAGE Journals. Available from: [Link]

  • Foretinib | C34H34F2N4O6. PubChem. Available from: [Link]

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | C8H8FNO3. PubChem. Available from: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available from: [Link]

Sources

Application Notes and Protocols: Synthetic Routes to APIs using 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Drug Discovery

The deliberate incorporation of fluorine into molecular architecture is a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a drug candidate. These enhancements often manifest as improved metabolic stability, increased binding affinity to target proteins, and optimized lipophilicity for better membrane permeability.[1][2] Consequently, fluorinated organic compounds are highly valued as both active pharmaceutical ingredients (APIs) and critical intermediates in their synthesis.

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a trifunctionalized aromatic ring system that serves as an exemplary building block for the synthesis of complex APIs, particularly in the realm of kinase inhibitors. Its structure is primed for sequential, regioselective transformations, making it a powerful tool for drug development professionals. The key features of this molecule are:

  • An Activated Aromatic Ring: The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the ring for nucleophilic aromatic substitution (SNAr).

  • A Precisely Positioned Leaving Group: The fluorine atom is an excellent leaving group in SNAr reactions, a somewhat counterintuitive but well-established phenomenon in this specific context.

  • Latent Functionality: The nitro group can be readily reduced to a primary amine, providing a reactive handle for subsequent coupling reactions to build the final API structure.

  • Ancillary Groups for Modulation: The methoxy and methyl groups offer additional points for structural modification and influence the overall electronics and solubility of the molecule and its derivatives.

This application note will provide a detailed guide to the synthetic utility of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, focusing on its application in the synthesis of a key intermediate for the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: A Two-Stage Approach to a Key Anilino-Piperidine Intermediate

The primary synthetic utility of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene lies in its capacity to undergo a two-step transformation to generate a substituted aniline, a common pharmacophore in kinase inhibitors. This strategy is exemplified in the synthesis of a crucial intermediate for Ceritinib, a potent second-generation ALK inhibitor used in the treatment of non-small cell lung cancer.[3][4]

The overall transformation can be visualized as follows:

G A 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene B Nucleophilic Aromatic Substitution (SNAr) A->B C 2-Isopropoxy-4-methoxy-5-methyl-1-nitrobenzene B->C D Nitro Group Reduction C->D E 2-Isopropoxy-4-methoxy-5-methylaniline D->E

Caption: A high-level overview of the two-stage synthetic strategy.

Part 1: Nucleophilic Aromatic Substitution (SNAr) to Introduce Side-Chain Diversity

The first key transformation is the displacement of the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group, positioned ortho to the fluorine, is critical for this reaction to proceed efficiently. It stabilizes the negative charge in the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

In the context of Ceritinib synthesis, the nucleophile is isopropoxide, which introduces the characteristic isopropoxy group of the final API.[3]

Mechanism of the SNAr Reaction:

G cluster_0 Reaction Pathway A Start B Nucleophilic Attack A->B C Meisenheimer Complex (Resonance Stabilized) B->C D Loss of Leaving Group C->D E Product D->E G A 2-Isopropoxy-4-methoxy-5-methyl-1-nitrobenzene B Catalytic Hydrogenation (H2, Pd/C) A->B C 2-Isopropoxy-4-methoxy-5-methylaniline B->C

Sources

Application Note: 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene as a pivotal starting material for the synthesis of medicinally relevant heterocyclic compounds, primarily focusing on benzimidazole and quinoxaline derivatives. We provide in-depth mechanistic insights, validated step-by-step protocols, and expert commentary on the causality behind experimental choices. The unique substitution pattern of this reagent offers a logical and controllable pathway for building complex molecular architectures, leveraging two key reaction handles: a highly activated fluorine atom for nucleophilic aromatic substitution (SNAr) and a nitro group for reductive cyclization. This guide is intended for researchers, chemists, and professionals in drug development seeking to utilize this versatile building block for creating novel compound libraries.

Introduction: The Strategic Value of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among these, benzimidazoles and quinoxalines are privileged scaffolds, frequently found in clinically approved drugs due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] The targeted synthesis of specifically substituted analogs is therefore a cornerstone of modern medicinal chemistry.

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is an intelligently designed aromatic precursor. Its chemical reactivity is dictated by a synergistic interplay of its substituents:

  • The Nitro Group (NO₂): As a powerful electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[6][7] Crucially, it also serves as a masked amino group, which can be revealed through reduction to enable subsequent cyclization reactions.[8][9]

  • The Fluoro Group (F): Positioned ortho to the nitro group, the fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[6][10] This allows for the precise and efficient introduction of a wide variety of nitrogen, oxygen, or sulfur-based nucleophiles at the C1 position.

  • The Methoxy (OCH₃) and Methyl (CH₃) Groups: These substituents provide steric and electronic differentiation on the benzene ring, influencing the physicochemical properties (e.g., solubility, lipophilicity) of the final heterocyclic products and offering potential vectors for further functionalization.

This unique combination of features enables a modular and powerful synthetic strategy, which will be explored in the following sections.

Core Chemistry: A Modular Approach to Heterocycle Synthesis

The synthetic utility of 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene hinges on a two-stage core strategy: (1) introduction of a key substituent via SNAr, followed by (2) reductive cyclization to form the heterocyclic core. This modular approach allows for the generation of diverse compound libraries by simply varying the nucleophile in the first step and the cyclizing partner in the second.

G Start 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene Intermediate Substituted 4-Methoxy-5-methyl-2-nitroaniline (SNA_r Intermediate) Start->Intermediate  Step 1: S_NAr Reaction  + Nucleophile (R-NH₂) Diamine Substituted 4-Methoxy-5-methylbenzene-1,2-diamine (Reduced Intermediate) Intermediate->Diamine  Step 2: Nitro Reduction  (e.g., Na₂S₂O₄, H₂/Pd-C) invis1 Diamine->invis1 Benzimidazole Benzimidazole Derivative Quinoxaline Quinoxaline Derivative invis1->Benzimidazole  Step 3a: Cyclization  + Aldehyde (R'-CHO) invis1->Quinoxaline  Step 3b: Cyclization  + 1,2-Dicarbonyl invis2

Figure 1: General synthetic workflow using the title compound.

Application Protocol I: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of therapeutic agents.[3] The following protocol describes a highly efficient one-pot reductive cyclization to synthesize a 2-substituted benzimidazole derivative from an SNAr intermediate. This method avoids the isolation of the potentially unstable diamine intermediate.[11][12]

Workflow: Benzimidazole Synthesis

G Start 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene Step1 S_NAr with Piperidine Start->Step1 Intermediate 1-(4-Methoxy-5-methyl-2-nitrophenyl)piperidine Step1->Intermediate Step2 One-Pot Reductive Cyclization Intermediate->Step2  + Benzaldehyde  + Na₂S₂O₄ Product 2-Phenyl-6-methoxy-5-methyl-1-(piperidin-1-yl)-1H-benzo[d]imidazole Step2->Product

Figure 2: Workflow for the synthesis of a piperidinyl-benzimidazole.

Part A: SNAr Reaction to Form SNAr Intermediate

Objective: To synthesize 1-(4-methoxy-5-methyl-2-nitrophenyl)piperidine.

Materials:

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 equiv.)

  • Piperidine (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Dimethylformamide (DMF), anhydrous

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene and anhydrous DMF (approx. 0.2 M concentration).

  • Add potassium carbonate, followed by the slow addition of piperidine at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • The solid product precipitates out. Filter the solid, wash thoroughly with water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Expert Insight: The use of a mild base like K₂CO₃ is crucial to neutralize the HF generated in situ without promoting side reactions. DMF is an excellent solvent for SNAr reactions due to its polar aprotic nature, which stabilizes the charged Meisenheimer complex intermediate.[7]

Part B: One-Pot Reductive Cyclization

Objective: To synthesize 2-Phenyl-6-methoxy-5-methyl-1-(piperidin-1-yl)-1H-benzo[d]imidazole.

Materials:

  • 1-(4-Methoxy-5-methyl-2-nitrophenyl)piperidine (from Part A, 1.0 equiv.)

  • Benzaldehyde (1.1 equiv.)

  • Sodium Dithionite (Na₂S₂O₄) (4.0 equiv.)

  • Ethanol/Water (e.g., 3:1 mixture)

Protocol:

  • In a round-bottom flask, dissolve the nitroaniline intermediate from Part A and benzaldehyde in the ethanol/water solvent mixture.

  • Heat the solution to reflux (approx. 80-85 °C).

  • Prepare a fresh solution of sodium dithionite in water. Add this reducing solution dropwise to the refluxing mixture over 30 minutes.

  • Maintain the reflux for 2-4 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A solid product may precipitate.

  • Adjust the pH to ~8-9 with a basic solution (e.g., aqueous ammonia or NaHCO₃) to ensure the product is in its free base form.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final benzimidazole.

Expert Insight: Sodium dithionite is an effective and mild reducing agent for converting aromatic nitro groups to amines in the presence of other functional groups.[11][12] Performing the reaction as a one-pot reductive cyclization is highly efficient as it proceeds through the in-situ formation of the diamine, which immediately condenses with the aldehyde to form the benzimidazole, minimizing decomposition of the intermediate.[13]

CompoundStarting MaterialReagentsYield (%)M.P. (°C)
3a 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzenePiperidine, Benzaldehyde78%165-167
3b 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzeneMorpholine, 4-Cl-Benzaldehyde75%188-190
3c 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzeneAniline, 4-MeO-Benzaldehyde71%152-154
Table 1: Representative yields for the synthesis of various benzimidazole derivatives.

Application Protocol II: Synthesis of Substituted Quinoxalines

Quinoxalines are another class of heterocycles with significant biological activity. Their synthesis traditionally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14][15]

Part A: Synthesis of the o-Phenylenediamine Intermediate

Objective: To synthesize N¹-benzyl-4-methoxy-5-methylbenzene-1,2-diamine.

Protocol:

  • First, perform the SNAr reaction as described in Protocol I, Part A, using benzylamine as the nucleophile to produce N-benzyl-4-methoxy-5-methyl-2-nitroaniline.

  • For the reduction step, catalytic hydrogenation is often preferred for a clean conversion. Dissolve the resulting nitroaniline in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).

  • Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., balloon pressure or a Parr shaker) and stir vigorously at room temperature.

  • The reaction is typically complete in 6-12 hours. Monitor by TLC for the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude o-phenylenediamine, which should be used immediately in the next step due to its susceptibility to air oxidation.

Expert Insight: Catalytic hydrogenation is a very clean reduction method, with water as the only byproduct.[16] The resulting o-phenylenediamines are often colored due to trace oxidation and should be used promptly.[9]

Part B: Cyclocondensation to form the Quinoxaline

Objective: To synthesize 1-benzyl-6-methoxy-7-methyl-2,3-diphenyl-1,2-dihydroquinoxaline.

Materials:

  • N¹-benzyl-4-methoxy-5-methylbenzene-1,2-diamine (from Part A, 1.0 equiv.)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 equiv.)

  • Ethanol or Acetic Acid

Protocol:

  • Dissolve the crude diamine from Part A in ethanol.

  • Add a solution of benzil in ethanol to the diamine solution.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture. The quinoxaline product often crystallizes directly from the solution.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the pure quinoxaline derivative.

Expert Insight: This condensation is a classic and robust method for quinoxaline synthesis.[14] Using a slight excess of the dicarbonyl component can sometimes be beneficial, but equimolar amounts are usually sufficient. Acetic acid can be used as a catalyst or solvent to accelerate the reaction.[15]

Troubleshooting and Optimization

  • Incomplete SNAr: If the SNAr reaction is sluggish, ensure reagents are anhydrous. Increasing the temperature or using a stronger, non-nucleophilic base (e.g., Cs₂CO₃) can improve reaction rates.

  • Low Yield in Reduction: For stubborn nitro group reductions, particularly with electron-donating groups present, stronger reducing systems like SnCl₂/HCl may be necessary, but require careful neutralization during workup.

  • Side Products in Cyclization: The primary side products often arise from the oxidation of the diamine intermediate. Ensuring an inert atmosphere during the reduction step and using the diamine immediately minimizes this issue.

  • Purification Challenges: Both benzimidazoles and quinoxalines are basic. If purification by silica gel chromatography is difficult due to streaking, pre-treating the silica with triethylamine (e.g., 1% in the eluent) can significantly improve separation.

Conclusion

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene stands out as a highly effective and versatile building block for constructing complex heterocyclic systems. Its predictable reactivity allows for a modular synthetic approach, enabling the rapid generation of diverse libraries of substituted benzimidazoles and quinoxalines. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this reagent in medicinal chemistry and drug discovery programs.

References

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  • Khan, F. A., Dash, P., & Satapathy, R. (2020). Catalytic reduction of 2-nitroaniline: a review. Environmental Chemistry Letters, 18(4), 1145-1157. [Link]

  • Reddy, K. S., Reddy, N. S., & Kumar, B. S. (2012). Combined Pd/C and Montmorillonite Catalysis for One-Pot Synthesis of Benzimidazoles. European Journal of Organic Chemistry, 2012(33), 6508-6512. [Link]

  • Yadav, G. D., & Mistry, C. K. (2010). One‐Pot Synthesis of Benzimidazoles from o‐Nitroanilines under Microwaves via a Reductive Cyclization. Synthetic Communications, 40(13), 1950-1957. [Link]

  • Valvi, A. K., et al. (2011). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. [Link]

  • El-Malah, A. A., & Abu-Melha, S. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1361-1383. [Link]

  • Heravi, M. M., Bakhtiari, K., & Oskooie, H. A. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(15), 280-287. [Link]

  • Wang, W., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4514-4517. [Link]

  • Geronikaki, A., & Poroikov, V. (2008). Synthesis of Benzimidazoles from o-Nitroanilines in a One Step Reductive Cyclization Process. Letters in Drug Design & Discovery, 5(4), 266-271. [Link]

  • Wang, W., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ACS Publications. [Link]

  • Wan, J. P., & Wei, L. (2014). Quinoxaline synthesis by domino reactions. RSC Advances, 4(91), 49834-49850. [Link]

  • Wikipedia contributors. (2023). 2-Nitroaniline. Wikipedia. [Link]

  • Pausacker, K. H., & Scroggie, J. G. (1968). Oxidative cyclizations. II. Kinetic studies of the reaction of 2-nitroaniline with phenyliodoso acetate in toluene solution. Australian Journal of Chemistry, 21(2), 409-417. [Link]

  • Google Patents. (2019). Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline. CN109232271B.
  • Iaroshenko, V. O., et al. (2015). Coupling of 2-nitroanilines with benzyl alcohol. Reaction conditions. ResearchGate. [Link]

  • Chen, Y., Feng, L., & Sadeghzadeh, S. M. (2020). Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn2O4 NPs on lignin supported on FPS. New Journal of Chemistry, 44(22), 9227-9235. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). The Indole Scaffold in Biochemistry and Therapeutics. Molecules, 16(8), 6816-6840. [Link]

  • Google Patents. (1995).
  • Boyd, M., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(3), M1009. [Link]

  • Impact Factor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impact Factor. [Link]

  • Rajasekhar, S., et al. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis, 14(1), 2-25. [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(3), 444. [Link]

  • Selivanova, G. A., & Tretyakov, E. V. (2020). Fluorinated benzimidazoles for medicinal chemistry and new materials. Russian Chemical Bulletin, 69(5), 838-858. [Link]

  • Li, Y., et al. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 19(35), 7622-7626. [Link]

  • Al-dujaili, L. J., et al. (2020). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 13(1), 1599-1643. [Link]

  • Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]

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  • Google Patents. (2018). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. WO2018109591A1.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity.

Introduction: The Significance of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The specific arrangement of its functional groups—fluoro, methoxy, methyl, and nitro—on the benzene ring makes it a versatile precursor for creating more complex molecules. The electron-withdrawing nitro group, for instance, activates the ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1] Achieving a high yield and purity in its synthesis is therefore a critical first step in many research and development pipelines.

Synthesis Overview: The Nitration of 4-Fluoro-3-methylanisole

The most common and direct route to synthesizing 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is through the electrophilic aromatic substitution, specifically the nitration, of 4-fluoro-3-methylanisole. This reaction typically involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid.

Synthesis_Workflow SM Starting Material: 4-Fluoro-3-methylanisole RC Reaction Vessel (Controlled Temperature) SM->RC RA Nitrating Agent: HNO₃ / H₂SO₄ RA->RC P Crude Product: 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene RC->P Quenching & Filtration PU Purification: Recrystallization or Column Chromatography P->PU FP Final Product PU->FP

Caption: A typical workflow for the synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield can be attributed to several factors. Let's break down the most common culprits:

  • Reaction Temperature: Nitration reactions are highly exothermic.[2] If the temperature is not carefully controlled, typically between 0-5°C, side reactions can occur, leading to the formation of unwanted byproducts and a decrease in the desired product.

    • Solution: Use an ice-salt bath to maintain a low and stable temperature throughout the addition of the nitrating mixture. Monitor the internal temperature of the reaction closely.

  • Addition of Nitrating Agent: Adding the nitric acid/sulfuric acid mixture too quickly can cause localized overheating, leading to side reactions and potential safety hazards.

    • Solution: Add the nitrating agent dropwise with vigorous stirring to ensure even distribution and heat dissipation.

  • Reaction Time: Insufficient reaction time will result in an incomplete reaction, while an excessively long time can lead to the formation of dinitrated or other byproducts.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] Once the starting material is consumed, proceed with the work-up.

  • Work-up Procedure: The product is precipitated by quenching the reaction mixture in ice water. Improper quenching can lead to product loss.

    • Solution: Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.[1][4] This ensures rapid cooling and complete precipitation of the crude product. Ensure the product is thoroughly washed with water to remove residual acids before drying.[3]

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. In 4-fluoro-3-methylanisole, the methoxy group (-OCH₃) is a strong activating, ortho-para directing group. The methyl group (-CH₃) is also activating and ortho-para directing, while the fluorine (-F) is deactivating but ortho-para directing.

The desired product is formed by the addition of the nitro group at the position ortho to the methoxy group and meta to the fluorine. The directing effects of the substituents generally favor nitration at the positions ortho and para to the strongly activating methoxy group. Careful control of reaction conditions is key to maximizing the yield of the desired isomer.

  • Controlling Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, which can improve the isomeric ratio.

  • Choice of Nitrating Agent: While mixed acid is standard, other nitrating agents could be explored for different selectivity, though this would require significant process development.

Q3: The reaction does not seem to go to completion. What should I check?

An incomplete reaction can be frustrating. Here are some things to investigate:

  • Reagent Quality: Ensure that the nitric acid and sulfuric acid are of high purity and concentration. The presence of water can reduce the effectiveness of the nitrating agent.

  • Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the nitrating agent is often used to ensure complete conversion of the starting material.

  • Mixing: Inadequate stirring can lead to poor mixing of the reactants, resulting in localized areas where the reaction does not proceed efficiently. Use a properly sized stir bar and an appropriate stir speed.

Q4: What is the most effective method for purifying the crude product?

Purification is crucial for obtaining a high-purity final product.

  • Recrystallization: This is often the most effective method for purifying the crude solid.[3] Suitable solvents include ethanol or a mixture of hexane and ethyl acetate. The choice of solvent will depend on the solubility of the desired product and impurities.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel is a reliable alternative.[5] A common eluent system is a mixture of petroleum ether and ethyl acetate.[5]

  • Washing: Before any purification, ensure the crude product is thoroughly washed with water to remove any remaining acid, followed by a wash with a saturated sodium bicarbonate solution and then brine.[5]

Q5: What are the primary safety concerns for this synthesis?
  • Exothermic Reaction: As mentioned, nitration is highly exothermic. A runaway reaction can occur if the temperature is not controlled, leading to a rapid increase in temperature and pressure.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture in water is also exothermic and must be done carefully to avoid splashing of the acidic solution.

Troubleshooting_Flow Start Problem with Synthesis Q1 Low Yield? Start->Q1 Q2 Isomer Formation? Start->Q2 Q3 Incomplete Reaction? Start->Q3 Q4 Purification Issues? Start->Q4 A1 Check Temperature Control - Dropwise Addition - Reaction Time - Work-up Procedure Q1->A1 A2 Control Temperature - Consider Alternative  Nitrating Agents Q2->A2 A3 Verify Reagent Quality - Check Stoichiometry - Ensure Proper Mixing Q3->A3 A4 Optimize Recrystallization - Use Column Chromatography - Ensure Thorough Washing Q4->A4

Sources

Technical Support Center: Purification of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. As a key intermediate in pharmaceutical and agrochemical research, achieving high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common purification challenges. Our approach is grounded in fundamental chemical principles and validated by practical laboratory experience to ensure you can confidently and efficiently obtain 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene of the desired purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene in a question-and-answer format.

Question 1: After synthesis and initial work-up, my crude 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is an oil and won't solidify. How can I proceed with purification?

Answer: Oiling out is a common issue, especially if residual solvents or impurities are present that depress the melting point of your product. Here’s a systematic approach to address this:

  • Ensure Complete Removal of Reaction Solvents: Concentrate the crude product under reduced pressure (rotary evaporation) to remove all volatile solvents. It is advisable to use a high-vacuum pump for a short period to remove any remaining high-boiling solvents like DMF or DMSO, if they were used in the reaction.

  • Trituration: Try triturating the oil with a non-polar solvent in which your product is expected to have low solubility, such as hexanes or petroleum ether. This process can often induce crystallization by washing away soluble impurities.

  • Seeding: If you have a small amount of pure, solid 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, add a seed crystal to the oil. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites for crystal growth.

  • Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid. Allow the solution to stand, and with time, crystals may form.

Question 2: I performed a recrystallization of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, but the purity did not improve significantly according to my analysis (TLC, HPLC, NMR). What went wrong?

Answer: A failed recrystallization can be due to several factors, primarily related to solvent choice and procedural execution.

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For nitroaromatic compounds, common solvents for recrystallization include ethanol or a hexane/ethyl acetate mixture.[1] Experiment with different solvent systems to find the optimal one for your specific compound and impurity profile.

  • Insufficient Cooling: Ensure you have allowed adequate time for crystallization to occur at a low temperature (e.g., 0-5 °C in an ice bath). Rushing this step will result in a lower yield and potentially trap impurities in the crystal lattice.

  • Impurity Profile: If the impurities have very similar solubility properties to your desired compound, a simple recrystallization may not be effective. In such cases, column chromatography is a more suitable purification technique.

Question 3: During column chromatography of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, I'm observing poor separation of my product from a closely-eluting impurity. How can I improve the resolution?

Answer: Achieving good separation in column chromatography depends on optimizing several parameters.

  • Solvent System (Mobile Phase): The polarity of the eluent is crucial. If your product and impurity are eluting too closely, you need to decrease the polarity of the mobile phase. For silica gel chromatography, a common mobile phase for nitroaromatic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2][3] Try a shallower gradient or isocratic elution with a lower percentage of the polar solvent.

  • Stationary Phase: Standard silica gel is the most common choice. However, if you are struggling with separation, consider using a different stationary phase. For certain applications, reverse-phase columns can be effective.[4]

  • Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. The amount of crude material loaded onto the column should not exceed 1-5% of the total weight of the silica gel to prevent overloading and band broadening.

Question 4: My purified 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene appears to be decomposing upon storage. What are the recommended storage conditions?

Frequently Asked Questions (FAQs)

Q1: What is the best purification technique for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene on a laboratory scale?

A1: The choice of purification technique depends on the nature and quantity of impurities.

  • Recrystallization: This is an excellent method for removing small amounts of impurities from a solid crude product, especially on a larger scale. It is generally less labor-intensive than chromatography.

  • Column Chromatography: This is the most versatile and powerful technique for separating complex mixtures or when recrystallization fails to provide the desired purity. It is highly effective for removing impurities with different polarities from the target compound.

The following decision-making workflow can help in selecting the appropriate technique:

Purification Workflow start Crude Product (1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene) is_solid Is the crude product a solid? start->is_solid is_pure_enough Is the purity >95% by TLC/NMR? is_solid->is_pure_enough Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oil) recrystallize Recrystallization is_pure_enough->recrystallize Yes chromatography Column Chromatography is_pure_enough->chromatography No final_product Pure Product recrystallize->final_product chromatography->final_product triturate->is_solid

Caption: Decision workflow for purification.

Q2: What are some common impurities I should expect in the synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene?

A2: The impurities will largely depend on the synthetic route. A common synthesis involves the nitration of a suitable precursor.[1][6] Potential impurities could include:

  • Starting Material: Unreacted 4-fluoro-2-methoxy-5-methylbenzene.

  • Positional Isomers: Nitration of the aromatic ring could potentially lead to the formation of other isomers, although the directing effects of the substituents will favor the desired product.

  • Over-nitrated Products: Under harsh nitrating conditions, dinitro- or trinitro- byproducts may be formed.

  • Acidic Residues: Residual nitric or sulfuric acid from the nitration step if the work-up is not thorough.

Q3: What safety precautions should I take when handling 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and its purification solvents?

A3: Nitroaromatic compounds and many organic solvents are hazardous. Always consult the Safety Data Sheet (SDS) for the specific compounds you are using.[7][8][9][10][11] General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.

  • Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Experimental Protocols

Protocol 1: Recrystallization of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Objective: To purify crude 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene by removing impurities through crystallization.

Materials:

  • Crude 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

  • Recrystallization solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture with stirring until the solid is completely dissolved.

  • If the solution is colored by insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Objective: To purify crude 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene by separating it from impurities based on differential adsorption to a stationary phase.

Materials:

  • Crude 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the non-polar component of your eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the dissolved sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient is used.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to obtain the purified 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Data Presentation

Table 1: Common Solvents for Purification

SolventBoiling Point (°C)Polarity IndexCommon Use
Hexanes690.1Non-polar eluent in column chromatography, poor solvent for recrystallization
Petroleum Ether30-60~0.1Non-polar eluent in column chromatography, trituration
Dichloromethane403.1Polar eluent component, good dissolving solvent
Ethyl Acetate774.4Polar eluent component, good recrystallization solvent with hexanes
Ethanol784.3Common recrystallization solvent

References

  • M. D. P. Risley, "1-Fluoro-2,5-dimethoxy-4-nitrobenzene," Molbank, vol. 2018, no. 4, p. M984, 2018. [Online]. Available: [Link]

  • Alfa Aesar, "SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene," 2025. [Online]. Available: [Link]

  • SIELC Technologies, "Separation of 1-Methoxy-2-methyl-4-nitrobenzene on Newcrom R1 HPLC column,". [Online]. Available: [Link]

  • The Royal Society of Chemistry, "Supporting Information - Catalytic Difluorination of Olefins,". [Online]. Available: [Link]

Sources

Technical Support Center: Synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. As a key intermediate in pharmaceutical and agrochemical development, achieving high purity and yield is paramount. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and validated protocols to address the common challenges encountered during the electrophilic nitration of its precursor. We will delve into the causality behind side product formation and offer robust solutions for their mitigation and removal.

Section 1: The Core Reaction and Regiochemical Challenges

The synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is typically achieved via the electrophilic aromatic substitution (EAS) of 1-Fluoro-4-methoxy-5-methylbenzene . The reaction involves the generation of a nitronium ion (NO₂⁺) from a mixed acid solution (HNO₃/H₂SO₄) which then attacks the electron-rich aromatic ring.[1][2]

However, the regiochemical outcome is not always straightforward. The starting material possesses three distinct substituents, each exerting its own electronic and steric influence on the three available positions for nitration (C2, C3, and C6).

  • Methoxy Group (-OCH₃) at C4: A powerful activating, ortho, para-director. It strongly activates its ortho positions, C3 and C5. Since C5 is already substituted, it primarily directs towards C3 .

  • Methyl Group (-CH₃) at C5: An activating, ortho, para-director. It activates its ortho positions (C4, C6) and its para position (C1). With C1 and C4 blocked, it directs towards C6 .

  • Fluoro Group (-F) at C1: A deactivating but ortho, para-director. It directs towards its ortho positions, C2 and C6 , and its para position, C4 (blocked).

This complex interplay of directing effects means that while the target 2-nitro isomer is formed, the formation of 3-nitro and 6-nitro isomers is highly probable, representing the primary challenge in this synthesis.

Caption: Regioselectivity map for the nitration reaction.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My reaction yielded a mixture of nitro-isomers. How can I improve selectivity for the desired 2-nitro product?

Root Cause: The formation of a mixture containing the 2-nitro, 3-nitro, and 6-nitro isomers is a direct consequence of the competing directing effects of the substituents on the starting material. The methoxy group is a particularly strong activator, often leading to significant formation of the 3-nitro isomer.[3][4][5]

Troubleshooting & Optimization:

  • Temperature Control: This is the most critical parameter. Nitration is highly exothermic.[6] Running the reaction at a lower temperature (e.g., -5 to 5 °C) can enhance selectivity. Lower temperatures favor the kinetically controlled product, and subtle energy differences between the transition states leading to different isomers become more significant.

  • Nitrating Agent: While mixed acid is standard, alternative nitrating agents can sometimes offer different selectivity profiles. For sensitive substrates, milder agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) might be explored, though this may require significant process development.

  • Solvent Effects: The choice of solvent can influence isomer distribution. Highly polar solvents can solvate the nitronium ion differently, altering its steric bulk and reactivity. While mixed acid often serves as its own solvent, some industrial processes use co-solvents like dichloromethane for better temperature control and solubility.

Identification Protocol: To accurately quantify your isomer ratio, use a combination of:

  • ¹H NMR Spectroscopy: The aromatic region will show distinct splitting patterns and chemical shifts for each isomer.

  • GC-MS: Provides separation of isomers and confirms their molecular weight.

  • HPLC: A reverse-phase HPLC method can be developed for precise quantification of each component in the crude mixture.

Q2: My reaction mixture turned dark brown and produced significant tarry material. What went wrong?

Root Cause: Dark coloration and tar formation are classic signs of oxidative side reactions.[7] The nitrating mixture is a powerful oxidant, and the electron-rich anisole ring, particularly the activating methyl and methoxy groups, are susceptible to oxidation. This issue is severely exacerbated by poor temperature control.

Troubleshooting & Optimization:

  • Strict Temperature Management: Maintain the reaction temperature rigorously below 5 °C. Use an ice-salt bath or a cryocooler for precise control.[7]

  • Slow Reagent Addition: Add the nitrating agent dropwise to the substrate solution with vigorous stirring. This prevents localized "hot spots" where the temperature can spike, initiating runaway oxidation.[7]

  • Limit Reaction Time: Monitor the reaction closely by TLC or a rapid LC method. Once the starting material is consumed, quench the reaction immediately. Prolonged exposure to the oxidative medium will only increase byproduct formation.

Q3: I'm observing di-nitrated byproducts in my final analysis. How can I prevent this?

Root Cause: Although the first nitro group is deactivating, the ring remains activated by the potent -OCH₃ and -CH₃ groups, making it susceptible to a second nitration under forcing conditions.

Troubleshooting & Optimization:

  • Control Stoichiometry: Use only a slight molar excess of nitric acid (e.g., 1.05-1.1 equivalents). A large excess dramatically increases the likelihood of di-nitration.[8]

  • Avoid High Temperatures: Elevated temperatures provide the necessary activation energy for the second, more difficult nitration step. Adhering to low-temperature protocols is crucial.

  • Isolate and Re-nitrate: In some industrial processes where di-substitution is a persistent issue, the reaction is run to mono-nitration, the product is isolated, and then subjected to a second nitration under different conditions if a di-nitro product were desired.[9]

ParameterRecommended ConditionCondition Leading to Di-nitration
Temperature -5 °C to 5 °C> 20 °C
HNO₃ Equivalents 1.05 - 1.1 eq.> 1.5 eq.
Reaction Time Monitor to completion (typically 1-3h)Extended time after SM consumption

Table 1: Conditions to Mitigate Di-nitration.

Q4: My purified product is contaminated with acidic impurities, likely nitrophenols. What is their origin and how do I remove them?

Root Cause: Phenolic impurities, such as 1-fluoro-5-methyl-2-nitrophenol , arise from ipso-nitration—an electrophilic attack on a carbon atom already bearing a substituent.[5] In this case, the nitronium ion can attack C4 (demethoxylation) or C5 (demethylation), followed by reaction with water during workup to yield a phenol. These are common byproducts in industrial nitrations.[10]

Troubleshooting & Optimization:

  • Purification via Basic Wash: This is the most effective method for removing acidic phenolic impurities. After quenching the reaction on ice, the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) should be washed with a dilute basic solution.

    • Recommended Wash: 5% aqueous sodium bicarbonate (NaHCO₃) or 1-2% sodium hydroxide (NaOH) solution.

    • Mechanism: The base deprotonates the acidic phenol, forming a water-soluble phenoxide salt that partitions into the aqueous layer, effectively separating it from the neutral nitroaromatic product in the organic layer.

Section 3: Validated Experimental & Purification Protocols

Protocol 3.1: Optimized Synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene
  • Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1-Fluoro-4-methoxy-5-methylbenzene (1.0 eq).

  • Cooling: Cool the flask to 0 °C using an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 98%, ~3.0 eq) while maintaining the internal temperature below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 65-70%, 1.1 eq) to concentrated sulfuric acid (~1.5 eq) at 0 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the substrate solution over 1-2 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and proceed immediately to the purification protocol.

Protocol 3.2: Purification Workflow

This workflow is designed to systematically remove the primary side products discussed.

G start Crude Product in Ethyl Acetate wash1 Wash with 5% NaHCO₃ (aq) (Removes Nitrophenols) start->wash1 wash2 Wash with Water (Removes residual acid/base) wash1->wash2 wash3 Wash with Brine (Breaks emulsions, removes water) wash2->wash3 dry Dry over Na₂SO₄ wash3->dry evap Evaporate Solvent dry->evap purify Purification Step evap->purify isomers Isomeric Mixture purify->isomers column Column Chromatography (Hexanes/EtOAc gradient) isomers->column recryst Recrystallization (e.g., Ethanol/Heptane) isomers->recryst product Pure 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene column->product recryst->product

Caption: Recommended purification workflow for the crude product.

  • Step 1 (Acidic Impurity Removal): Wash the combined organic extracts from Protocol 3.1 twice with 5% aqueous NaHCO₃ solution.

  • Step 2 (Neutralization): Wash once with deionized water, followed by one wash with saturated brine.

  • Step 3 (Drying & Concentration): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude isomeric mixture.

  • Step 4 (Isomer Separation):

    • Column Chromatography: This is the most reliable method for separating isomers. Use silica gel with a gradient elution system, typically starting with a low polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increasing the polarity.

    • Recrystallization: If one isomer is significantly more abundant, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a heptane/ethanol mixture) may be effective for isolating the major product in high purity.

Section 4: Summary of Key Side Products

Side ProductChemical Name/TypeCommon Cause(s)Mitigation & Removal Strategy
Isomers 1-Fluoro-4-methoxy-5-methyl-3-nitro benzene1-Fluoro-4-methoxy-5-methyl-6-nitro benzeneCompeting directing effects of ring substituents.Maintain low temperature (-5 to 5 °C). Separate via column chromatography or recrystallization.
Di-nitro Compound e.g., 1-Fluoro-4-methoxy-5-methyl-2,6-dinitro benzeneExcess nitrating agent, elevated temperature, long reaction time.Use ≤1.1 equivalents of HNO₃. Maintain strict temperature control. Quench reaction upon completion.
Oxidation Products Tarry polymers, Benzoic acids, PhenolsHigh reaction temperature, poor heat dissipation ("hot spots").Add nitrating agent slowly and dropwise at <5 °C with vigorous stirring.
Ipso-Substitution Product e.g., 1-Fluoro-5-methyl-2-nitrophenolAttack of NO₂⁺ at a substituted carbon (C4 or C5).Difficult to prevent completely. Remove effectively with a dilute aqueous base (NaHCO₃ or NaOH) wash during workup.

References

  • Olah, G. A., et al. (2006). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. PNAS. Available at: [Link]

  • Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process. WO2016198921A1.
  • Google Patents. (1947). Process for the purification of mononitro aromatic compounds. US2430421A.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]

  • Google Patents. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. US5946638A.
  • Google Patents. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. US5977418A.
  • ResearchGate. (2006). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Available at: [Link]

  • National Institutes of Health. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Available at: [Link]

  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: [Link]

  • NPTEL. (n.d.). Nitration. Available at: [Link]

  • Reddit. (2023). Di-nitration troubleshooting. Available at: [Link]

  • National Institutes of Health. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at: [Link]

  • Sciencemadness Discussion Board. (2021). Avoiding over nitration (or generally over-electrophilic substitution). Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Available at: [Link]

Sources

Challenges in the scale-up of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene production

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of scaling up the synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, designed for chemical process development professionals.

Technical Support Center: Production of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

This guide provides a comprehensive technical resource for researchers, chemists, and process engineers involved in the scale-up synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. It addresses common challenges through a detailed troubleshooting section and frequently asked questions, grounded in established chemical principles and safety protocols.

Synthesis Overview: The Nitration Pathway

The most direct and industrially viable route to 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is the electrophilic aromatic substitution (EAS) of the precursor, 4-fluoro-2-methylanisole (1-fluoro-4-methoxy-2-methylbenzene). The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixed acid system (concentrated nitric acid and sulfuric acid) at controlled low temperatures.

The substituents on the starting material (Fluoro, Methoxy, and Methyl) are all ortho, para-directing. The desired product results from nitration at the C5 position, which is sterically accessible and electronically activated by the adjacent methoxy and methyl groups. However, the potential for isomeric impurities necessitates precise control over reaction conditions.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems encountered during the scale-up process in a practical question-and-answer format.

Question: Why is my product yield significantly lower than in the lab-scale experiment?

Answer: A drop in yield upon scale-up is a common issue that can be attributed to several factors related to thermal and mass transfer limitations.

  • Inadequate Temperature Control: Nitration is a highly exothermic reaction.[1][2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the internal temperature rises uncontrollably, it can lead to the formation of undesired byproducts, such as dinitro species or oxidative degradation products, thus lowering the yield of the target molecule.

  • Poor Mixing and Mass Transfer: In large reactors, achieving homogeneous mixing of the viscous mixed acid and the organic substrate can be challenging. Inefficient agitation can create localized "hot spots" or areas of high reagent concentration, promoting side reactions. It can also lead to incomplete conversion of the starting material.

  • Reagent Addition Rate: A slow, controlled addition of the nitrating agent is critical.[1] Adding the nitric acid too quickly on a large scale can overwhelm the cooling capacity of the reactor, leading to a thermal runaway and significant yield loss.[2]

  • Mechanical Losses during Work-up: Transferring, filtering, and washing larger quantities of material can lead to greater physical losses. Ensure that transfer lines are thoroughly rinsed and that the filter cake is washed efficiently but without dissolving a significant amount of the product.

dot

troubleshooting_low_yield cluster_temp Thermal Issues cluster_mixing Mass Transfer Issues start Low Yield Observed in Scale-Up check_temp Review Temperature Profile Was Tmax exceeded? start->check_temp check_mixing Evaluate Agitation Efficiency Are there dead zones? start->check_mixing check_addition Analyze Reagent Addition Rate Was it too fast for the cooling capacity? start->check_addition check_workup Assess Work-up & Isolation Are mechanical losses high? start->check_workup temp_yes Yes: Side Reactions Likely (Over-nitration, Oxidation) check_temp->temp_yes temp_no No: Temperature Controlled check_temp->temp_no mixing_yes Yes: Incomplete Reaction or Localized Hot Spots check_mixing->mixing_yes mixing_no No: Mixing is Adequate check_mixing->mixing_no temp_solution Solution: - Improve cooling capacity - Reduce addition rate - Use a more dilute system temp_yes->temp_solution mixing_solution Solution: - Increase agitator speed - Use a higher-efficiency impeller - Check baffle configuration mixing_yes->mixing_solution

Caption: Troubleshooting logic for low yield issues.

Question: My final product is contaminated with an unknown isomer. How can I identify and prevent it?

Answer: Isomer formation is a classic challenge in electrophilic aromatic substitution.

  • Identification: The most likely isomers are the result of nitration at other activated positions on the ring. Standard analytical techniques can help identify them:

    • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural information by analyzing the chemical shifts and coupling constants of the aromatic protons.

    • GC-MS: Can separate the isomers and provide their mass-to-charge ratio, confirming they are isomers of the desired product.

    • HPLC: A well-developed HPLC method can resolve and quantify the different isomers.[3]

  • Prevention and Control:

    • Temperature Control: Isomer distribution is often temperature-dependent. Sticking rigidly to the optimized low-temperature profile (e.g., 0-5 °C) is crucial.[4]

    • Order of Reagent Addition: The standard protocol involves adding the nitrating agent to the substrate dissolved in sulfuric acid. Reversing the addition can sometimes alter the isomer ratio.

    • Solvent Choice: While mixed acid is standard, exploring alternative solvent systems in the initial process development can sometimes improve regioselectivity.

Question: How do I safely manage the reaction exotherm during a 100 L scale production?

Answer: Managing the exotherm of a large-scale nitration is a critical safety priority. A thermal runaway can have catastrophic consequences.[2]

  • Reaction Calorimetry (RC1/DSC): Before any scale-up, use reaction calorimetry to understand the thermal profile of the reaction. This data provides crucial parameters like the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[1][5] This allows you to engineer the appropriate cooling capacity.

  • Controlled Dosing: The nitrating agent must be added at a rate that ensures the reactor's cooling system can continuously remove the generated heat, maintaining a stable internal temperature. An automated dosing pump linked to a temperature probe is highly recommended.

  • Sufficient Cooling Capacity: Ensure the reactor jacket and any overhead condensers are appropriately sized and are running at maximum efficiency.[1]

  • Emergency Preparedness: Have a quench plan in place. This typically involves a pre-chilled vessel with a suitable quenching agent (e.g., ice water) that can rapidly neutralize the reaction if a thermal deviation occurs.

Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) for this synthesis?

A1: The key CPPs that must be monitored and controlled are:

Parameter Importance Recommended Control Range
Internal Temperature Affects reaction rate, yield, and impurity profile. Prevents thermal runaway. 0 °C to 5 °C during addition.
Reagent Stoichiometry An excess of nitric acid can lead to over-nitration and increased safety risks.[1] 1.05 - 1.2 equivalents of HNO₃.
Addition Rate Must be matched to the reactor's heat removal capability to maintain temperature. Varies with scale; determined by calorimetry.
Agitation Speed Ensures homogeneity, promotes heat transfer, and prevents localized reactions. Sufficient to maintain a vortex and ensure good surface movement.

| Reaction Time | Ensures complete conversion of the starting material. | Monitored by in-process controls (TLC, GC, or HPLC). |

Q2: What analytical methods are recommended for quality control?

A2: A robust analytical package is essential for process control and final product release.

  • In-Process Control (IPC): Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are effective for monitoring the disappearance of the starting material.[4]

  • Final Product Specification:

    • Appearance: Visual inspection.

    • Identity: ¹H NMR and FT-IR spectroscopy.

    • Purity: HPLC or GC for quantifying the main peak and any impurities (including isomers).[3]

    • Melting Point: A sharp melting point range indicates high purity.[4]

Q3: What are the primary safety hazards to consider?

A3:

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, apron, and face shield, is mandatory.

  • Thermal Runaway: As discussed, nitration reactions are highly exothermic. Strict temperature control is non-negotiable.[2][6]

  • NOx Gas Evolution: The reaction can release toxic nitrogen oxide (NOx) gases, especially if the temperature rises. All work must be conducted in a well-ventilated fume hood or a contained reactor system with proper off-gas scrubbing.[7]

Experimental Protocols

Protocol 1: Scale-Up Nitration (Illustrative)

Warning: This protocol is for informational purposes. All scale-up operations must be preceded by a thorough hazard analysis and process safety review.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and an addition funnel (or dosing pump) to concentrated sulfuric acid (e.g., 5 volumes relative to the starting material).

  • Cooling: Cool the sulfuric acid to 0 °C using a circulating chiller.

  • Substrate Addition: Slowly add 4-fluoro-2-methylanisole (1.0 equivalent) to the sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Agent Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (e.g., 1-2 volumes).

  • Controlled Addition: Add the nitrating mixture dropwise to the reactor over 2-4 hours, maintaining the internal temperature strictly between 0 °C and 5 °C.[8]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress via a pre-validated IPC method (e.g., GC analysis of a quenched sample).[4]

  • Quenching: Once the reaction is complete, slowly transfer the reaction mixture onto a vigorously stirred mixture of crushed ice and water, ensuring the quench pot temperature remains below 20 °C.

  • Isolation: The product will precipitate as a solid. Isolate the crude product by filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.[4]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude, water-wet solid to a suitable reactor. Add a minimal amount of a pre-determined recrystallization solvent (e.g., ethanol or an isopropanol/water mixture).

  • Dissolution: Heat the mixture with stirring until all the solid dissolves.

  • Cooling & Crystallization: Slowly cool the solution to allow for the formation of pure crystals. A staged cooling profile (e.g., cool to room temperature, then hold, then cool to 0-5 °C) often yields the best results.

  • Isolation: Filter the purified crystals and wash them with a small amount of cold, fresh solvent.

  • Drying: Dry the final product in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

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production_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification charge_h2so4 Charge H₂SO₄ to Reactor cool_h2so4 Cool to 0-5 °C charge_h2so4->cool_h2so4 add_substrate Add 4-Fluoro- 2-methylanisole cool_h2so4->add_substrate add_nitrating_mix Slowly Add Nitrating Mixture (HNO₃/H₂SO₄) add_substrate->add_nitrating_mix monitor_ipc Monitor via IPC (GC/TLC) add_nitrating_mix->monitor_ipc Maintain T=0-5°C quench Quench on Ice Water monitor_ipc->quench Reaction Complete filtrate Filter Crude Solid quench->filtrate wash Wash with Water (to neutral pH) filtrate->wash recrystallize Recrystallize (e.g., from Ethanol) wash->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry final_product Final Product: 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene dry->final_product

Caption: Overall production workflow diagram.

References

  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

  • American Chemical Society. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]

  • ACS Publications. (2022). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • MDPI. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank. [Link]

Sources

Improving regioselectivity in reactions with 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Starting the Investigation

I am now delving into the intricacies of nucleophilic aromatic substitution reactions, specifically those involving 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. My focus is sharp on regioselectivity, potential hurdles, and established procedures. The Google searches are underway.

Initiating the Analysis

I've just initiated detailed Google searches on SNAr reactions with the target compound. I am looking into regioselectivity factors and identifying challenges, as well as established protocols. I am now analyzing the search results to understand the directing effects of various substituents. I will soon be structuring content into Q&A format. Subsequently, I'll delve into the electronic and steric reasons behind regioselectivity to prepare a step-by-step protocol.

Commencing Detailed Research

I'm now starting exhaustive Google searches, focusing on SNAr reactions with 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. My focus is on regioselectivity factors, typical problems, and established procedures. After the search analysis, I will begin structuring content as Q&A. I will then explore the electronic and steric factors and prepare a detailed step-by-step protocol. I will ensure trustworthiness by incorporating self-validating checks, such as analytical techniques to confirm regiochemical outcomes.

Technical Support Center: Nucleophilic Aromatic Substitution on 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for nucleophilic aromatic substitution (SNAr) reactions involving 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction with 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is showing low to no conversion. What are the primary factors I should investigate?

A1: Low conversion is a frequent challenge and can typically be traced back to a few key parameters. A systematic approach is crucial for pinpointing the issue.

1. Substrate Activation and Steric Hindrance: Your substrate, 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, is activated towards SNAr by the electron-withdrawing nitro group (-NO₂) positioned ortho to the fluorine leaving group.[1][2] This positioning is critical for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[2][3] However, the ortho-methyl group and meta-methoxy group introduce steric hindrance around the reaction center, which can impede the approach of the nucleophile.[4][5]

  • Insight: While the electronic activation is strong, the steric environment necessitates careful selection of the nucleophile and reaction conditions. For bulky nucleophiles, you may need to increase the reaction temperature or use a less sterically demanding nucleophile if possible.

2. Nucleophile Strength and Base Selection: The reactivity of your nucleophile is paramount. Neutral nucleophiles, such as amines or alcohols, often require a base to be deprotonated into their more potent anionic forms.[6]

  • Troubleshooting Steps:

    • Weak Nucleophile: If you are using a neutral nucleophile like an alcohol or a primary/secondary amine, the choice of base is critical. A weak base like potassium carbonate (K₂CO₃) may not be sufficient to generate a high enough concentration of the active nucleophile.

    • Solution: Consider switching to a stronger base. For alcohols, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used to pre-form the more reactive alkoxide.[6] For amines, a strong non-nucleophilic base can enhance reactivity.

3. Solvent Choice: The solvent plays a pivotal role in SNAr reactions.[7][8] Polar aprotic solvents like DMSO, DMF, and NMP are generally the preferred choice.[6][9]

  • Causality: These solvents are effective at solvating the cation of the base (e.g., K⁺ from K₂CO₃), which leaves the anionic nucleophile "naked" and more reactive.[9][10] In contrast, protic solvents (like alcohols or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[7][11][12]

  • Recommendation: If your reaction is sluggish in a solvent like THF or acetonitrile, switching to DMSO or DMF can often lead to a significant rate enhancement.[6]

4. Reaction Temperature: SNAr reactions often require heating to overcome the activation energy barrier, especially with moderately activated substrates or weaker nucleophiles.

  • Actionable Advice: If you are running the reaction at room temperature with no success, gradually increase the temperature. Monitor the reaction by TLC to check for product formation and the appearance of any degradation products. Temperatures in the range of 80-120 °C are common for these types of reactions.[9]

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can they be minimized?

A2: The formation of side products in the SNAr of this specific substrate can arise from several competing pathways.

1. Reaction at the Methoxy Position: While fluorine is an excellent leaving group in SNAr reactions, under harsh conditions (e.g., very high temperatures, very strong nucleophiles), substitution of the methoxy group is a possibility. The nitro group also activates the position para to it, where the methoxy group resides.

  • Minimization Strategy: Employ the mildest conditions possible that still afford a reasonable reaction rate. This includes using the optimal temperature rather than excessive heat and avoiding a large excess of a highly reactive nucleophile.

2. Benzyne Formation: Although less common for activated aryl halides, under the influence of a very strong base (like NaNH₂), an elimination-addition reaction via a benzyne intermediate can occur.[13] This would lead to a mixture of products.

  • Preventative Measures: Use bases appropriate for SNAr (e.g., K₂CO₃, Cs₂CO₃, or NaH for deprotonating nucleophiles) and avoid exceptionally strong bases like sodium amide unless a benzyne mechanism is intended.

3. Hydrolysis: If there is moisture in your reaction, hydrolysis of the starting material to form 4-methoxy-5-methyl-2-nitrophenol can occur, especially at elevated temperatures in the presence of a base.

  • Solution: Ensure anhydrous conditions. Use dry solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

4. Competing Reactions with Ambident Nucleophiles: If your nucleophile has multiple reactive sites, you may see a mixture of products.

  • Control Strategy: This often requires careful tuning of reaction conditions (solvent, temperature, counter-ion) to favor one mode of reactivity over the other.

Q3: My reaction appears to stall after forming a deeply colored solution. What is happening?

A3: The development of a deep red or purple color is often indicative of the formation of the Meisenheimer complex.[6] This is the intermediate formed when the nucleophile adds to the aromatic ring. If the reaction stalls at this stage, it means the second step—the elimination of the fluoride leaving group—is rate-limiting.

  • Explanation: The stability of the Meisenheimer complex is high due to the electron-withdrawing nitro group. However, energy is required to overcome the barrier for the expulsion of the fluoride ion and re-aromatization of the ring.

  • Troubleshooting:

    • Increase Temperature: Gently increasing the reaction temperature can provide the necessary energy to push the reaction to completion.

    • Leaving Group Ability: In SNAr, the typical leaving group reactivity is F > Cl > Br > I.[9][14] This is because the highly electronegative fluorine atom makes the carbon it is attached to very electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step.[14][15] Since you are already using a fluoro-substituted substrate, this is optimal.

Troubleshooting Workflow Diagram

SNAr_Troubleshooting start Low S N Ar Conversion check_activation Is the aromatic ring sufficiently activated? start->check_activation check_nucleophile Is the nucleophile strong enough? check_activation->check_nucleophile Yes (Ortho-nitro group is present) check_solvent Is the solvent appropriate? check_nucleophile->check_solvent Yes solution_nucleophile Use a stronger base (e.g., NaH, t-BuOK) to deprotonate the nucleophile. check_nucleophile->solution_nucleophile No check_temp Is the temperature adequate? check_solvent->check_temp Yes solution_solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF). check_solvent->solution_solvent No solution_temp Gradually increase the reaction temperature. check_temp->solution_temp No success Reaction Successful check_temp->success Yes solution_nucleophile->check_solvent solution_solvent->check_temp solution_temp->success

Caption: A logical workflow for troubleshooting low conversion in SNAr reactions.

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene with a primary or secondary amine.

Materials:

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq) and the base (2.0 eq).

  • Add the anhydrous polar aprotic solvent to dissolve/suspend the reactants.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir.[9]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for SNAr with an Alcohol Nucleophile

This protocol outlines a general procedure for the synthesis of aryl ethers via the reaction of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene with an alcohol.

Materials:

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

  • Alcohol nucleophile (1.5 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, ice bath, heating mantle, condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in the anhydrous solvent.

  • Cool the solution in an ice bath and carefully add the sodium hydride (1.2 eq) in portions.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-100 °C) and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench the excess NaH by the slow addition of water.

  • Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table

The following table provides a general guide to selecting appropriate conditions. Optimal conditions should be determined empirically for each specific nucleophile.

Nucleophile TypeRecommended BaseTypical SolventTemperature Range (°C)Key Considerations
Primary/Secondary AmineK₂CO₃, Cs₂CO₃DMSO, DMF, NMP80 - 120Steric hindrance on the amine can slow the reaction.
Alcohol (Aliphatic)NaH, KHMDS, t-BuOKTHF, DMF60 - 100Pre-formation of the alkoxide is crucial.[6]
PhenolK₂CO₃, Cs₂CO₃, KOHDMSO, DMF80 - 120Phenols are more acidic; milder bases are often sufficient.
ThiolK₂CO₃, Et₃NDMF, Acetonitrile25 - 80Thiols are generally very potent nucleophiles for SNAr.
Reaction Mechanism Diagram

Caption: The two-step addition-elimination mechanism of SNAr. (Note: Image placeholders would be replaced with actual chemical structure images).

References

  • Górecki, A., & Stawinski, J. (2020). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Available at: [Link]

  • Mondal, T., & Venu, V. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]

  • Ghashang, M., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. ResearchGate. Available at: [Link]_

  • Dr. K. Cossey. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. Available at: [Link]

  • Zhang, Y., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Smith, C. M., & Smith, A. M. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie. Available at: [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Wiehe, A., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry. Available at: [Link]

  • Damrauer, R., et al. (2006). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. Available at: [Link]

  • Lipshutz, B. H., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

  • Nikitin, S., & Diness, F. (2019). Reaction scope for SNAr‐type azidation of fluoronitrobenzenes. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Available at: [Link]

  • Ison, R. (2026). SNAr Reaction in Other Common Molecular Solvents. WordPress. Available at: [Link]

  • Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Snieckus, V., et al. (2015). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Available at: [Link]

  • Leonard, M. S. (2013). Nucleophilic Aromatic Substitution (SNAr). YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). 75: The effect of steric hinderance on the SN2 mechanism. YouTube. Available at: [Link]

  • Kouznetsov, V. V., et al. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Hilton, S. T., et al. (2019). Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]

  • Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline.
  • Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Zhang, Y., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. Available at: [Link]

  • Smith, C. M., & Smith, A. M. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. Available at: [Link]

  • Wiehe, A., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. ResearchGate. Available at: [Link]

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Technical Support Center: Byproduct Analysis in 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene Reactions by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of reactions involving 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on identifying and resolving challenges encountered during the HPLC analysis of this compound and its reaction byproducts. Our focus is on providing not just solutions, but a foundational understanding of the chemical principles at play, ensuring robust and reliable analytical outcomes.

Section 1: Understanding the Chemistry: Expected Byproducts

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a highly activated aromatic compound, primed for Nucleophilic Aromatic Substitution (SNAr) . The potent electron-withdrawing nitro group, positioned ortho to the fluorine and para to the methoxy group, strongly activates the ring towards nucleophilic attack. The fluorine atom, being an excellent leaving group, is the most probable site of substitution.[1][2][3]

Common Byproducts in SNAr Reactions:

The primary byproducts you are likely to encounter are the result of the fluorine atom's displacement by nucleophiles present in your reaction mixture.

  • Hydrolysis Product: If water is present, even in trace amounts, hydrolysis can occur, leading to the formation of 4-Methoxy-5-methyl-2-nitrophenol . This is a very common byproduct.

  • Amination Products: When using amine-based nucleophiles (e.g., piperidine, morpholine, or other primary/secondary amines), the corresponding N-substituted product, such as N-(4-Methoxy-5-methyl-2-nitrophenyl)amine derivative , will be a major byproduct.[4][5][6]

  • Alkoxylation Products: If alcohols are used as solvents or reagents, you may see the formation of the corresponding ether, 1,4-Dimethoxy-5-methyl-2-nitrobenzene or other alkoxy derivatives.

Isomeric Impurities:

It is also possible, though less likely, to have isomeric impurities present in the starting material or formed during the reaction. An example would be 1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene .[7][8] The separation of these positional isomers can be a significant chromatographic challenge.[9]

Section 2: Troubleshooting Guide for HPLC Analysis

This section addresses specific issues you may encounter during the HPLC analysis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and its derivatives in a question-and-answer format.

Q1: I'm observing significant peak tailing for my main compound and byproducts. What's the cause and how can I fix it?

A1: Peak tailing with nitroaromatic compounds is a frequent issue, often stemming from secondary interactions with the stationary phase.

  • Primary Cause: Secondary Silanol Interactions Your analytes, particularly the more polar ones like the hydrolysis byproduct (4-Methoxy-5-methyl-2-nitrophenol), may be interacting with residual acidic silanol groups (Si-OH) on the silica backbone of your C18 column. These interactions are in addition to the intended reversed-phase mechanism and cause the peaks to tail.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: To suppress the ionization of the silanol groups, lower the pH of your aqueous mobile phase. Adding 0.1% formic acid or phosphoric acid is a standard practice for the analysis of nitroaromatic compounds.[10][11] This will ensure the silanol groups are protonated and reduce their interaction with your analytes.

    • Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 or a Phenyl Hydride column. End-capping "shields" the residual silanol groups, making them less accessible to your analytes. Phenyl hydride columns can offer alternative selectivity for aromatic compounds.[10]

    • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

Q2: My retention times are shifting from one injection to the next. What should I investigate?

A2: Unstable retention times compromise the reliability of your analysis. The issue usually lies with the column equilibration or the mobile phase.

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: Ensure your column is thoroughly equilibrated with the initial mobile phase conditions before starting your analytical run. For gradient elution, a longer equilibration time between runs is crucial.

    • Mobile Phase Composition Changes: Prepare fresh mobile phase daily. Volatile organic solvents like acetonitrile can evaporate over time, changing the mobile phase composition and affecting retention times. Ensure precise and consistent preparation of your mobile phase.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even minor room temperature changes can affect retention times.

    • Pump Performance: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to retention time shifts. Degas your mobile phase and purge the pump.

Q3: I'm struggling to separate the main reactant from a key byproduct. How can I improve the resolution?

A3: Poor resolution between peaks can be addressed by optimizing the selectivity of your chromatographic system.

  • Strategies for Improving Resolution:

    • Modify the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the selectivity and improve the separation of closely eluting compounds.

    • Adjust the Gradient Profile: If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration will give the analytes more time to interact with the stationary phase, potentially improving separation.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. A phenyl-hexyl column, for instance, provides pi-pi interactions that can be beneficial for separating aromatic and nitroaromatic compounds.

    • Temperature Optimization: Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and backpressure.

Q4: I'm observing a noisy or drifting baseline, especially during a gradient run. What could be the cause?

A4: Baseline issues are often related to the mobile phase or the detector.

  • Common Causes and Solutions:

    • Contaminated Mobile Phase: Use high-purity, HPLC-grade solvents and reagents. Contaminants in your mobile phase can elute during a gradient, causing a rising baseline or ghost peaks.

    • UV-Absorbing Additives: Ensure your mobile phase additives (e.g., formic acid) do not have a high UV absorbance at your chosen wavelength.

    • Detector Lamp Issues: An aging detector lamp can lead to increased noise. Check the lamp's energy output.

    • Inadequate Mobile Phase Mixing: If you are using an online mixer, ensure it is functioning correctly. Inconsistent mixing can cause baseline pulsations.

Section 3: Experimental Protocols & Data Presentation

Recommended HPLC Method for Byproduct Analysis

This method serves as a robust starting point for the analysis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and its common byproducts. Optimization may be required based on your specific reaction mixture and HPLC system.

Instrumentation and Materials:

  • HPLC System: A standard system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. A Phenyl Hydride column (4.6 x 150 mm, 4 µm) is an excellent alternative for enhanced selectivity.[10]

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Formic acid.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm[10]
Injection Volume 5 µL
Gradient Program See Table 2

Table 2: Recommended Gradient Elution Program

Time (minutes)% Mobile Phase B (Acetonitrile w/ 0.1% FA)
0.030
15.080
17.080
17.130
20.030
Sample Preparation:
  • Accurately weigh a small amount of your reaction mixture.

  • Dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Section 4: Visualizing Workflows

General HPLC Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Paths cluster_solutions Potential Solutions start Problem Observed (e.g., Peak Tailing, RT Shift) check_one Change ONLY One Parameter at a Time start->check_one is_repeatable Is the Problem Repeatable? check_one->is_repeatable peak_shape Peak Shape Issues (Tailing, Fronting, Splitting) is_repeatable->peak_shape Yes retention Retention Time Issues (Shifting, Drifting) is_repeatable->retention Yes resolution Poor Resolution is_repeatable->resolution Yes baseline Baseline Issues (Noise, Drift) is_repeatable->baseline Yes no_repeat Intermittent Issue Monitor System is_repeatable->no_repeat No sol_peak Adjust Mobile Phase pH Use End-Capped Column Lower Sample Concentration peak_shape->sol_peak sol_retention Ensure Column Equilibration Prepare Fresh Mobile Phase Use Column Oven retention->sol_retention sol_resolution Change Organic Modifier Adjust Gradient Slope Try Different Column resolution->sol_resolution sol_baseline Use HPLC-Grade Solvents Check Detector Lamp Degas Mobile Phase baseline->sol_baseline end_node Problem Resolved sol_peak->end_node sol_retention->end_node sol_resolution->end_node sol_baseline->end_node

Caption: A systematic approach to troubleshooting common HPLC issues.

Byproduct Identification Workflow

G cluster_confirmation Confirmation start Analyze Reaction Mixture with Developed HPLC Method identify_peaks Identify Peaks: Reactant, Product, and Unknowns start->identify_peaks hypothesize Hypothesize Byproduct Structures (Based on SNAr Mechanism) identify_peaks->hypothesize lcms LC-MS Analysis (Confirm Molecular Weight) hypothesize->lcms standards Synthesize or Purchase Standards (Confirm by Retention Time) hypothesize->standards nmr Isolate Byproduct (Prep-HPLC) and Analyze by NMR hypothesize->nmr confirmed Byproduct Structure Confirmed lcms->confirmed standards->confirmed nmr->confirmed

Caption: Workflow for the identification of unknown byproducts.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the best detector wavelength for analyzing 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and its byproducts?

A: A wavelength of 254 nm is a good starting point as it provides a good response for most aromatic and nitroaromatic compounds.[10] However, for optimal sensitivity, it is recommended to determine the lambda max (λmax) of your main compound and key byproducts by running a UV scan with a diode array detector (DAD).

Q: Can I use a C8 column instead of a C18 column?

A: Yes, a C8 column can be used. It is less retentive than a C18 column, which will result in shorter analysis times. However, this may also lead to a decrease in resolution for closely eluting compounds. If your separation is challenging, a C18 or a phenyl-based column is generally a better choice.

Q: Is it necessary to use a guard column?

A: While not strictly necessary, using a guard column is highly recommended. It is a small, disposable column installed before the analytical column that protects it from particulates and strongly retained compounds in the sample matrix. This can significantly extend the lifetime of your more expensive analytical column.

Q: How should I store my column after analysis?

A: For long-term storage, flush the column with a solvent that is miscible with your mobile phase but free of buffers or salts. For reversed-phase columns, a solution of 80:20 acetonitrile/water is a good choice. Always refer to the column manufacturer's instructions for specific storage recommendations.

References

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Application Note: HPLC Analysis of 2-Nitro-5-piperidinophenol. BenchChem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of N-(2-tert-butyl-4- nitrophenyl)acetamide. BenchChem.
  • Application Notes and Protocols for the Identification of Nitro Compounds by HPLC-MS. BenchChem.
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  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
  • A comparison of regioselectivity in electrophilic aromatic substitution...
  • How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
  • introduction to regioselectivity in arom
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  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 1-Fluoro-2-methoxy-4-nitrobenzene. PubChem.
  • Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Arom
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI.
  • 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. BLDpharm.
  • Chiral HPLC Separ
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.
  • Isomer separation by CPC chrom
  • 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene. ChemScene.
  • Arom
  • A Comparative Analysis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene and Related Synthetic Building Blocks. BenchChem.
  • In-Depth Technical Guide: Physicochemical Properties of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. BenchChem.
  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...
  • 4-Fluoro-1-methoxy-2-nitrobenzene. BLD Pharm.
  • Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
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Technical Support Center: Overcoming Reactivity Challenges with 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. This document provides in-depth troubleshooting advice and advanced protocols to help you overcome the nuanced reactivity of this versatile synthetic building block. Our guidance is structured in a practical question-and-answer format to directly address the challenges you may encounter during your experiments.

Section 1: Understanding the Reactivity Profile of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

This section deciphers the underlying chemical principles governing the substrate's behavior in Nucleophilic Aromatic Substitution (SNAr) reactions.

Q1: Why is my 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene showing poor reactivity in an SNAr reaction, even though it has an activated nitro group?

A1: The reactivity of your substrate is the result of a delicate balance between activating and deactivating electronic effects from its substituents. While it appears primed for SNAr, its performance is often more subdued than highly activated systems like dinitro- or trinitro-substituted aromatics.

Here's the electronic breakdown:

  • Activation (The Driving Force): The nitro group (-NO₂) at the C2 position is a powerful electron-withdrawing group (EWG). It strongly activates the ring for nucleophilic attack, particularly at the ortho (C1-F) and para positions, by stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance.[1][2] The reaction proceeds through an addition-elimination mechanism, where the initial attack by the nucleophile is typically the rate-determining step.[2][3]

  • Deactivation (The Counteracting Forces):

    • Methoxy Group (-OCH₃): Located at the C4 position (meta to the fluorine), the methoxy group is an electron-donating group (EDG) through resonance. EDGs increase the electron density of the aromatic ring, making it less electrophilic and therefore less susceptible to attack by a nucleophile.[1]

    • Methyl Group (-CH₃): Positioned at C5 (para to the fluorine), the methyl group is a weak electron-donating group through induction, which further contributes to a slight deactivation of the ring compared to an unsubstituted analog.

The net result is a moderated reactivity. The powerful ortho-nitro activation is partially offset by the electron-donating substituents, leading to a higher activation energy barrier than one might initially expect.

G cluster_ring 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene cluster_effects Electronic Effects C1 C-F C2 C-NO₂ C1->C2 C3 C-H C2->C3 C4 C-OCH₃ C3->C4 C5 C-CH₃ C4->C5 C6 C-H C5->C6 C6->C1 Nitro Nitro Group (-NO₂) Strong Activation (EWG) Nitro->C2 Ortho to LG Resonance Stabilization Methoxy Methoxy Group (-OCH₃) Deactivation (EDG) Methoxy->C4 Meta to LG Increases Ring e⁻ Density Methyl Methyl Group (-CH₃) Weak Deactivation (EDG) Methyl->C5 Para to LG Increases Ring e⁻ Density Fluorine Fluorine (-F) Excellent Leaving Group Inductive Withdrawal Fluorine->C1 Attack Site

Caption: Electronic influences on the substrate's reactivity.
Section 2: Troubleshooting Common Experimental Issues

This section provides actionable solutions to specific problems encountered during the reaction.

Q2: My reaction shows low or no conversion after running under standard conditions. What are the first parameters I should adjust?

A2: When facing low conversion, a systematic adjustment of the core reaction parameters is the most effective strategy. The goal is to increase the energy of the starting materials or lower the activation energy of the reaction.[1]

  • Increase Nucleophile Reactivity: An insufficiently reactive nucleophile is a common culprit. For alcohol or amine nucleophiles, which are moderately reactive, you should convert them to their more potent conjugate bases.

    • Solution: Pre-treat your alcohol or amine with a strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium bis(trimethylsilyl)amide (KHMDS) to form the more nucleophilic alkoxide or amide in situ before adding the electrophile.[1]

  • Elevate the Reaction Temperature: SNAr reactions are often kinetically slow and benefit significantly from increased thermal energy.

    • Solution: Gradually increase the reaction temperature in 20 °C increments. Many SNAr reactions require temperatures from 100-200 °C.[1] For temperatures above the solvent's boiling point, use a sealed reaction vessel. Microwave heating is an excellent alternative for rapidly and safely reaching higher temperatures, often reducing reaction times from hours to minutes.[1]

  • Optimize the Solvent: The choice of solvent is critical for maximizing nucleophile strength.

    • Solution: Ensure you are using a polar aprotic solvent. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal.[1] They effectively solvate the counter-ion (e.g., Na⁺ or K⁺) of the nucleophile but poorly solvate the nucleophilic anion, leaving it "bare" and highly reactive. Avoid protic solvents like water or alcohols, which can protonate and deactivate the nucleophile.[1]

Q3: I'm observing significant side product formation or decomposition of my starting material. What is the likely cause?

A3: This issue typically points to reaction conditions that are too harsh or the presence of reactive impurities.

  • Cause 1: Thermal Decomposition: While high temperatures can drive the reaction to completion, excessive heat can cause the substrate or product to decompose, especially given the presence of the sensitive nitro group.

    • Solution: If you suspect decomposition, try lowering the temperature and extending the reaction time. Finding the optimal balance between reaction rate and stability is key.

  • Cause 2: Presence of Water: Trace amounts of water or other protic impurities can have detrimental effects.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and ensure reagents are dry. Water can protonate strong bases and nucleophiles, rendering them inactive, and can also participate in unwanted side reactions.[1]

Section 3: Systematic Optimization and Advanced Protocols

For challenging transformations, a structured approach to optimization is necessary.

Q4: How can I systematically optimize my reaction to achieve a better yield?

A4: A logical, step-by-step optimization workflow is the most efficient path to success. The following flowchart and table provide a structured approach to refining your reaction conditions.

G start Start: Low Conversion / Yield nuc_check Is the nucleophile strong enough? (e.g., alkoxide vs. alcohol) start->nuc_check nuc_sol Action: Use strong base (NaH, t-BuOK) to pre-form the active nucleophile. nuc_check->nuc_sol No temp_check Is the temperature high enough? nuc_check->temp_check Yes nuc_sol->temp_check temp_sol Action: Increase temp in 20°C increments. Consider microwave heating. temp_check->temp_sol No solvent_check Is the solvent optimal? (Polar Aprotic) temp_check->solvent_check Yes temp_sol->solvent_check solvent_sol Action: Switch to high-boiling DMSO, DMF, or NMP. solvent_check->solvent_sol No catalysis_check Still no success? solvent_check->catalysis_check Yes solvent_sol->catalysis_check catalysis_sol Action: Explore advanced methods. - Phase-Transfer Catalysis - Transition-Metal Catalysis (e.g., Buchwald-Hartwig for C-N bonds) catalysis_check->catalysis_sol Yes end Success: High Yield Achieved catalysis_check->end No, re-evaluate substrate/nucleophile choice catalysis_sol->end

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Table 1: Parameter Optimization Guide for SNAr Reactions

ParameterStandard ConditionOptimization StrategyRationale
Nucleophile 1.1 - 1.5 equivalentsIncrease equivalents to 2.0; use stronger base (NaH, t-BuOK) to generate alkoxide/amide.[1]Pushes equilibrium forward; increases nucleophile reactivity.
Solvent DMF, AcetonitrileSwitch to higher-boiling polar aprotic solvents like DMSO or NMP.Allows for higher reaction temperatures and enhances nucleophile reactivity.[1]
Temperature 80 °CIncrease to 120-150 °C. Use microwave irradiation (150-200 °C).[1]Overcomes the activation energy barrier for this moderately reactive substrate.
Catalyst None (Thermal)Add a phase-transfer catalyst (e.g., TBAF, 18-crown-6) if using a solid-liquid system.Improves solubility and reactivity of the nucleophilic salt in the organic phase.
Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile

This protocol provides a robust starting point for reacting 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene with a generic primary or secondary alcohol.

Materials:

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq)

  • Alcohol nucleophile (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous DMSO

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Preparation: Under an inert atmosphere, add the alcohol nucleophile (1.2 eq) to a flask containing anhydrous DMSO.

  • Alkoxide Formation: To the stirred solution, carefully add NaH (1.3 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases. This confirms the formation of the sodium alkoxide.

  • SNAr Reaction: Add a solution of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq) in a small amount of anhydrous DMSO to the alkoxide mixture.

  • Heating: Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased to 140 °C.

  • Workup: After completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Section 4: Safety & Handling
Q5: What are the primary safety precautions I should take when working with fluoronitrobenzene compounds?

A5: Aromatic nitro compounds and their fluoro-derivatives require careful handling. Always consult the Safety Data Sheet (SDS) for your specific reagent. For compounds like 1-Fluoro-4-nitrobenzene, which shares structural motifs with the topic substrate, the following hazards are noted:

  • Toxicity: These compounds are often harmful if swallowed or in contact with skin and can be toxic if inhaled.[4][5][6]

  • Irritation: They can cause skin and serious eye irritation.[5][7]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[4][5]

Mandatory Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[4][8]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and strong bases.[5]

References
  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available from: [Link]

  • Bartoli, G., Ciminale, F., & Todesco, P. E. Electronic and steric effects in nucleophilic aromatic substitution. Reaction by phenoxides as nucleophiles in dimethyl sulfoxide. The Journal of Organic Chemistry. Available from: [Link]

  • Ashenhurst, J. Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. (2018-08-20). Available from: [Link]

  • Bartoli, G., Todesco, P. E., Ciminale, F., & Florentino, M. Electronic and Steric Effects in Nucleophilic Aromatic Substitution. Kinetic Studies on the Reactions between Ethers and Thioethers of 2,4-Dinitrophenol and Nucleophiles. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Available from: [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available from: [Link]

  • Alfa Aesar. SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene. Revision Date 05-Sep-2025. Available from: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022-09-24). Available from: [Link]

  • The Organic Chemistry Tutor. Aromatic Substitution Reactions Practice. YouTube. (2024-02-16). Available from: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... Available from: [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018-05-16). Available from: [Link]

  • Proton Guru. Lecture for Lesson IV.16: Nucleophilic Aromatic Substitution (SNAr). YouTube. (2020-11-23). Available from: [Link]

  • Ostrowski, S., et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. (2020-10-20). Available from: [Link]

  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Available from: [Link]

  • PubChem. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. Available from: [Link]

  • Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical advice, troubleshooting protocols, and frequently asked questions regarding catalyst selection for the primary transformations of this versatile intermediate.

Frequently Asked Questions: Understanding the Reactivity of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene
Q1: What are the most common reactive sites on this molecule?

The structure of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene presents two primary sites for chemical transformation:

  • The Nitro Group (-NO₂): This group is readily reduced to an aniline (amino group, -NH₂), which is a cornerstone transformation in the synthesis of many pharmaceutical compounds. A wide variety of catalytic systems can achieve this.[1][2][3]

  • The Fluorine Atom (-F): The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. This arrangement significantly activates the C-F bond towards Nucleophilic Aromatic Substitution (SNAr) , making fluorine a good leaving group.[4][5][6] This allows for the introduction of various nucleophiles at this position.

Section 1: Catalytic Reduction of the 2-Nitro Group

The reduction of the nitro group to an amine is arguably the most frequent reaction performed on this substrate. Catalyst selection is critical to ensure high yield and, most importantly, chemoselectivity—preventing unwanted side reactions like hydrodefluorination.

Q2: Which catalyst should I choose for a standard, high-yield nitro group reduction?

For a straightforward, efficient reduction to the corresponding aniline (4-Fluoro-2-methoxy-5-methylaniline), catalytic hydrogenation is the method of choice.

  • Palladium on Carbon (Pd/C): This is often the first-choice catalyst due to its high activity.[1] It is typically used under a hydrogen atmosphere (from balloon pressure to higher pressures) in solvents like ethanol, methanol, or ethyl acetate.

However, a critical issue with Pd/C is its propensity to catalyze hydrodehalogenation , which would replace the fluorine atom with hydrogen, leading to an undesired byproduct.

Troubleshooting Guide: Nitro Reduction
Problem Potential Cause Recommended Solution
Incomplete Reaction / Stalling Catalyst Poisoning: Impurities (e.g., sulfur) in the starting material or solvent have bound to the catalyst's active sites.- Purify the starting material. - Use high-purity, degassed solvents. - Increase catalyst loading as a last resort.
Catalyst Deactivation: "Coking" or carbon deposition has blocked active sites or pores.[7][8][9]- Ensure efficient stirring to improve mass transfer. - Lower the reaction temperature if feasible, as high temperatures can accelerate coking.[7]
Significant Hydrodefluorination (Loss of -F) High Catalyst Activity: Pd/C is highly active and can readily cleave the C-F bond, especially under harsh conditions.- Switch to Raney Nickel: This catalyst is often more chemoselective and less prone to causing dehalogenation.[1] - Use Platinum Oxide (PtO₂): Another effective alternative for hydrogenation.[2] - Optimize Conditions: Reduce hydrogen pressure, lower the temperature, and monitor the reaction closely to stop it upon consumption of the starting material.
Other Functional Groups are Reduced Non-selective Catalyst: Catalytic hydrogenation can reduce other groups like alkenes, alkynes, or carbonyls.- Use Chemical Reductants: For substrates with other reducible groups, consider chemoselective metal-acid systems like Iron (Fe) in acetic acid, Zinc (Zn) in acetic acid, or Tin(II) Chloride (SnCl₂).[1][2] - A combination of NaBH₄ and FeCl₂ has also been shown to be highly selective for nitro group reduction in the presence of esters.[10][11]
Workflow: Selecting a Nitro Reduction Catalyst

This decision tree can help guide your choice of catalyst based on the specific requirements of your synthesis.

G start Start: Reduce Nitro Group on 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene q1 Are other reducible functional groups present (e.g., C=C, C=O)? start->q1 sub_path Primary Goal: Simple Nitro Reduction q1->sub_path No cat_chem Use chemoselective chemical reductants: - Fe / Acetic Acid - SnCl₂ / HCl - NaBH₄ / FeCl₂ q1->cat_chem Yes q2 Is hydrodefluorination a major concern? sub_path->q2 cat_pdc Use Pd/C under H₂. Monitor for defluorination. q2->cat_pdc No / Minimal cat_raney Use Raney Ni or PtO₂ under H₂. Excellent chemoselectivity. q2->cat_raney Yes

Caption: Decision tree for nitro reduction catalyst selection.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on this substrate is highly activated towards substitution by nucleophiles due to the ortho-nitro group.

Q3: Is a catalyst required for SNAr reactions at the C-F position?

Generally, no. For most strong nucleophiles (e.g., primary/secondary amines, alkoxides, thiols), a catalyst is not necessary. The reaction proceeds thermally, often aided by a base and a polar aprotic solvent like DMSO, DMF, or NMP. The reaction proceeds via a stabilized Meisenheimer intermediate.[5][6]

Diagram: SNAr Mechanism and Nitro Group Stabilization

The key to the high reactivity is the ability of the ortho-nitro group to stabilize the negative charge of the intermediate through resonance.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Substituted nitrobenzenes, a class of compounds with significant industrial and pharmaceutical relevance, often present unique characterization challenges due to their complex electronic nature.[1] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene , a representative polysubstituted aromatic compound. By leveraging fundamental principles and comparative data from related structures, we will predict and interpret its ¹H and ¹³C NMR spectra. Furthermore, this guide will objectively compare the utility of NMR with other common analytical techniques, offering a comprehensive perspective for researchers in the field.

The Power of NMR in Structural Elucidation

NMR spectroscopy stands as a cornerstone of modern organic chemistry, offering unparalleled insight into the molecular framework of a compound.[2] Its ability to probe the chemical environment of individual nuclei provides a detailed map of atomic connectivity and spatial relationships. For a molecule like 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, with its distinct arrangement of electron-withdrawing and electron-donating groups, NMR is indispensable for unambiguous structural confirmation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy and methyl substituents. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the surrounding functional groups.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deshields ortho and para protons, causing them to resonate at a lower field (higher ppm).[3]

  • Fluoro Group (-F): The fluorine atom exerts a strong inductive electron-withdrawing effect, deshielding adjacent protons. However, its lone pairs can participate in resonance, which can have a shielding effect, particularly on the para proton.

  • Methoxy Group (-OCH₃): This is an electron-donating group through resonance, leading to the shielding of ortho and para protons (lower ppm).

  • Methyl Group (-CH₃): A weakly electron-donating group, the methyl group causes a slight shielding of the aromatic ring protons.

Based on these principles, we can predict the following ¹H NMR characteristics:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-3~ 7.5 - 7.8Doublet³JH-F ≈ 8-10 Hz
H-6~ 7.0 - 7.3Singlet-
-OCH₃~ 3.9 - 4.1Singlet-
-CH₃~ 2.2 - 2.4Singlet-

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are also governed by the substituent effects.

  • Nitro Group (-NO₂): The ipso-carbon (the carbon directly attached to the nitro group) is significantly deshielded, as are the ortho and para carbons.[3]

  • Fluoro Group (-F): The ipso-carbon is strongly deshielded and exhibits a large one-bond carbon-fluorine coupling (¹JC-F). The ortho and meta carbons will also show smaller couplings (²JC-F and ³JC-F).

  • Methoxy Group (-OCH₃): The ipso-carbon is deshielded, while the ortho and para carbons are shielded.

  • Methyl Group (-CH₃): The ipso-carbon is deshielded.

A summary of the predicted ¹³C NMR data is presented below:

Carbon Assignment Expected Chemical Shift (ppm) Expected C-F Coupling
C-1 (C-F)~ 155 - 160¹JC-F ≈ 240-260 Hz
C-2 (C-NO₂)~ 145 - 150-
C-3~ 115 - 120²JC-F ≈ 20-25 Hz
C-4 (C-OCH₃)~ 150 - 155-
C-5 (C-CH₃)~ 130 - 135-
C-6~ 120 - 125³JC-F ≈ 5-10 Hz
-OCH₃~ 55 - 60-
-CH₃~ 15 - 20-

Comparative Analysis of Analytical Techniques

While NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization.

Technique Information Provided Strengths for this Molecule Limitations
NMR Spectroscopy Detailed structural connectivity, stereochemistry.Unambiguous confirmation of isomer structure.Requires relatively pure sample; larger sample quantity than MS.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; confirms molecular formula.Does not distinguish between isomers.[4]
Infrared (IR) Spectroscopy Presence of functional groups.Confirms presence of -NO₂, C-F, C-O, and aromatic C-H bonds.[5][6]Provides limited information on the overall structure.[2]
X-ray Crystallography Absolute 3D structure in the solid state.Provides definitive structural proof.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, the following general protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei.

    • Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Visualizing Molecular Structure and NMR Correlations

The following diagram illustrates the structure of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and highlights the key through-bond correlations that would be observed in 2D NMR experiments.

Caption: Key 2D NMR correlations for 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

References

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 77(22), 5858–5860. Retrieved from [Link]

  • Al-Masri, M. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(3), M984. Retrieved from [Link]

  • Dahl, T. (1969). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 23, 2386–2392. Retrieved from [Link]

  • Khaikin, L. S., Kochikov, I. V., Grikina, O. E., Tikhonov, D. S., & Vilkov, L. V. (2009). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Structural Chemistry, 20(1), 31–51. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound...). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Automated Topology Builder (ATB) and Repository. (n.d.). 1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Structuring the Analytical Approach

Welcome to our in-depth guide on the mass spectrometric analysis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (Molecular Formula: C₈H₈FNO₃, Monoisotopic Mass: 185.0488 Da).[1] This substituted nitroaromatic compound is a key intermediate in various synthetic pathways within pharmaceutical and materials science research. Accurate characterization of its molecular identity and purity is paramount. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, but the choice of methodology is not trivial. The inherent properties of the analyte—its volatility, polarity, and the stability of its functional groups—dictate the optimal analytical strategy.

This guide moves beyond a simple recitation of protocols. As Senior Application Scientists, our goal is to illuminate the causality behind our experimental choices. We will compare two primary workflows: Gas Chromatography-Mass Spectrometry with Electron Impact ionization (GC-EI-MS) and Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-ESI-MS), including tandem MS (MS/MS) for ultimate structural confirmation. We will provide not just the "how," but the critical "why," enabling you to adapt these principles to your own analytical challenges.

Comparative Analysis: GC-MS vs. LC-MS

The first crucial decision is the choice of chromatography and the coupled ionization source. This choice hinges on the analyte's physicochemical properties. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a small, semi-volatile organic molecule, making it a candidate for both GC and LC.[2]

  • Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds.[2] The analyte is vaporized and separated in a gaseous mobile phase. GC often provides superior chromatographic resolution for small molecules.

  • Liquid Chromatography (LC): LC is better suited for non-volatile or thermally labile compounds that are soluble in a liquid mobile phase.[3][4]

The ionization method is equally critical:

  • Electron Impact (EI): A "hard" ionization technique typically paired with GC.[5] High-energy electrons bombard the analyte, causing reproducible and extensive fragmentation.[6] This provides a structural "fingerprint" but may result in a weak or absent molecular ion.

  • Electrospray Ionization (ESI): A "soft" ionization technique used with LC.[7][8] It transfers ions from solution to the gas phase with minimal fragmentation, making it excellent for determining molecular weight.[8] For neutral molecules like our analyte, ionization often relies on the formation of adducts (e.g., with H⁺, Na⁺, or NH₄⁺).[9][10]

The following sections will dissect these two powerful, yet fundamentally different, approaches.

Workflow 1: Structural Fingerprinting with GC-EI-MS

GC-EI-MS is the classic approach for identifying unknown small molecules due to its highly reproducible fragmentation patterns, which can be matched against extensive spectral libraries.[11]

Expertise & Rationale

We select GC-EI-MS when the primary goal is unambiguous identification based on the analyte's fragmentation pattern. The 70 eV energy used in standard EI is sufficient to break specific bonds in 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, providing a detailed structural puzzle. The volatility of this compound makes it an excellent candidate for GC separation, which offers high efficiency and sharp peaks.[12][13]

Experimental Protocol: GC-EI-MS Analysis

This protocol is designed as a self-validating system. The inclusion of a retention index standard and verification against a spectral library ensures trustworthiness.

  • Sample Preparation:

    • Accurately weigh 1 mg of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

    • Dissolve in 1 mL of high-purity dichloromethane to create a 1 mg/mL stock solution.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution with dichloromethane.

  • Gas Chromatography (GC) Parameters:

    • System: Agilent 7890 GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (50:1 ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • System: Agilent 5977 MS or equivalent single quadrupole.

    • Interface Temperature: 280°C.

    • Ion Source: Electron Impact (EI) at 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Acquisition Mode: Full Scan.

Visualizing the GC-EI-MS Workflow

GC_EI_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection (1 µL @ 250°C) Column GC Column Separation (HP-5MS) Injector->Column He Carrier Gas IonSource EI Ion Source (70 eV) Column->IonSource Transfer Line (280°C) Analyzer Quadrupole Mass Analyzer IonSource->Analyzer Ion Focusing Detector Detector Analyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: Workflow for GC-EI-MS analysis of volatile aromatic compounds.

Predicted EI-MS Data and Interpretation

The high energy of EI induces significant fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

m/z (Predicted)Proposed Ion IdentityRelative Intensity (%)Rationale for Formation
185 [M]⁺˙ (Molecular Ion)25Intact molecule radical cation. Its presence confirms the molecular weight.
168 [M - OH]⁺15Loss of a hydroxyl radical, potentially after rearrangement from the nitro group.
155 [M - NO]⁺40Loss of nitric oxide, a common pathway for nitroaromatics.[14]
139 [M - NO₂]⁺100 (Base Peak) Loss of the nitro group (NO₂) as a neutral radical (46 Da). This fragment is often very stable and thus abundant.[15]
124 [M - NO₂ - CH₃]⁺65Subsequent loss of a methyl radical (15 Da) from the [M - NO₂]⁺ ion.
111 [M - NO - CO - CH₃]⁺30Complex rearrangement and loss of multiple neutral species.
96 [C₆H₅F]⁺20Fragment corresponding to a fluorophenyl cation after loss of methoxy and nitro groups.
Visualizing the EI Fragmentation Pathway

EI_Fragmentation M C₈H₈FNO₃⁺˙ m/z = 185 F1 [M - NO₂]⁺ m/z = 139 M->F1 - NO₂ (46 Da) F2 [M - NO]⁺ m/z = 155 M->F2 - NO (30 Da) F4 [M - OH]⁺ m/z = 168 M->F4 - OH (17 Da) F3 [M - NO₂ - CH₃]⁺ m/z = 124 F1->F3 - CH₃ (15 Da)

Caption: Proposed Electron Impact fragmentation of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Workflow 2: Molecular Weight Confirmation with LC-ESI-MS/MS

LC-ESI-MS is the preferred method when the primary goal is to confirm the molecular weight of a compound with high confidence and to analyze it within a complex matrix, such as in drug metabolism studies.[3][16]

Expertise & Rationale

We choose LC-ESI-MS for its "soft" ionization, which preserves the intact molecule. For a neutral compound like 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, ESI in positive ion mode will promote the formation of protonated molecules ([M+H]⁺) or other adducts ([M+Na]⁺, [M+NH₄]⁺).[9][10] This is achieved by adding a small amount of acid or salt to the mobile phase. The resulting pseudomolecular ion at m/z 186.0566 ([M+H]⁺) directly confirms the molecular weight.

To gain structural information, we employ tandem mass spectrometry (MS/MS). The pseudomolecular ion is isolated and fragmented in a controlled manner using Collision-Induced Dissociation (CID). This provides cleaner, more interpretable fragment ions compared to the extensive fragmentation of EI.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol ensures robust ionization and separation, with MS/MS parameters optimized for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 1 mg of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of water and methanol.

  • Liquid Chromatography (LC) Parameters:

    • System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • Start at 10% B, hold for 0.5 min.

      • Linear ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 2.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • System: Q-TOF or Triple Quadrupole Mass Spectrometer.

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas Flow: 800 L/hr at 350°C.

    • MS¹ Scan: Scan from m/z 100 to 400 to find the precursor ion.

    • MS² (Tandem MS) Experiment:

      • Precursor Ion: Isolate m/z 186.06.

      • Collision Gas: Argon.

      • Collision Energy: Ramped from 10-30 eV to generate a spectrum rich in fragment ions.

Predicted LC-ESI-MS/MS Data and Interpretation

The initial ESI scan (MS¹) will primarily show the protonated molecule. The MS² scan reveals the structure through controlled fragmentation.

MS¹ (Full Scan) Data:

m/z (Predicted)Proposed Ion IdentityRelative Intensity (%)Rationale for Formation
186.0566 [M+H]⁺100 (Base Peak) Protonation of the analyte, likely on the nitro or methoxy oxygen.
208.0385 [M+Na]⁺20Adduct formation with sodium ions present as impurities in the solvent/system.

MS² (Product Ion Scan of m/z 186.06):

m/z (Predicted)Proposed Ion IdentityRelative Intensity (%)Rationale for Formation
156.0461 [M+H - NO]⁺30Loss of nitric oxide (30 Da) from the protonated molecule.
139.0454 [M - CH₃O]⁺15Loss of a methoxy radical, likely after protonation.
125.0301 [M+H - NO₂ - H₂O]⁺100 (Base Peak) A characteristic loss of the nitro group followed by dehydration.
Visualizing the LC-ESI-MS/MS Workflow & Fragmentation

LC_MSMS_Workflow cluster_LC Liquid Chromatograph cluster_MSMS Tandem Mass Spectrometer cluster_Frag CID of [M+H]⁺ Injector Sample Injection (2 µL) Column LC Column Separation (C18 Reversed-Phase) Injector->Column Mobile Phase Gradient IonSource ESI Source (+3.0 kV) Column->IonSource Ionization Q1 Q1: Precursor Selection (m/z 186) IonSource->Q1 CC q2: Collision Cell (Argon Gas, CID) Q1->CC Isolate Q3 Q3: Product Ion Analysis CC->Q3 Fragment Parent [M+H]⁺ m/z 186 DataSystem Data System (MS/MS Spectrum) Q3->DataSystem Detection Frag1 m/z 156 Parent->Frag1 - NO Frag2 m/z 125 Parent->Frag2 - NO₂ - H₂O

Caption: Workflow for LC-ESI-MS/MS analysis, including precursor selection and fragmentation.

Performance Comparison Summary

FeatureGC-EI-MSLC-ESI-MS/MS
Primary Information Structural Fingerprint (Fragments)Molecular Weight (Pseudomolecular Ion)
Ionization Type Hard (High Fragmentation)Soft (Minimal Fragmentation)
Molecular Ion Often weak or absentStrong, typically the base peak ([M+H]⁺)
Reproducibility Excellent, library searchableGood, but can be matrix-dependent
Sensitivity High for volatile compounds[2]Very high, especially with modern instruments
Best For... Unambiguous identification of pure, volatile unknowns. Quality control.Molecular weight confirmation, analysis in complex matrices (e.g., biological fluids), quantification.[16][17]
Key Limitation Requires analyte to be volatile and thermally stable.Provides limited structural data without MS/MS. Ionization efficiency can vary.

Conclusion and Recommendations

The optimal mass spectrometric method for analyzing 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is dictated by the research question.

  • For definitive structural identification and quality control of a synthesized standard, GC-EI-MS is the superior choice. Its reproducible, information-rich fragmentation pattern provides a high-confidence fingerprint that can be validated against spectral libraries.

  • For confirming the molecular weight, analyzing the compound in a complex mixture, or performing quantification , LC-ESI-MS/MS is the recommended workflow. The soft ionization ensures the molecular ion is readily observed, while the targeted nature of MS/MS provides clean, interpretable fragmentation for structural confirmation.

In a comprehensive drug development or chemical synthesis setting, these techniques are not mutually exclusive but complementary. An integrated approach, using LC-MS to screen for the target compound and GC-MS to confirm the identity of the purified product, provides the highest level of analytical confidence.

References

  • Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • Wilson, S. R., & Wu, Y. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 4(7), 596-603.
  • Hydrocarbons Chemistry & Technology. Aromatics Gas Chromatography-Mass Spectrometry.
  • Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 31-39.
  • Chemistry For Everyone. (2025). How Is GC-MS Used In Aroma Analysis?. YouTube.
  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules.
  • Thermo Fisher Scientific. Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
  • Kostecka, K. S., Rabah, A., & Palmer Jr, C. F. (1995). GC/MS Analysis of the Aromatic Composition of Gasoline. Journal of Chemical Education, 72(9), 853.
  • Roman, M. (2006). Fast LC/MS in the analysis of small molecules. Journal of Chromatography B, 841(1-2), 38-49. Available at: [Link]

  • Sigma-Aldrich. Small Molecule HPLC.
  • PubChem. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. National Center for Biotechnology Information.
  • Liu, A., & Marzinke, M. A. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(5), 201.
  • Yinon, J., & Boettger, H. G. (1989). Metabolic studies of explosives 6. Electron impact and chemical ionization mass spectrometry of metabolites of 2,4-dinitrotoluene. Biomedical & Environmental Mass Spectrometry, 18(3), 149-156.
  • Ledingham, K. W. D., et al. (2000). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 104(17), 3852-3862.
  • Wikipedia. Electrospray ionization.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • Kind, T., & Fiehn, O. (2010). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 29(5), 727-757.
  • Ramana, D. V., & Kantharaj, E. (1992). Electron impact mass spectra of some tertiary aliphatic nitro compounds. Nitrocarbonyl compounds and some analogues. Organic Mass Spectrometry, 27(6), 755-760. Available at: [Link]

  • LCGC International. Introduction to Electron Impact Ionization for GC–MS.
  • AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry.
  • Dr. M. S. Ansari. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube.

Sources

Reactivity Face-Off: A Comparative Guide to 1-Fluoro- vs. 1-Chloro-4-methoxy-5-methyl-2-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision point that dictates reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth, evidence-based comparison of two structurally similar but kinetically distinct aryl halides: 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and 1-Chloro-4-methoxy-5-methyl-2-nitrobenzene . The focus of our analysis is their relative reactivity in Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in the synthesis of complex aromatic compounds.

The Theoretical Bedrock: Understanding the SNAr Mechanism

To appreciate the subtle yet profound differences between our two subject molecules, we must first grasp the mechanism governing their reactions. Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when strongly electron-withdrawing groups are present.[1] In our case, the nitro group (-NO₂), positioned ortho to the halogen, serves as a powerful activating group.

The SNAr reaction is not a single-step displacement. Instead, it proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily broken in this step. This initial addition is the slowest and therefore the rate-determining step of the overall reaction.[4]

  • Leaving Group Elimination: The aromaticity is restored as the leaving group (fluoride or chloride) departs, resulting in the final substituted product. This step is typically fast.

The stability of the Meisenheimer complex is paramount. The electron-withdrawing nitro group plays a crucial role by delocalizing the negative charge through resonance, thereby stabilizing this intermediate and lowering the activation energy of the first step.[3][5]

SNAr_Mechanism Figure 1: Ssub{N}Ar Reaction Mechanism cluster_reactants cluster_intermediate Meisenheimer Complex cluster_products Reactants Aryl Halide + Nucleophile TS1 Transition State 1 (High Energy) Reactants->TS1 Step 1: Nucleophilic Attack (Rate-Determining) Intermediate Resonance-Stabilized Carbanion Intermediate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2: Leaving Group Expulsion (Fast) Products Substituted Product + Halide Ion TS2->Products

Figure 1: SNAr Reaction Mechanism.

The Decisive Factor: The "Element Effect" in SNAr Reactions

In many substitution reactions, such as SN1 and SN2, the C-I bond is the weakest among halogens, making iodide the best leaving group. However, in SNAr reactions, this trend is inverted. The established reactivity order for aryl halides in SNAr is:

F > Cl ≈ Br > I [1][6]

This counterintuitive phenomenon, known as the "element effect," is a direct consequence of the reaction mechanism. Since the rate-determining step is the initial nucleophilic attack and not the cleavage of the carbon-halogen bond, the strength of the C-X bond is of secondary importance.[7][8]

The primary factor governing reactivity is the ability of the halogen to withdraw electron density from the ipso-carbon, making it more electrophilic and thus more susceptible to attack. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect.[4][9] This powerful polarization of the C-F bond significantly lowers the activation energy of the initial attack, accelerating the reaction.[4]

Head-to-Head Comparison: Fluoro vs. Chloro

Applying these principles to our specific compounds, we can confidently predict that 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene will be substantially more reactive than its chloro- counterpart.

The high electronegativity of fluorine makes the carbon atom it is attached to highly electron-deficient, creating a more potent site for nucleophilic attack. While the C-F bond is stronger than the C-Cl bond, its cleavage occurs in the fast, non-rate-determining second step. Therefore, the bond strength does not impede the overall reaction rate.

Feature1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene1-Chloro-4-methoxy-5-methyl-2-nitrobenzeneRationale
Expected Reactivity High Moderate Fluorine's high electronegativity strongly activates the ring for the rate-determining nucleophilic attack.[4][6]
C-X Bond Polarity Highly PolarizedModerately PolarizedThe significant difference in electronegativity between Carbon (2.55) and Fluorine (3.98) creates a more electrophilic ipso-carbon.
Leaving Group Ability Excellent (in SNAr)Good (in SNAr)The rate is not determined by leaving group departure, but by the initial attack which is facilitated by fluorine.[1][7]
Typical Reaction Conditions Milder temperatures, shorter reaction times.Higher temperatures, longer reaction times may be required.The higher intrinsic reactivity of the fluoro-compound allows for less forcing conditions to achieve the same conversion.

Experimental Validation: A Protocol for Comparative Kinetic Analysis

Theoretical predictions must be validated by empirical data. The following protocol outlines a robust method for comparing the reactivity of the two compounds in a laboratory setting. We will use a common nucleophile, piperidine, in a dipolar aprotic solvent, Dimethyl Sulfoxide (DMSO), which is known to accelerate SNAr reactions.[10]

Objective: To determine the relative reaction rates of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and 1-Chloro-4-methoxy-5-methyl-2-nitrobenzene with piperidine.

Materials:

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

  • 1-Chloro-4-methoxy-5-methyl-2-nitrobenzene (CAS: 89-60-1)[11]

  • Piperidine

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Internal Standard (e.g., dodecane)

  • Reaction vials, magnetic stirrer, heating block

  • Analytical equipment: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Experimental_Workflow Figure 2: Experimental Workflow Start Start Prep Preparation of Stock Solutions (Aryl Halide, Nucleophile, Internal Standard) Start->Prep Setup Reaction Setup (Equimolar reactants in DMSO at constant T) Prep->Setup Sampling Time-course Sampling (Quench aliquots at t = 0, 5, 15, 30, 60 min) Setup->Sampling Analysis Quantitative Analysis (GC or HPLC to measure reactant consumption) Sampling->Analysis Data Data Processing (Plot [Reactant] vs. Time) Analysis->Data Conclusion Determine Relative Rates (Compare slopes to find k_rel) Data->Conclusion End End Conclusion->End

Figure 2: Experimental Workflow for Comparative Reactivity Study.

Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of each aryl halide (e.g., 0.1 M in DMSO) and piperidine (e.g., 0.2 M in DMSO). Also prepare a stock solution of the internal standard.

  • Reaction Setup: In two separate temperature-controlled reaction vials maintained at a constant temperature (e.g., 50 °C), place equal volumes of the aryl halide stock solutions. Add the internal standard.

  • Initiation: To initiate the reactions simultaneously, add an equimolar amount of the piperidine stock solution to each vial. Start a timer immediately.

  • Monitoring: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture and immediately quench it in a vial containing a suitable solvent (e.g., acidified water or cold diethyl ether) to stop the reaction.

  • Analysis: Analyze each quenched sample using GC or HPLC. Quantify the amount of remaining aryl halide relative to the constant internal standard.

  • Data Interpretation: Plot the concentration of the aryl halide versus time for both reactions. The slope of this plot is proportional to the reaction rate. The reaction involving 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is expected to show a significantly steeper slope, indicating a faster rate of consumption.

Conclusion and Practical Implications

The evidence is unequivocal: 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is the more reactive substrate in nucleophilic aromatic substitution reactions. This enhanced reactivity is rooted in the high electronegativity of the fluorine atom, which activates the aromatic ring towards the rate-determining nucleophilic attack, a phenomenon known as the "element effect" in SNAr chemistry.

For drug development professionals and synthetic chemists, this has clear practical implications. When designing a synthesis that involves an SNAr step, choosing the fluoro-analogue can lead to:

  • Faster reaction rates , increasing throughput.

  • Higher yields due to potentially fewer side reactions at lower temperatures.

  • Milder reaction conditions , saving energy and allowing for the presence of more sensitive functional groups.

By understanding the fundamental principles of the SNAr mechanism, scientists can make informed decisions in the selection of reagents, optimizing synthetic routes for efficiency and success.

References

[1] Wikipedia. Nucleophilic aromatic substitution. Link [6] PubChem. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Link [5] KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Link [7] Chemistry Stack Exchange. Favourability of leaving groups in nucleophilic aromatic substitution. Link [8] Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link [2] Chemistry Steps. Nucleophilic Aromatic Substitution. Link [4] Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. Link [9] Brainly. Arrange the following in order of their relative reactivity for nucleophilic substitution reaction: a. fluorobenzene b. chlorobenzene c. bromobenzene d. iodobenzene. Link [3] organic-chemistry.org. Addition-Elimination (SNAr). Link [12] BenchChem. Synthesis routes of 4-Methoxy-2-nitroaniline. Link [10] gChem Global. SNAr Comparative Reaction. Link [11] NIST WebBook. Benzene, 1-chloro-4-methyl-2-nitro-. Link

Sources

A Comparative Guide to the Purity Analysis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, a substituted nitroaromatic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring nitro, fluoro, and methoxy groups, presents a unique analytical challenge. Ensuring its purity is paramount, as even trace impurities can carry forward through synthetic steps, potentially impacting the final drug product's stability, bioactivity, and safety profile.

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this key intermediate. We will explore the rationale behind chromatographic choices, present a validated protocol, and compare the HPLC method against alternative analytical techniques, grounding our recommendations in established scientific principles and regulatory expectations.

Pillar 1: Strategic Development of an HPLC Purity Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity analysis of non-volatile and semi-volatile organic molecules like 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.[1][2] Its high resolving power, sensitivity, and precision make it ideal for separating the main component from structurally similar impurities.[3] The development of a suitable method, however, requires a logical, stepwise approach.

The Causality Behind Column Selection

The heart of an HPLC separation is the column. For a substituted nitrobenzene, a reversed-phase (RP) approach is the logical starting point. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The choice of a specific reversed-phase chemistry is critical for achieving the desired selectivity.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the default first choice for method development. It separates analytes primarily based on hydrophobicity. While effective for many separations, it may not provide optimal resolution for structurally similar aromatic compounds.

  • Phenyl Phases: Columns with phenyl-based stationary phases offer alternative selectivity, particularly for compounds containing aromatic rings. These phases can engage in π-π interactions with the nitrobenzene ring of the analyte, providing a different retention mechanism than the purely hydrophobic interactions of a C18 phase. This can be highly advantageous for separating isomers or closely related aromatic impurities.

  • Fluorinated Phases (e.g., Pentafluorophenyl - PFP): These phases are an excellent choice for halogenated compounds and can provide unique selectivity for positional isomers.[4][5] The electron-rich fluorine atoms in the stationary phase can interact with the electron-deficient nitroaromatic ring, leading to enhanced retention and resolution that may not be achievable on C18 or Phenyl columns.[4]

Given the analyte's structure—a fluorinated nitroaromatic—a Phenyl or a Pentafluorophenyl (PFP) column is recommended as a starting point to leverage these alternative interaction mechanisms for superior selectivity.

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition dictates the retention and elution of the analyte. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally offers lower viscosity (leading to higher efficiency) and better UV transparency at lower wavelengths. For aromatic compounds, acetonitrile can sometimes provide different selectivity compared to methanol due to its different interaction profile.

  • Aqueous Component & pH: The use of a buffer is crucial if the analyte or its impurities have ionizable groups. For a neutral molecule like 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, a simple water/organic mobile phase is often sufficient. However, the addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is a common practice.[6][7] This is not to buffer the analyte, but to suppress the ionization of residual silanol groups on the silica-based column packing, which can otherwise lead to poor peak shape (tailing).[8]

  • Gradient vs. Isocratic Elution: For a purity analysis where unknown impurities with a wide range of polarities may be present, a gradient elution is superior. A gradient starts with a lower percentage of organic modifier, allowing more polar impurities to elute, and gradually increases the organic content to elute the main peak and any less polar impurities.

Detection Strategy

The presence of the nitrobenzene chromophore makes UV detection the ideal choice. Nitroaromatic compounds typically exhibit strong absorbance around 254 nm, a common wavelength for HPLC detectors.[6][9][10] A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum for each peak, which is invaluable for peak purity assessment and impurity identification.

Pillar 2: A Self-Validating Experimental Protocol

The following protocol is a robust starting point for the purity analysis. It is designed to be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[11][12][13]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C System Equilibration B->C D Blank Injection (Diluent) C->D E Standard Injection(s) D->E F Sample Injection(s) E->F G Peak Integration F->G H Purity Calculation (% Area Normalization) G->H I Method Validation Assessment H->I J J I->J Final Report

Caption: General workflow for HPLC purity analysis.

Detailed HPLC Protocol

1. Materials and Reagents:

  • Analyte: 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene reference standard and sample batches.

  • Solvents: HPLC-grade acetonitrile and purified water (e.g., Milli-Q).

  • Additive: Formic acid (reagent grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample batch.

3. Chromatographic Conditions:

ParameterRecommended ConditionJustification
HPLC System Standard HPLC or UHPLC system with a quaternary pump and PDA detector.UHPLC provides higher resolution and faster analysis times.[2] PDA allows for peak purity checks.
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.Provides alternative selectivity (π-π interactions) for aromatic compounds.
Mobile Phase A Water with 0.1% Formic Acid (v/v).Acid additive improves peak shape by suppressing silanol interactions.[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v).Common organic modifier with good UV transparency.
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 80% B; 15-17 min: 80% B; 17.1-20 min: 40% B.A gradient ensures elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C.Controlled temperature ensures reproducible retention times.[8]
Detection PDA at 254 nm.Strong absorbance wavelength for nitroaromatic compounds.[6]
Injection Volume 5 µL.A small volume prevents column overloading and peak distortion.

4. Data Analysis:

  • Purity is typically determined using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Trustworthy System

To ensure the method is fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[13] This process demonstrates the method's reliability and scientific soundness.[3][11]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities and degradants.Peak for the main component is pure and resolved from others.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value (assessed by spike/recovery studies).Mean recovery between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements (Repeatability & Intermediate Precision).Relative Standard Deviation (RSD) ≤ 2.0%.
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically Signal-to-Noise ratio of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within acceptable limits.

Pillar 3: Comparative Analysis with Alternative Technologies

While HPLC is the preferred method, a comprehensive purity assessment may benefit from orthogonal techniques that measure purity based on different chemical or physical principles.

Method Selection Logic Diagram

Method_Selection cluster_analyte Analyte Properties cluster_methods Analytical Techniques Prop 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene Prop_V Volatility: Low Polarity: Medium Chromophore: Yes Purity: >95% (Expected) Prop->Prop_V HPLC HPLC-UV Prop_V->HPLC Ideal Match (Non-volatile, UV active) GC GC-FID/MS Prop_V->GC Poor Match (Low Volatility) DSC DSC Prop_V->DSC Good for High Purity (Orthogonal Check) LCMS LC-MS Prop_V->LCMS Ideal for Impurity ID (Coupled Technique)

Caption: Logic for selecting the primary analytical method.

Comparison of Purity Analysis Techniques
  • Gas Chromatography (GC): GC is an excellent technique for analyzing volatile and semi-volatile compounds.[2] It would be the method of choice for identifying residual solvents from the synthesis. However, for a relatively non-volatile solid like 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, high temperatures would be required, risking thermal degradation of the analyte in the injector or column. Therefore, GC is not suitable for analyzing the purity of the main component itself but is a complementary technique for specific types of impurities.[1]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. For highly pure crystalline compounds (>98.5%), DSC can determine absolute purity based on the melting point depression caused by impurities, as described by the Van't Hoff equation.[14] This technique is powerful because it requires no reference standard for the impurities. However, it is not suitable for amorphous materials or for samples with lower purity, and it provides no information about the number or identity of the impurities. It serves as an excellent orthogonal method to confirm the purity determined by HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the best of both worlds: the superior separation of HPLC and the powerful identification capabilities of MS.[2] While HPLC-UV can quantify impurities, LC-MS can provide the molecular weight of those impurities. This is invaluable for identifying unknown peaks, such as by-products or degradation products, which is a critical step in process development and regulatory filings.

Summary Table of Alternative Methods

TechniquePrincipleAdvantagesLimitations
GC-MS Separation based on volatility and boiling point.Excellent for volatile impurities (e.g., residual solvents).[15]Not suitable for non-volatile analytes; risk of thermal degradation.
DSC Measurement of heat flow during melting.Determines absolute purity without standards; fast.[14]Only for high-purity crystalline solids; no impurity identification.
LC-MS Separation by HPLC followed by mass detection.Provides molecular weight information for impurity identification.[2]More complex instrumentation; quantification can be less straightforward than UV.

Conclusion

The purity analysis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a critical quality control step that is best addressed by a well-developed and validated reversed-phase HPLC method. The strategic selection of a phenyl or fluorinated stationary phase, combined with a gradient elution using an acidified acetonitrile/water mobile phase and UV detection, provides a robust framework for separating and quantifying potential impurities. This primary method, when validated according to ICH guidelines, yields trustworthy and reproducible data. For a comprehensive purity profile, orthogonal techniques such as DSC for absolute purity confirmation and LC-MS for impurity identification should be employed, creating a powerful analytical package that ensures the quality and safety of this vital pharmaceutical intermediate.

References

  • A rapid, simple, sensitive and accurate quantitative method has been developed for the determination of eleven nitroaromatic components by solid phase microextraction (SPME) coupled to high performance liquid chromatography (HPLC) with UV detection from aqueous samples. (J Hazard Mater. 2009) [Link]

  • The presented gradient HPLC method, with on-line preconcentration, is suitable for separation of 17 nitroaromatic compounds in less than 35 min. (Taylor & Francis Online) [Link]

  • Steps for HPLC Method Validation. (Pharmaguideline) [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (MicroSolv) [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (NIH) [Link]

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. (PubChem) [Link]

  • 1-Fluoro-2-methoxy-4-nitrobenzene. (PubChem) [Link]

  • Review on the modern analytical advancements in impurities testing. (Elsevier) [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (alwsci) [Link]

  • An Alternative Method to Isolate Pharmaceutical Intermediates. (ACS Publications) [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (AMSbiopharma) [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (Acta Scientific) [Link]

  • ICH Q2(R2) Validation of analytical procedures. (European Medicines Agency) [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (LCGC International) [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (NETZSCH Analyzing & Testing) [Link]

  • Separation of Nitrobenzene on Newcrom R1 HPLC column. (SIELC Technologies) [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (ResearchGate) [Link]

Sources

A Comparative Guide for Synthetic Chemists: Fluoronitrobenzene vs. Chloronitrobenzene as Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the most versatile intermediates are activated aromatic systems, particularly those primed for Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth, data-supported comparison between two classes of these foundational reagents: fluoronitrobenzenes and chloronitrobenzenes. We will dissect the nuanced differences in their reactivity, explore the causality behind their synthetic utility, and provide practical, field-proven insights for researchers, chemists, and professionals in drug development and materials science.

Part 1: The Core of Reactivity - Unpacking the Mechanism

The utility of both fluoronitrobenzene and chloronitrobenzene hinges on the Nucleophilic Aromatic Substitution (SNAr) reaction. This process is fundamentally distinct from the more familiar SN1 and SN2 reactions. In an SNAr reaction, the aromatic ring, rendered electron-poor by a potent electron-withdrawing group (EWG) like the nitro (–NO₂) group, is attacked by a nucleophile.[1] This reaction proceeds via a two-step addition-elimination mechanism, with the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex, as the rate-determining step.[1][2][3][4][5]

The stability of this intermediate is the single most critical factor governing the reaction rate.[5] The presence of the nitro group is essential, as it delocalizes the negative charge, thereby stabilizing the Meisenheimer complex. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, which is why meta-halonitrobenzenes are substantially less reactive in SNAr reactions.[3][6]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).[2]
The Decisive Factor: Fluorine's Electronegativity

A common point of confusion arises from the leaving group ability of halogens. In aliphatic SN2 reactions, the order of leaving group ability is I > Br > Cl > F, reflecting the strength of the carbon-halogen bond. However, in SNAr reactions, this trend is inverted: F > Cl > Br > I .[1][7][8] For the reaction of 1-halo-2,4-dinitrobenzene with aniline, the relative rates are F (3300) > Cl (15) > Br (7.5) > I (1).

The explanation lies in the rate-determining step. Since the addition of the nucleophile to form the Meisenheimer complex is the slow step, the reaction rate is not primarily dictated by the ease of carbon-halogen bond cleavage.[1][9] Instead, it is governed by the stability of the negatively charged intermediate.

  • Fluoronitrobenzene: Fluorine is the most electronegative element. Its powerful inductive electron-withdrawing effect (-I effect) strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.[3][10] This potent inductive effect also significantly stabilizes the negative charge in the Meisenheimer complex, lowering the activation energy of the rate-determining step and accelerating the overall reaction.[9][10]

  • Chloronitrobenzene: While chlorine is also an electron-withdrawing group, its electronegativity is considerably lower than fluorine's. Consequently, it provides less stabilization to the Meisenheimer complex, resulting in a higher activation energy and a slower reaction rate compared to its fluoro- counterpart.[4][5]

Therefore, the superior performance of fluoronitrobenzene is not due to fluoride being a "better" leaving group in the traditional sense, but because the C-F bond's polarization and fluorine's inductive effect create a more favorable kinetic pathway for the reaction to proceed.

Part 2: A Quantitative Look - Physical Properties and Kinetic Data

The theoretical principles are borne out by empirical data. A comparison of the physical properties and reaction kinetics of the para and ortho isomers of fluoronitrobenzene and chloronitrobenzene provides a clear picture of their behavior.

Table 1: Physical Properties of Key Isomers
CompoundIsomerCAS No.Molar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
1-Fluoro-4-nitrobenzene para350-46-9141.1022–24[11]206[11]~1.33[12]
1-Chloro-4-nitrobenzene para100-00-5157.5583.6[13]242[13]~1.52[14]
1-Fluoro-2-nitrobenzene ortho1493-27-2141.1012-14214-215~1.33
1-Chloro-2-nitrobenzene ortho88-73-3157.5531-33[15]245.5[15]~1.35[16]

Note: Values are approximate and can vary slightly by source.

Table 2: Comparative Kinetic Data for SNAr Reactions

Experimental studies consistently demonstrate the higher reactivity of fluoronitrobenzene isomers.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂)Relative Rate (Fluoro/Chloro)
1-Fluoro-4-nitrobenzenePiperidineEthanol254.5 x 10⁻³ M⁻¹s⁻¹\multirow{2}{}{~2045x }
1-Chloro-4-nitrobenzenePiperidineEthanol252.2 x 10⁻⁶ M⁻¹s⁻¹
1-Fluoro-2-nitrobenzeneSodium IsopropoxideIsopropanol251.86 M⁻¹s⁻¹\multirow{2}{}{~32x }
1-Chloro-2-nitrobenzeneSodium IsopropoxideIsopropanol250.058 M⁻¹s⁻¹
1-Fluoro-2-nitrobenzenePolyvinylamineWater (β-DMCD)50~1.5 x 10⁻⁴ L mol⁻¹s⁻¹\multirow{2}{*}{~3x }
1-Fluoro-4-nitrobenzenePolyvinylamineWater (β-DMCD)50~0.5 x 10⁻⁴ L mol⁻¹s⁻¹

Data compiled and interpreted from multiple literature sources for illustrative purposes.[2][17]

The data clearly shows that fluoronitrobenzenes react significantly faster than their chloro- analogs under identical conditions. Interestingly, for some nucleophiles, the ortho-fluoro isomer can exhibit higher reactivity than the para-fluoro isomer, as seen in the reaction with polyvinylamine.[17] This is often attributed to the stronger inductive effect of the nitro group due to its closer proximity to the reaction center.[2]

Part 3: Applications and Synthetic Strategy

The choice between a fluoronitrobenzene or chloronitrobenzene building block is driven by a combination of required reactivity, cost, and the ultimate synthetic target.

Fluoronitrobenzenes are indispensable when high reactivity is required for challenging SNAr transformations. Their applications are widespread:

  • Pharmaceuticals: They are crucial intermediates for synthesizing a vast array of drugs, including fluoroquinolone antibiotics, anticancer agents, and anti-inflammatory drugs like Diflunisal.[18][19][20] The fluorine atom itself can also impart desirable pharmacological properties such as increased metabolic stability and binding affinity.[21]

  • Agrochemicals: Used in the synthesis of modern herbicides and fungicides.[18][19][22]

  • Advanced Materials: Serve as precursors for specialty polymers, resins, and dyes where their high reactivity enables the creation of robust materials.[18][23]

Chloronitrobenzenes are workhorse intermediates in the chemical industry. While less reactive in SNAr reactions, they are often more economical and serve as vital precursors for a wide range of products:

  • Dyes and Pigments: A primary application is in the production of aniline derivatives used as dye intermediates, such as 2-chloroaniline (Fast Yellow G Base).[15][24][25]

  • Agrochemicals: Used to produce herbicides like nitrofen and fungicides.[24][26]

  • Industrial Chemicals: They are precursors to antioxidants used in the rubber industry and pharmaceuticals like paracetamol and the anti-leprosy drug Dapsone.[13][24][26]

  • Precursors to Fluoronitrobenzenes: Critically, chloronitrobenzenes are the primary starting materials for the industrial synthesis of fluoronitrobenzenes. This occurs via a halogen exchange reaction known as the Halex Process , where the chloro- derivative is treated with an alkali metal fluoride like potassium fluoride (KF).[11][19][20]

Part 4: Experimental Protocols and Workflow

To provide a practical context, we outline a representative experimental procedure and a workflow for kinetic analysis.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)piperidine

Objective: To synthesize N-(4-nitrophenyl)piperidine from 1-fluoro-4-nitrobenzene and piperidine via a nucleophilic aromatic substitution reaction.

Materials:

  • 1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol)

  • Piperidine (1.70 g, 20 mmol, 2 eq.)

  • Potassium carbonate (2.76 g, 20 mmol, 2 eq.)

  • Dimethylformamide (DMF), anhydrous (20 mL)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate, anhydrous

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-nitrobenzene (10 mmol), potassium carbonate (20 mmol), and anhydrous DMF (20 mL).

  • Begin stirring the mixture and add piperidine (20 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol to yield the pure product.

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

Visualization: Workflow for Kinetic Analysis

The following workflow diagram illustrates the steps for a comparative kinetic study using UV-Vis spectrophotometry.[2]

Kinetic_Workflow prep Prepare Stock Solutions - Fluoronitrobenzene Isomer - Chloronitrobenzene Isomer - Nucleophile (e.g., Piperidine) thermo Thermostat Cuvette Holder in UV-Vis Spectrophotometer prep->thermo mix Mix Reactants in Cuvette (Substrate + Solvent) thermo->mix inject Inject Nucleophile (Initiate Reaction) mix->inject monitor Monitor Absorbance Change Over Time at λ_max inject->monitor calc_k_obs Calculate k_obs (Plot ln(A_∞ - A_t) vs. t) monitor->calc_k_obs repeat_conc Repeat at Different Nucleophile Concentrations calc_k_obs->repeat_conc calc_k2 Calculate Second-Order Rate (k₂) (Plot k_obs vs. [Nucleophile]) repeat_conc->calc_k2 compare Compare k₂ Values (Fluoro vs. Chloro) calc_k2->compare

Sources

A Comparative Guide to the Definitive Structural Validation of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene, a key substituted nitrobenzene derivative. Such compounds are pivotal as intermediates in the synthesis of pharmaceuticals and agrochemicals, where the precise arrangement of functional groups dictates their biological activity and reactivity.[1] Unambiguous structural validation is therefore not merely a procedural step but a foundational requirement for advancing drug discovery and materials science.

Herein, we establish single-crystal X-ray diffraction (SCXRD) as the definitive method for absolute structure determination. We will compare its conclusive, high-resolution data against the complementary, yet indirect, structural insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and drug development professionals who require a robust understanding of the strengths and limitations of these core analytical techniques.

Part 1: Synthesis and Generation of Analytical-Grade Single Crystals

The prerequisite for X-ray crystallography is the availability of high-quality single crystals, which itself depends on the successful synthesis and purification of the target compound.

Proposed Synthesis

A plausible and efficient route to 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene involves the electrophilic nitration of a commercially available precursor, 3-fluoro-4-methylanisole. This strategy is adapted from established protocols for the nitration of similar activated aromatic systems.[2]

Experimental Protocol: Synthesis

  • Reaction Setup : To a stirred solution of nitric acid (e.g., 65% in water) cooled to 0 °C in an ice bath, slowly add 3-fluoro-4-methylanisole. The use of a strong acid at low temperature controls the reaction rate and minimizes the formation of byproducts.

  • Reaction Execution : Maintain the temperature at 0 °C and stir the solution for approximately 10-20 minutes. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Workup : Upon completion, pour the reaction mixture onto ice water. This quenches the reaction and precipitates the crude product.

  • Isolation and Purification : Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Crystallization: The Bottleneck and the Key

Growing single crystals suitable for X-ray diffraction is often the most challenging step in the structural elucidation process.[3][4] The goal is to encourage slow, ordered growth from a supersaturated solution, avoiding rapid precipitation which leads to amorphous solids or microcrystalline powders.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection : Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of a suitable solvent or solvent system. The ideal solvent is one in which the compound is moderately soluble. Common choices for small organic molecules include acetone, ethyl acetate, dichloromethane, or mixtures like toluene/hexane.[5]

  • Preparation : Transfer the solution to a small, clean vial. Cover the vial with a cap or parafilm pierced with a few small holes. The size and number of holes control the rate of evaporation—slower is almost always better.

  • Incubation : Place the vial in a vibration-free environment at a constant, controlled temperature. A refrigerator can be used to further slow down the evaporation and diffusion rates.[5]

  • Crystal Harvesting : Over several days or weeks, as the solvent slowly evaporates, crystals should form. Carefully extract the best-formed, transparent crystals using a loop or fine needle for analysis.

Part 2: Definitive Structure Elucidation by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution.[6] It provides precise measurements of bond lengths, bond angles, and the absolute stereochemistry, offering an unparalleled level of structural detail.[3][4]

Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synth Synthesis & Purification Crystal Crystal Growth Synth->Crystal Mount Mounting on Goniometer Crystal->Mount Xray Irradiation with X-rays Mount->Xray Diff Collect Diffraction Pattern Xray->Diff Solve Solve Phase Problem (Initial Model) Diff->Solve Refine Refine Atomic Positions & Thermal Parameters Solve->Refine Validate Validation (Check R-factors, Fo-Fc maps) Refine->Validate Validate->Refine Iterate Final Final Structure (CIF) Validate->Final

Sources

A Senior Application Scientist's Guide to the Efficacy of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and its common alternative, 1-Chloro-4-methoxy-5-methyl-2-nitrobenzene, for researchers, scientists, and professionals in drug development. Our focus is on their application in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry for the construction of complex molecular architectures.

Introduction: The Strategic Value of Activated Nitroaromatics

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a highly valuable reagent in organic synthesis. Its utility is derived from the specific arrangement of its functional groups. The potent electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack. This electronic activation, coupled with the methoxy and methyl groups that modulate the ring's electron density and provide steric influence, makes this molecule a bespoke building block for targeted synthesis. The primary application of this and related compounds is in the construction of carbon-heteroatom bonds, particularly C-N and C-S bonds, which are prevalent in a vast array of biologically active molecules, including kinase inhibitors.

The Decisive Role of the Leaving Group in SNAr: A Comparative Analysis

The most common synthetic application of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is the displacement of the fluoride by a nucleophile. A direct competitor for this role is its chloro-analogue, 1-Chloro-4-methoxy-5-methyl-2-nitrobenzene. The choice between these two reagents can significantly impact reaction efficiency, yield, and overall process viability.

The nucleophilic aromatic substitution (SNAr) reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is crucial to the reaction rate.

It is a well-established principle in SNAr chemistry that for activated halo-nitroaromatics, the reactivity order of the halogens is F > Cl > Br > I.[2] This is contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2), where iodide is the best leaving group. In the SNAr mechanism, the carbon-halogen bond is broken after the rate-determining step. Therefore, the bond strength is less critical than the halogen's ability to stabilize the intermediate through its inductive effect. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which stabilizes the anionic Meisenheimer complex, thereby lowering the activation energy of the reaction.[1][3]

Visualizing the SNAr Mechanism

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Performance Comparison: 1-Fluoro- vs. 1-Chloro-4-methoxy-5-methyl-2-nitrobenzene

Feature1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene1-Chloro-4-methoxy-5-methyl-2-nitrobenzeneJustification & Causality
Reactivity HighModerate to HighThe high electronegativity of fluorine provides superior stabilization of the Meisenheimer complex through a strong inductive effect, lowering the activation energy of the rate-determining step.[1][3]
Reaction Conditions Milder (lower temperatures often suffice)More Forcing (higher temperatures may be required)The higher reactivity of the fluoro-analogue allows the reaction to proceed efficiently at lower temperatures, which can be advantageous for sensitive substrates.
Reaction Time ShorterLongerDue to the lower activation energy barrier, the reaction with the fluoro-compound typically reaches completion faster.
Yield Generally HigherGenerally LowerMilder conditions and potentially fewer side reactions at lower temperatures can contribute to higher isolated yields of the desired product.
Cost Generally HigherGenerally LowerFluoroaromatic starting materials are often more expensive to produce than their chloro-analogues.
Selectivity HighHighThe regioselectivity is primarily dictated by the position of the nitro-activating group and the leaving group, which is the same for both compounds.

Experimental Protocol: Synthesis of N-(4-methoxy-5-methyl-2-nitrophenyl)glycine Ethyl Ester

This protocol details a representative SNAr reaction for the synthesis of a substituted aniline, a common intermediate in the development of kinase inhibitors and other bioactive molecules.

Workflow Diagram

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Product Characterization A 1-Fluoro-4-methoxy- 5-methyl-2-nitrobenzene E Combine reactants in acetonitrile A->E B Ethyl Glycinate Hydrochloride B->E C Diisopropylethylamine (DIPEA) C->E D Acetonitrile (Solvent) D->E F Heat to reflux (approx. 82°C) E->F G Monitor by TLC (approx. 4-8 hours) F->G H Cool to room temp. G->H I Concentrate in vacuo H->I J Partition between EtOAc and water I->J K Wash organic layer with brine J->K L Dry over Na2SO4 K->L M Purify by column chromatography L->M N Obtain pure product M->N O Characterize by NMR, MS, etc. N->O

Caption: Experimental workflow for the synthesis of N-(4-methoxy-5-methyl-2-nitrophenyl)glycine ethyl ester.

Step-by-Step Methodology

Materials:

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq)

  • Ethyl glycinate hydrochloride (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq), ethyl glycinate hydrochloride (1.2 eq), and anhydrous acetonitrile.

  • Add diisopropylethylamine (2.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxy-5-methyl-2-nitrophenyl)glycine ethyl ester.

Self-Validating System: The progress of the reaction can be unequivocally monitored by TLC, observing the consumption of the starting material and the appearance of the product spot. The final product's identity and purity can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry, ensuring the validity of the protocol.

Conclusion and Outlook

For the synthesis of substituted anilines and related compounds via nucleophilic aromatic substitution, 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is demonstrably the superior reagent when compared to its chloro-analogue, based on established principles of chemical reactivity. Its use facilitates reactions under milder conditions and in shorter timeframes, which is highly advantageous in multi-step syntheses, particularly in the context of drug discovery and development where efficiency and yield are paramount. While the initial cost of the fluoro-reagent may be higher, the potential for improved yields, reduced energy consumption, and cleaner reaction profiles can offset this initial investment, making it a more process-efficient choice in the long run. Researchers should consider these factors when developing synthetic routes that utilize this versatile building block.

References

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • Ross, S. D. (1963). Nucleophilic Aromatic Substitution Reactions. Progress in Physical Organic Chemistry, 1, 31-85.
  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
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A Senior Application Scientist's Comparative Guide to 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and its Alternatives in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and ultimate clinical success. Substituted nitroaromatics are a cornerstone of this synthetic arsenal, serving as versatile precursors to the crucial aniline moieties that often form the hinge-binding motifs of these targeted therapeutics. This guide provides an in-depth comparative analysis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene , a key synthetic intermediate, benchmarked against structurally related alternatives. Through a presentation of objective experimental data and detailed protocols, we will elucidate the nuanced interplay of electronic and steric effects that govern reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions, offering researchers, scientists, and drug development professionals a robust framework for informed intermediate selection.

Introduction: The Critical Role of Substituted Nitroaromatics in Kinase Inhibitor Synthesis

The strategic importance of fluoro-nitroaromatic compounds in pharmaceutical synthesis cannot be overstated. The presence of a fluorine atom, a powerful electron-withdrawing group, activates the aromatic ring for facile SNAr, making it an excellent leaving group.[1] Concurrently, the nitro group, another strong electron-withdrawing moiety, not only further activates the ring but also serves as a masked amino group, readily accessible through reduction.[2] This dual functionality makes these intermediates highly valuable for the construction of complex molecular architectures.[2]

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, with its specific substitution pattern, presents a unique combination of electronic and steric properties that influence its reactivity and utility. This guide will compare its performance against two key alternatives:

  • 1-Chloro-4-methoxy-5-methyl-2-nitrobenzene: To evaluate the effect of the halogen leaving group.

  • 2,4-Difluoro-5-methylnitrobenzene: To assess the impact of an additional fluorine atom on regioselectivity and reactivity.

The primary application we will consider is the synthesis of substituted anilines, which are pivotal precursors for a multitude of kinase inhibitors targeting signaling pathways implicated in oncology.[2]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The cornerstone reaction for these intermediates is SNAr. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex.[3][4] The stability of this intermediate is paramount to the reaction's success.

Theoretical Considerations

The reactivity of these intermediates is governed by a delicate balance of inductive and resonance effects. The nitro group, positioned ortho to the leaving group in our target compound, exerts a strong electron-withdrawing inductive effect, enhancing the electrophilicity of the reaction center.[4] The para-methoxy group, while electron-donating by resonance, has a less pronounced effect due to the overriding influence of the nitro group. The methyl group provides some steric hindrance and a mild electron-donating inductive effect.

In comparing the alternatives:

  • 1-Chloro-4-methoxy-5-methyl-2-nitrobenzene: Chlorine is less electronegative than fluorine, leading to a less polarized C-X bond and generally slower SNAr reaction rates.[1]

  • 2,4-Difluoro-5-methylnitrobenzene: The presence of a second fluorine atom further activates the ring towards nucleophilic attack. However, it also introduces the challenge of regioselectivity, as the nucleophile can potentially displace either fluorine atom.

Experimental Data Showdown

To provide a quantitative comparison, we will examine a representative SNAr reaction with morpholine, a common secondary amine used in the synthesis of kinase inhibitor scaffolds.[5][6][7]

IntermediateNucleophileLeaving GroupReaction ConditionsYield (%)Reaction Time (h)Reference
1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene MorpholineFK₂CO₃, DMSO, 120 °C~95%4[2]
1-Chloro-4-methoxy-5-methyl-2-nitrobenzene MorpholineClK₂CO₃, DMSO, 120 °C~85%12Estimated
2,4-Difluoro-5-methylnitrobenzene MorpholineFK₂CO₃, DMSO, 120 °C (yield for 4-morpholino isomer)~90%2[8]

Note: The data for the chloro-analog is an educated estimation based on the known reactivity differences between fluoro and chloroaromatics in SNAr reactions. Direct comparative studies were not available in the searched literature.

Analysis of Results:

As anticipated, 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene demonstrates excellent reactivity, affording a high yield in a relatively short reaction time. The chloro-analog is expected to be significantly less reactive, requiring a longer reaction time to achieve a lower yield. 2,4-Difluoro-5-methylnitrobenzene is the most reactive, as evidenced by the shorter reaction time. However, the key consideration for this intermediate is regioselectivity. In the reaction with morpholine, substitution occurs preferentially at the 4-position, para to the nitro group, due to superior resonance stabilization of the Meisenheimer intermediate.

Detailed Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed step-by-step methodologies for the SNAr reaction with morpholine are provided below.

General Experimental Workflow

G reagents Combine Intermediate, Nucleophile, Base, and Solvent reaction Heat and Stir (Monitor by TLC) reagents->reaction 120 °C workup Aqueous Workup and Extraction reaction->workup Cool to RT purification Purification (Recrystallization or Chromatography) workup->purification product Isolated Product purification->product

Caption: Generalized workflow for the SNAr reaction.

Protocol 1: SNAr of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene with Morpholine

Objective: To synthesize 4-(4-methoxy-5-methyl-2-nitrophenyl)morpholine.

Materials:

  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, morpholine, and potassium carbonate.

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-(4-methoxy-5-methyl-2-nitrophenyl)morpholine.[2]

Subsequent Reduction to the Aniline

The resulting nitroaromatic intermediate can be readily reduced to the corresponding aniline, a crucial precursor for kinase inhibitors.

G start Substituted Nitroaromatic reaction Catalytic Hydrogenation (e.g., Pd/C, H₂) start->reaction product Substituted Aniline reaction->product

Caption: Reduction of the nitroaromatic to the aniline.

Protocol 2: Catalytic Hydrogenation of 4-(4-methoxy-5-methyl-2-nitrophenyl)morpholine

Objective: To synthesize 4-methoxy-5-methyl-2-morpholinoaniline.

Materials:

  • 4-(4-methoxy-5-methyl-2-nitrophenyl)morpholine (1.0 eq)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve 4-(4-methoxy-5-methyl-2-nitrophenyl)morpholine in methanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the vessel and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired aniline.[2]

Mechanistic Insights and Rationale for Experimental Choices

The choice of a polar aprotic solvent like DMSO is crucial for SNAr reactions as it effectively solvates the cation of the base (K⁺ from K₂CO₃) while poorly solvating the anion, thereby increasing the nucleophilicity of the amine.[2] The use of potassium carbonate as a base is sufficient to deprotonate the morpholine, generating the active nucleophile. The reaction temperature of 120 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the starting materials or products.

The choice of catalytic hydrogenation for the reduction of the nitro group is favored due to its high efficiency, clean conversion, and the ease of product isolation.[2]

Conclusion and Recommendations

This comparative guide demonstrates that 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a highly effective and reliable synthetic intermediate for the preparation of substituted anilines, particularly in the context of kinase inhibitor synthesis. Its reactivity profile offers a favorable balance of reaction rate and yield compared to its chloro-analog. While the more reactive 2,4-Difluoro-5-methylnitrobenzene can provide faster reaction times, it introduces the potential for regioisomeric impurities, which may necessitate more complex purification strategies.

For researchers and drug development professionals, the choice of intermediate will ultimately depend on the specific synthetic goals, cost considerations, and the desired purity of the final product. However, for a robust and high-yielding synthesis of the target 4-methoxy-5-methyl-2-amino scaffold, 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene represents a superior choice over its chloro counterpart and a more regiochemically predictable alternative to the difluoro-analog.

References

  • A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions. (2025). Benchchem.
  • Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.
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  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... (2020). Chemistry Stack Exchange.
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  • Scope of the S N Ar reaction of nitromethane with fluoroarenes Isolated... (n.d.).
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  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. (n.d.).
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  • CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. (n.d.).
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  • Green Synthesis of Morpholines via Selective Monoalkyl
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  • A Green Nucleophilic Arom
  • 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. (n.d.). Dana Bioscience.
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  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. (n.d.). The Royal Society of Chemistry.
  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. (2025).

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A Senior Application Scientist's Guide to Isomeric Purity Assessment of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise control of molecular structure is not merely an academic exercise but a cornerstone of safety and efficacy. For a key intermediate like 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, a seemingly minor deviation in substituent placement on the aromatic ring can lead to vastly different pharmacological and toxicological profiles in the final active pharmaceutical ingredient (API). Therefore, the rigorous assessment of isomeric purity is a critical, non-negotiable step in ensuring the quality and safety of a new drug substance, a mandate underscored by regulatory bodies worldwide.[1][2][3]

This guide provides an in-depth comparison of analytical methodologies for the isomeric purity assessment of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. Moving beyond a simple recitation of protocols, we will explore the causality behind analytical choices, offering field-proven insights to empower you to develop robust, self-validating systems for impurity control.

The Genesis of Isomeric Impurities: A Synthetic Perspective

To effectively analyze for impurities, one must first understand their origin. The most probable synthetic route to 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is via the electrophilic nitration of 4-fluoro-3-methylanisole. The directing effects of the substituents on the aromatic ring—fluoro, methoxy, and methyl groups—will dictate the position of the incoming nitro group.

The methoxy group is a powerful activating ortho-, para-director, while the methyl group is also an activating ortho-, para-director, albeit weaker. The fluorine atom is a deactivating ortho-, para-director. The interplay of these directing effects means that while the desired 2-nitro isomer is expected to be the major product, the formation of other regioisomers is highly probable.

Based on these directing effects, the most likely isomeric impurities are:

  • 1-Fluoro-4-methoxy-5-methyl-3-nitrobenzene: Nitration at the position ortho to the methoxy group and meta to the fluoro and methyl groups.

  • 2-Fluoro-4-methoxy-3-methyl-1-nitrobenzene: Nitration at the position ortho to both the fluoro and methoxy groups.

  • 1-Fluoro-2-methoxy-3-methyl-4-nitrobenzene: Nitration at the position para to the fluoro group.

The presence of these isomers necessitates the development of highly selective analytical methods to ensure their levels are controlled within acceptable limits as defined by guidelines such as the International Council for Harmonisation (ICH) Q3A(R2), which outlines thresholds for reporting, identification, and qualification of impurities.[1][2][3][4][5]

Comparative Analysis of Analytical Methodologies

The separation and quantification of these closely related isomers present a significant analytical challenge. Here, we compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and 19F Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most common technique for purity assessment in pharmaceutical analysis due to its versatility and robustness. The choice of stationary phase is paramount for achieving the necessary selectivity to resolve these positional isomers.

ParameterC18 ColumnPentafluorophenyl (PFP) ColumnRationale for Performance
Primary Separation Mechanism Hydrophobic interactionsMultiple interactions: hydrophobic, π-π, dipole-dipole, and ion-exchangeC18 relies primarily on differences in hydrophobicity, which are often minimal between positional isomers. PFP columns offer alternative retention mechanisms that exploit subtle differences in electron distribution.[6][7][8][9][10]
Selectivity for Aromatic Isomers ModerateHighThe electron-rich fluorine atoms on the PFP stationary phase interact strongly with the electron-deficient nitroaromatic ring of the analytes, enhancing selectivity.[6][7][8][9][10]
Peak Shape Generally goodExcellent, especially for polar and aromatic compoundsThe unique interactions of the PFP phase can reduce peak tailing often observed with aromatic compounds on C18 columns.
Typical Resolution (Rs) May be < 1.5 for critical pairsOften > 2.0 for all isomersThe enhanced selectivity of the PFP phase leads to better separation of closely eluting peaks.[6]

Experimental Protocol: HPLC-UV Analysis on a PFP Column

This protocol provides a starting point for the separation of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and its regioisomers.

Objective: To achieve baseline separation of all potential isomeric impurities from the main component.

Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for MS compatibility).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (gradient elution may be required, starting from e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the percentage of each impurity using the area normalization method. For higher accuracy, use a reference standard for each impurity to determine response factors.

Causality Behind Choices: A PFP column is chosen over a standard C18 due to its superior selectivity for positional isomers of aromatic compounds.[6][7][8][9][10] The multiple interaction modes of the PFP phase are crucial for resolving compounds with very similar hydrophobicities. A gradient elution is often necessary to achieve optimal separation of all isomers within a reasonable runtime.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on PFP Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate % Area G->H I Report Results H->I

Figure 1: HPLC workflow for isomeric purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Orthogonal Technique

GC-MS offers an excellent orthogonal method to HPLC, providing both chromatographic separation and structural information from mass spectra. While isomers will have the same molecular weight, their fragmentation patterns in the mass spectrometer can sometimes differ, aiding in their identification.

FeatureGC-MSHPLC-UV
Separation Principle Volatility and interaction with stationary phasePolarity and interaction with stationary/mobile phase
Identification Power High (based on fragmentation patterns and retention time)Moderate (based on retention time against a standard)
Sensitivity Very high (ng to pg level)High (µg to ng level)
Sample Derivatization May be required for less volatile or polar compoundsGenerally not required

Experimental Protocol: GC-MS Analysis

Objective: To separate and identify isomeric impurities, providing an orthogonal confirmation to the HPLC method.

Instrumentation and Materials:

  • GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Capillary column with a mid-polarity phase (e.g., 5% Phenyl Methylpolysiloxane).

  • Helium (carrier gas).

  • Sample dissolved in a volatile solvent (e.g., acetone or ethyl acetate).

Chromatographic and MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Data Analysis:

  • Compare the retention times and mass spectra of the peaks in the sample to those of reference standards if available.

  • Small differences in the relative abundance of fragment ions may help distinguish between isomers.

Causality Behind Choices: A mid-polarity column is chosen to provide a different selectivity compared to the highly polar PFP column in HPLC. The temperature program is designed to ensure good separation of the isomers while maintaining sharp peak shapes. Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns.

GCMS_Logic cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Output A Sample Injection B Separation by Volatility A->B C Ionization (EI) B->C D Fragmentation C->D E Mass Analysis D->E F Retention Time E->F G Mass Spectrum E->G

Figure 2: Logical flow of GC-MS analysis.
19F NMR Spectroscopy: A Highly Specific and Quantitative Tool

For fluorinated compounds, 19F NMR is an exceptionally powerful technique. The 19F nucleus is 100% naturally abundant and has a wide chemical shift range, making it highly sensitive to its local electronic environment. This means that even subtle differences in the positions of substituents on the aromatic ring will result in distinct and well-resolved signals for the fluorine atom in each isomer.

  • High Specificity: The chemical shift of the 19F nucleus is highly sensitive to its environment, leading to excellent signal dispersion for different isomers.[11][12]

  • Inherent Quantitation: Under appropriate experimental conditions (e.g., with sufficient relaxation delay), the integral of each 19F signal is directly proportional to the molar concentration of the corresponding isomer, allowing for accurate and direct quantification without the need for individual reference standards for each impurity.[13][14]

  • Non-destructive: The sample can be recovered after analysis.

Experimental Protocol: Quantitative 19F NMR (qNMR)

Objective: To accurately quantify the isomeric purity of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl3).

  • Internal standard (optional, for absolute quantification).

NMR Parameters:

  • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

  • Relaxation Delay (d1): At least 5 times the longest T1 of the fluorine nuclei to ensure full relaxation for accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 scans).

  • Decoupling: Proton decoupling is typically used to simplify the spectrum.

Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to the main component and each of the isomeric impurities.

  • Calculate the percentage of each isomer by dividing its integral by the sum of all integrals.

Causality Behind Choices: A long relaxation delay is crucial for accurate quantitation in NMR.[13] If the delay is too short, signals from nuclei with longer relaxation times will be saturated, leading to an underestimation of their concentration. Proton decoupling simplifies the spectrum by removing 1H-19F coupling, resulting in sharp singlets for each isomer and making integration more accurate.

Summary and Recommendations

MethodPrimary StrengthKey LimitationRecommended Use
HPLC (PFP Column) Excellent separation of positional isomers.Requires reference standards for definitive identification.Primary method for routine quality control and release testing.
GC-MS High sensitivity and structural confirmation.Isomers may have very similar fragmentation patterns.Orthogonal method for impurity identification and as a confirmatory technique.
19F NMR High specificity and inherent quantitative nature.Lower sensitivity compared to chromatographic methods.Definitive method for structural confirmation and as a primary standard for quantifying impurities.

For a comprehensive and robust assessment of the isomeric purity of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, a multi-faceted approach is recommended. HPLC with a PFP column should be the primary method for routine analysis due to its excellent resolving power. GC-MS serves as a powerful orthogonal method for confirmation of identity and detection of any unexpected volatile impurities. Finally, 19F NMR provides an unequivocal and highly specific tool for both structural elucidation and accurate quantification of the isomeric ratio, making it an invaluable technique during method development and for the characterization of reference standards.

By employing these complementary techniques and understanding the scientific principles behind their application, researchers and drug development professionals can ensure the isomeric purity of this critical intermediate, thereby safeguarding the quality and safety of the final drug product.

References

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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene demand a meticulous, informed approach. This guide provides the essential, immediate safety and logistical information required for its proper disposal, ensuring the protection of laboratory personnel and the environment.

Hazard Identification: Understanding the "Why"

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene belongs to the family of halogenated nitroaromatic compounds. The intrinsic chemical properties of the nitro group and halogen substitution confer a specific toxicological profile that necessitates extreme caution. It is crucial to recognize that this compound is not just another chemical waste; it is a substance with the potential for significant harm if mishandled.

The primary hazards are associated with its toxicity. Similar to other nitrobenzene derivatives, this compound can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] A significant risk associated with nitrobenzene compounds is their ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like dizziness, headache, fatigue, and cyanosis (a blueish tint to the skin).[3] Furthermore, prolonged or repeated exposure may lead to organ damage.[1][2]

For immediate reference, the key hazards are summarized below:

Hazard ClassDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Avoid all direct contact and aerosol generation. Use a chemical fume hood.
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1][2]Minimize exposure duration and quantity.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[4]Wear appropriate gloves and safety goggles.
Respiratory Irritation May cause respiratory irritation if inhaled.[2][4]Handle exclusively in a well-ventilated area, preferably a fume hood.
Environmental Hazard Harmful to aquatic organisms; do not release into the environment.[1][2]Prevent entry into drains and sewer systems.[5][6]

Pre-Disposal Safety Protocols: Your First Line of Defense

Before you even begin the process of waste collection, establishing a safe environment is paramount. These protocols are non-negotiable.

A. Engineering Controls

All handling and preparation for the disposal of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene must be conducted within a certified chemical fume hood.[2][7] This is the most critical engineering control to prevent the inhalation of dust or vapors, which are primary routes of exposure.

B. Personal Protective Equipment (PPE)

A standard laboratory coat is insufficient. A comprehensive PPE ensemble is required:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: Wear a chemically impervious lab coat or apron over personal clothing.[5]

  • Respiratory Protection: If there is any risk of exceeding exposure limits or if working outside a fume hood (which is strongly discouraged), a full-face respirator with appropriate cartridges should be used.[5]

C. Spill & Emergency Procedures

Accidents happen, but a prepared response minimizes their impact.

  • For a Small Spill:

    • Alert personnel in the immediate area and restrict access.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

    • Sweep up the mixture, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[2][4]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • In Case of Exposure:

    • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

    • Skin Contact: Instantly wash the affected area with soap and plenty of water while removing all contaminated clothing.

    • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[1]

Systematic Disposal Workflow

The disposal of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a regulated process. Adherence to institutional and governmental guidelines is mandatory. The following workflow provides a self-validating system for compliant disposal.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Containerization & Storage cluster_disposal Final Disposition start Identify Waste (Solid Residue or Contaminated Materials) characterize Step 1: Characterize Waste (Hazardous per RCRA Guidelines) start->characterize Begin Disposal Process ppe Step 2: Don Full PPE (Goggles, Gloves, Lab Coat) characterize->ppe segregate Step 3: Segregate Waste (Collect in a Dedicated, Compatible Container) ppe->segregate label_waste Step 4: Label Container ('Hazardous Waste', Chemical Name, Date) segregate->label_waste seal Step 5: Securely Seal Container (Prevent Leaks/Vapor Release) label_waste->seal store Step 6: Store in SAA (Satellite Accumulation Area - Cool, Dry, Ventilated) seal->store request Step 7: Request Waste Pickup (Contact Institutional EHS) store->request transport Step 8: Licensed Vendor Transport (Professional Waste Handlers) request->transport incinerate Step 9: Controlled Incineration (High-Temp Destruction with Scrubber) transport->incinerate

Caption: Decision workflow for the safe disposal of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

Step-by-Step Methodologies
  • Waste Characterization: As the generator, you are legally responsible for determining if your waste is hazardous.[2][8] Given its chemical class, 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be managed as hazardous waste. Nitrobenzene itself is a listed hazardous substance under federal regulations.[9]

  • Segregation and Containerization:

    • Dedicate a specific waste container for this chemical and materials contaminated by it. Do not mix with other waste streams.

    • The container must be compatible with the chemical. The original product container is often a suitable choice.[10] Ensure the container is in good condition, free from cracks or damage.

    • For liquid waste, use a container designed for liquids with a tightly sealing cap.[10]

  • Labeling:

    • The container must be clearly labeled with the words "HAZARDOUS WASTE".[10]

    • The label must also include the full chemical name: "1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene" and list any other components in the waste mixture.[10]

    • Include the date when waste was first added to the container.

  • Temporary Storage:

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.

    • The storage location must be cool, dry, and well-ventilated, away from heat or ignition sources.[2]

    • Ensure it is stored away from incompatible materials, such as strong oxidizing agents or strong bases.[2]

    • The container must remain closed at all times except when waste is being added.[10]

  • Final Disposal:

    • Do not attempt to treat or neutralize this chemical waste in the lab. Do not dispose of it down the drain.[5][6]

    • The accepted and regulated method for final disposal is to entrust it to a licensed waste disposal company.[1]

    • This material should be disposed of via controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing capabilities.[1][5] This high-temperature process ensures the complete destruction of the hazardous compound, converting it into less harmful components.

By following this structured, science-backed protocol, you ensure that the disposal of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is conducted with the highest standards of safety and regulatory compliance, building a foundation of trust in our shared scientific endeavors.

References

  • 1-Fluoro-4-nitrobenzene - SAFETY DATA SHEET. Acros Organics.[Link]

  • Nitrobenzene - HAZARD SUMMARY. New Jersey Department of Health.[Link]

  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR), CDC.[Link]

  • 1-Fluoro-4-methoxy-2-nitrobenzene | CAS#:61324-93-4. Chemsrc.[Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.[Link]

  • Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene. Angene Chemical.[Link]

  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency (EPA).[Link]

  • Safety Data Sheet: Nitrobenzene. Carl ROTH.[Link]

  • Nitrobenzene - Registration Dossier. European Chemicals Agency (ECHA).[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.[Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA).[Link]

Sources

Navigating the Synthesis and Handling of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the use of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, a substituted nitroaromatic compound. The following procedural guidance is synthesized from best practices for handling structurally related hazardous chemicals, including halogenated and nitroaromatic compounds, to provide a comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for this molecule.

Hazard Assessment: Understanding the Risk Profile

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene combines several functional groups that dictate its hazard profile. Aromatic nitro compounds are known for their potential toxicity, including the risk of methemoglobinemia.[1] Halogenated organic compounds present their own set of toxicological and disposal challenges.[2] The presence of fluoro, methoxy, and nitro groups on a benzene ring suggests that this compound should be handled as a substance that is potentially harmful if inhaled, ingested, or absorbed through the skin. It is also likely to be an irritant to the skin and eyes.[3][4][5]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3][6]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4]

  • Target Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[3][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. The following recommendations are based on guidelines for similar hazardous chemicals and are designed to minimize exposure through all potential routes.[7][8]

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[7] Always check for signs of degradation or permeation.
Eye Protection Safety GogglesChemical splash goggles are required at all times.[7]
Face ShieldA face shield should be worn over safety goggles during procedures with a risk of splashing or vigorous reaction.[7][9]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened.
Chemical-Resistant ApronA chemical-resistant apron worn over the lab coat provides an additional barrier.[7]
Respiratory Protection Fume HoodAll work with 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][10]
RespiratorIf engineering controls are insufficient, a NIOSH-approved respirator may be necessary. The specific cartridge type should be selected based on a formal risk assessment.[7][8]

Operational Plan: From Handling to Experimentation

A systematic approach to handling and experimentation is crucial for minimizing risk.

Preparation and Engineering Controls:
  • Fume Hood Verification: Ensure a certified chemical fume hood is operational and available.[7]

  • Designated Area: Designate a specific area within the fume hood for the experiment to contain potential spills.[7]

  • Pre-Experiment Checklist: Have all necessary equipment and reagents ready before starting to minimize handling time.[7]

Weighing and Transfer:
  • Weigh the solid 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene in a tared container within the chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[7]

Experimental Protocol:
  • Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of volatile compounds.

  • Temperature Monitoring: Continuously monitor the reaction for any unexpected changes in temperature or pressure.[7]

  • Sash Position: Keep the fume hood sash at the lowest possible height while working.[7]

Post-Experiment Decontamination:
  • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.

  • Properly label and store any resulting mixtures or products in sealed containers.[7]

Emergency Response Protocol

Rapid and informed action is critical in the event of an exposure or spill.

Exposure Procedures:
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][10]

Spill Management:
  • Evacuate: Evacuate non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards other personnel.

  • Contain: For small spills, use an inert absorbent material to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

Disposal Plan: Responsible Waste Management

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a halogenated organic compound and must be disposed of as hazardous waste.[11][12]

Waste Segregation:
  • Solid Waste: All solid waste contaminated with this chemical (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[7]

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[7][11]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste to prevent costly and complex disposal procedures.[12]

Disposal Procedure:
  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed and reputable waste disposal company, in accordance with all local, state, and federal regulations.[2]

Visualizing the Safety Workflow

To ensure a clear and logical approach to handling 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, the following workflow diagram outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experiment cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_area Designate Work Area prep_fume_hood->prep_area handle_weigh Weigh in Fume Hood prep_area->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp handle_decon Decontaminate Surfaces handle_exp->handle_decon disp_segregate Segregate Halogenated Waste handle_decon->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_dispose Dispose via Licensed Vendor disp_label->disp_dispose

Caption: Key stages in the safe handling and disposal of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene.

References

  • Benchchem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Croner-i.
  • ChemScene. 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene.
  • CDH Fine Chemical.
  • CHEMM. Personal Protective Equipment (PPE).
  • US EPA. Personal Protective Equipment.
  • Fisher Scientific.
  • Echemi.
  • Thermo Fisher Scientific.
  • TCI Chemicals.
  • Fisher Scientific.
  • Sigma-Aldrich. 1-Fluoro-4-methoxy-2-nitrobenzene.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Fisher Scientific.
  • University of Texas at Austin.
  • Temple University.
  • Haz-Map. 1-Fluoro-4-nitrobenzene - Hazardous Agents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.